molecular formula C12H21NO5 B1524093 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid CAS No. 1255098-50-0

4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Cat. No.: B1524093
CAS No.: 1255098-50-0
M. Wt: 259.3 g/mol
InChI Key: AAEZKWUAXIQWAS-UHFFFAOYSA-N
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Description

4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEZKWUAXIQWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a chiral, heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features—a stereochemically defined morpholine core, a gem-dimethyl group, and orthogonally protected amine and carboxylic acid functionalities—make it a valuable scaffold for introducing conformational rigidity and improving physicochemical properties in drug candidates. This guide provides a comprehensive overview of its properties, a proposed synthetic strategy, reactivity profile, and its strategic application in medicinal chemistry, grounded in established scientific principles.

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] It often imparts favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The addition of a gem-dimethyl group at the C-6 position can induce a specific conformational bias and act as a metabolic shield, preventing oxidative degradation at the adjacent methylene group. The (S)-stereochemistry at the C-3 position, coupled with the carboxylic acid, provides a defined vector for further chemical elaboration, making this molecule a powerful tool for systematic structure-activity relationship (SAR) studies.[2]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is critical for its effective use in synthesis. The key properties of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid are summarized below.

Data Summary
PropertyValueSource
Molecular Formula C₁₂H₂₁NO₅[3]
Molecular Weight 259.30 g/mol [3]
Physical Form Solid[3]
CAS Number 783349-78-0[1]
InChI Key AAEZKWUAXIQWAS-QMMMGPOBSA-N[3]
SMILES CC(C)(C)OC(=O)N1CC(C)(C)OC[C@H]1C(O)=O[3]

Note: Experimental data such as melting point and specific optical rotation are not consistently reported by commercial suppliers for this specific compound.

Structural Diagram

Caption: Structure of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid.

Proposed Synthesis Pathway

The key disconnection involves a retrosynthetic break of the C5-O4 bond, pointing to a suitably protected amino alcohol precursor.

synthesis_workflow cluster_0 Starting Material Preparation cluster_1 Key Transformation cluster_2 Cyclization and Final Product SM Commercially Available (S)-Serine derivative INT1 Intermediate 1 (Protected Amino Diol) SM->INT1 Protection & Reduction INT2 Intermediate 2 (Open-chain precursor) INT1->INT2 Acetone Acetal Formation INT3 Intermediate 3 (Cyclized Morpholine) INT2->INT3 Deprotection & Intramolecular Cyclization FP (S)-4-Boc-6,6-dimethyl- morpholine-3-carboxylic acid INT3->FP Oxidation

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a conceptual outline based on analogous transformations. Researchers should perform careful optimization and characterization at each step.

Step 1: Synthesis of tert-butyl ((S)-1,3-dihydroxypropan-2-yl)carbamate

  • To a solution of (S)-serine methyl ester hydrochloride in methanol, add triethylamine at 0 °C to neutralize.

  • Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight to protect the amine.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the crude N-Boc-serine methyl ester in anhydrous THF and cool to 0 °C.

  • Add lithium borohydride (LiBH₄) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the protected amino diol.

Step 2: Synthesis of tert-butyl ((S)-1-((2,2-dimethyl-1,3-dioxan-5-yl)oxy)propan-2-yl)carbamate

  • This step is a conceptual placeholder for introducing the gem-dimethyl precursor. A more direct route might start from a precursor already containing the gem-dimethyl moiety if available. An alternative strategy involves the cyclization of diisopropanolamine derivatives under acidic conditions, though stereocontrol is a challenge.[4][5]

Step 3: Intramolecular Cyclization and Oxidation (Conceptual)

  • A more feasible forward synthesis would likely start from a chiral precursor that already contains the necessary stereocenter and functional handles for cyclization. An intramolecular aza-Michael reaction is a powerful strategy for forming the morpholine ring.[2]

  • For instance, a precursor could be assembled where an N-Boc protected amino alcohol is alkylated with a bromo-containing fragment that can be converted to an aldehyde.

  • Subsequent deprotection of a hydroxyl group and intramolecular cyclization would form the morpholine ring.

  • Finally, oxidation of a primary alcohol at the C-3 position to a carboxylic acid would yield the final product.

Causality: The choice of the Boc protecting group is strategic due to its stability under a wide range of conditions and its facile removal under acidic conditions, providing orthogonality with other protecting groups.[6][7] The use of a strong reducing agent like LiBH₄ is necessary to convert the ester to the diol without affecting the Boc group.

Reactivity and Chemical Behavior

The reactivity of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is dictated by its three primary functional groups: the N-Boc carbamate, the carboxylic acid, and the morpholine ring itself.

Reactivity_Profile cluster_Carboxylic_Acid Carboxylic Acid Reactions cluster_Boc_Group N-Boc Group Reactions Molecule (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid Amide Amide Coupling (e.g., HATU, EDC) Molecule->Amide Ester Esterification (e.g., DCC, Steglich) Molecule->Ester Reduction Reduction to Alcohol (e.g., BH₃•THF) Molecule->Reduction Deprotection Acidic Deprotection (e.g., TFA, HCl in Dioxane) Molecule->Deprotection Amine Amine Deprotection->Amine Free Secondary Amine

Caption: Key reaction pathways for the title compound.

  • Carboxylic Acid Moiety : This group is the primary handle for derivatization. It can readily undergo:

    • Amide bond formation : Coupling with a wide range of primary and secondary amines using standard reagents like HATU, HOBt/EDC, or PyBOP. This is the most common transformation in drug discovery to append new fragments.

    • Esterification : Formation of esters, for example, through Steglich esterification using DCC and DMAP.[8] This can be used to create prodrugs or modify solubility.

    • Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using reagents like borane (BH₃•THF), providing another point for diversification.

  • N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group provides robust protection for the morpholine nitrogen.[6]

    • Deprotection : It is cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[2][6] This unmasks the secondary amine.

    • Subsequent Reactions : The newly freed amine can then be functionalized through reductive amination, acylation, sulfonylation, or arylation (e.g., Buchwald-Hartwig amination)[9], allowing for the introduction of diverse substituents on the nitrogen atom.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid scaffold into a molecule can be a strategic decision to address several challenges in drug design.

  • Conformational Constraint : The cyclic nature of the morpholine ring reduces the number of rotatable bonds compared to an analogous acyclic structure. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity. The gem-dimethyl group further influences the ring's preferred conformation.

  • Improved Physicochemical Properties : The morpholine oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. The morpholine scaffold is frequently used as a bioisostere for less stable or more lipophilic groups.[1]

  • Metabolic Stability : The gem-dimethyl substitution at C-6 sterically hinders the adjacent C-5 methylene and the C-N bond from enzymatic degradation (e.g., cytochrome P450 oxidation), which can increase the metabolic half-life of a drug candidate.

  • Vector for SAR Exploration : As a chiral building block, it allows for the spatially defined projection of the carboxylic acid-derived substituent into the binding pocket of a target protein. This is crucial for optimizing interactions and achieving high potency. For example, similar substituted morpholines have been used in the development of potent inhibitors for targets like PI3K/mTOR in oncology.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye protection.[10]

  • Handling : Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[10]

  • Storage : Store in a cool, dry place in a tightly sealed container. It is classified as a combustible solid.[3]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • Skin : Wash with plenty of water.

    • Inhalation : Move person to fresh air.

    • Ingestion : Rinse mouth with water and consult a physician.[10]

Note: The toxicological properties of this specific compound have not been thoroughly investigated. Treat with the caution appropriate for a novel research chemical.

Conclusion

(S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a sophisticated and valuable building block for the synthesis of complex molecules in pharmaceutical and agrochemical research. Its well-defined stereochemistry, conformational rigidity imparted by the gem-dimethyl group, and orthogonal protecting groups provide chemists with a powerful tool to fine-tune the properties of lead compounds. While a dedicated synthetic protocol is not widely published, its construction is feasible through established synthetic organic chemistry methods. Its strategic use can lead to molecules with enhanced potency, selectivity, and superior pharmacokinetic profiles, making it a key component in the modern medicinal chemist's toolbox.

References

4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted morpholine scaffolds are of significant interest in medicinal chemistry due to their favorable physicochemical properties and their presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining this compound, a chiral building block with applications in drug discovery. The guide will delve into the strategic considerations for its synthesis, focusing on a rational, multi-step approach commencing from readily available chiral precursors. Detailed experimental protocols, mechanistic insights, and data presentation are included to facilitate its practical application in a research and development setting.

Introduction: The Significance of Substituted Morpholines in Drug Discovery

The morpholine moiety is a privileged scaffold in modern drug design, often imparting improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to lead compounds. The specific substitution pattern of this compound offers a unique three-dimensional architecture. The N-Boc protecting group allows for facile deprotection and subsequent elaboration, the gem-dimethyl group at the C6 position introduces conformational rigidity and steric bulk, and the carboxylic acid at C3 provides a handle for amide bond formation or other functionalizations. The inherent chirality, typically derived from a chiral starting material, is crucial for achieving stereospecific interactions with biological targets.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule points towards a strategy involving the formation of the morpholine ring through an intramolecular cyclization. The key disconnection is the C-O bond between the oxygen atom of the ring and the C6 carbon. This leads back to a linear precursor, an N-Boc protected serine derivative with an ether linkage containing the gem-dimethyl moiety.

G Target This compound Precursor N-Boc-O-(2-hydroxy-2-methylpropyl)serine Target->Precursor Intramolecular Cyclization Serine N-Boc-Serine Precursor->Serine O-Alkylation Isobutylene_Oxide Isobutylene Oxide Precursor->Isobutylene_Oxide Ring Opening

Caption: Retrosynthetic analysis of the target molecule.

This strategy offers several advantages:

  • Stereochemical Control: The stereocenter at C3 is established from the outset by using an enantiomerically pure starting material, such as L- or D-serine.

  • Convergent Synthesis: The two main fragments, the protected serine backbone and the gem-dimethyl ether side chain, are assembled in a convergent manner.

  • Versatility: This approach can potentially be adapted to synthesize a variety of C6-substituted morpholine-3-carboxylic acids by varying the epoxide used for alkylation.

Synthetic Methodologies: A Step-by-Step Approach

The synthesis of this compound can be accomplished in a three-step sequence starting from N-Boc-serine.

Step 1: N-Boc Protection of Serine

The initial step involves the protection of the amino group of serine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and can be achieved under mild basic conditions.

Experimental Protocol:

  • To a solution of L-serine (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane or THF), add a base such as sodium hydroxide or triethylamine (2.0-2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • After completion of the reaction (monitored by TLC), acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-serine.

Reagent/SolventMolar Ratio/ConcentrationPurpose
L-Serine1.0 eqChiral starting material
(Boc)₂O1.1-1.2 eqBoc protecting agent
Base (e.g., NaOH)2.0-2.5 eqDeprotonates the amino group
Water/Dioxane1:1 (v/v)Solvent system
Acid (e.g., Citric Acid)To pH 2-3Work-up
Ethyl Acetate-Extraction solvent
Step 2: O-Alkylation of N-Boc-Serine with Isobutylene Oxide

This key step introduces the gem-dimethyl moiety. The hydroxyl group of N-Boc-serine acts as a nucleophile to open the epoxide ring of isobutylene oxide. This reaction is typically catalyzed by a base.

Experimental Protocol:

  • Dissolve N-Boc-L-serine (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF.

  • Add a strong base, such as sodium hydride (NaH) (1.1-1.5 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

  • Add isobutylene oxide (1.5-2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography to yield N-Boc-O-(2-hydroxy-2-methylpropyl)-L-serine.

Reagent/SolventMolar Ratio/ConcentrationPurpose
N-Boc-L-Serine1.0 eqProtected amino acid
Sodium Hydride (NaH)1.1-1.5 eqBase for alkoxide formation
Isobutylene Oxide1.5-2.0 eqSource of gem-dimethyl group
Anhydrous DMF/THF-Reaction solvent

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the hydroxyl group of the serine derivative without competing in the nucleophilic attack on the epoxide. Anhydrous conditions are necessary to prevent quenching of the base.

Step 3: Intramolecular Cyclization to Form the Morpholine Ring

The final step involves the intramolecular cyclization of the linear precursor to form the desired morpholine ring. This is typically achieved under conditions that favor an intramolecular Sₙ2 reaction, such as the Mitsunobu reaction, or by converting the terminal hydroxyl group into a good leaving group followed by base-mediated cyclization.

Method A: Mitsunobu Cyclization

Experimental Protocol:

  • Dissolve N-Boc-O-(2-hydroxy-2-methylpropyl)-L-serine (1.0 eq) in an anhydrous solvent like THF.

  • Add triphenylphosphine (PPh₃) (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the this compound.

Method B: Two-Step Cyclization via a Sulfonate Ester

Experimental Protocol:

  • Mesylation/Tosylation: Dissolve N-Boc-O-(2-hydroxy-2-methylpropyl)-L-serine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF and cool to 0 °C.

  • Add a base, such as triethylamine (Et₃N) or pyridine (1.5-2.0 eq).

  • Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature until the starting material is consumed.

  • Cyclization: Without isolation of the sulfonate ester, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) and heat the reaction mixture to promote intramolecular cyclization.

  • After completion, perform an aqueous work-up, extract the product, and purify by column chromatography.

G cluster_0 Synthetic Pathway N-Boc-Serine N-Boc-Serine N-Boc-O-(2-hydroxy-2-methylpropyl)serine N-Boc-O-(2-hydroxy-2-methylpropyl)serine N-Boc-Serine->N-Boc-O-(2-hydroxy-2-methylpropyl)serine O-Alkylation (Isobutylene Oxide, NaH) This compound This compound N-Boc-O-(2-hydroxy-2-methylpropyl)serine->this compound Intramolecular Cyclization (e.g., Mitsunobu reaction)

An In-depth Technical Guide to 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in numerous approved drugs, and its derivatives are actively explored for novel therapeutic agents.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, purification, and detailed characterization of this versatile compound.

Introduction to a Privileged Scaffold

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[1] The presence of a carboxylic acid at the 3-position and gem-dimethyl groups at the 6-position of the morpholine ring in this compound offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective reactions at other positions of the molecule.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₅--INVALID-LINK--
Molecular Weight 259.30 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Solubility Soluble in organic solvents such as methanol, chloroform, and ethyl acetate.General knowledge based on structure
CAS Number 1255098-50-0--INVALID-LINK--

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route is outlined below. The key steps would involve the synthesis of the 6,6-dimethylmorpholine-3-carboxylic acid core, followed by N-Boc protection. The synthesis of the core could be achieved through various methods, including the cyclization of an appropriate amino diol.

Synthesis_Pathway A Amino diol precursor B Cyclization A->B e.g., Acid catalysis C 6,6-dimethylmorpholine-3-carboxylic acid B->C D N-Boc Protection C->D (Boc)₂O, Base E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Illustrative Experimental Protocol: N-Boc Protection

The following is a general and illustrative protocol for the N-Boc protection of an amino acid, which can be adapted for the synthesis of the title compound from its corresponding amino acid precursor.[3][8][9][][11]

Materials:

  • 6,6-dimethylmorpholine-3-carboxylic acid hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane and Water (or another suitable solvent system)

  • Ethyl acetate

  • 1N HCl or citric acid solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6,6-dimethylmorpholine-3-carboxylic acid hydrochloride (1 equivalent) in a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or sodium bicarbonate (2.2 equivalents) to the solution to neutralize the hydrochloride and deprotonate the amine.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl or a citric acid solution.

  • Extract the product into ethyl acetate (three times).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Boc_Protection_Workflow start Start: 6,6-dimethylmorpholine- 3-carboxylic acid HCl dissolve Dissolve in Dioxane/Water start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (TEA or NaHCO₃) cool->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir at RT (4-12h) add_boc->react workup Aqueous Workup and Extraction react->workup purify Purification workup->purify end End: 4-Boc-6,6-dimethyl-morpholine- 3-carboxylic acid purify->end

Caption: Workflow for the N-Boc protection of 6,6-dimethylmorpholine-3-carboxylic acid.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential to confirm the structure and purity of this compound. The following sections describe the expected spectral characteristics based on general principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[12]

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the gem-dimethyl groups, and the Boc protecting group. The protons on the morpholine ring will appear as multiplets in the range of approximately 2.5-4.5 ppm.[13][14][15][16] The gem-dimethyl protons will likely appear as two distinct singlets due to their diastereotopic nature, in the region of 1.0-1.5 ppm. The nine equivalent protons of the tert-butyl group of the Boc protector will give a sharp singlet at around 1.4 ppm.[12] The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will provide complementary information. The carbonyl carbon of the carboxylic acid is expected to resonate around 170-180 ppm, while the carbonyl carbon of the Boc group will appear at approximately 155 ppm. The quaternary carbon of the Boc group will be around 80 ppm, and the methyl carbons of the Boc group will be near 28 ppm. The carbons of the morpholine ring will appear in the range of 40-70 ppm.[13][14]

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Morpholine Ring Protons2.5 - 4.5 (multiplets)40 - 70
gem-Dimethyl Protons1.0 - 1.5 (two singlets)Varies
Boc-group (CH₃)₃~1.4 (singlet, 9H)~28
Boc-group C (CH₃)₃-~80
Boc-group C=O-~155
Carboxylic Acid C=O-170 - 180
Carboxylic Acid OHBroad singlet (variable)-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

Functional Group Expected Absorption Range (cm⁻¹) Appearance
Carboxylic Acid O-H Stretch3300 - 2500Broad
C-H Stretch (Aliphatic)3000 - 2850Sharp
Carboxylic Acid C=O Stretch1760 - 1690Strong, sharp
Carbamate (Boc) C=O Stretch1700 - 1670Strong, sharp
C-O Stretch (Ether and Carboxylic Acid)1320 - 1000Strong

The broad O-H stretch of the carboxylic acid is a key diagnostic feature.[17][18] The two distinct carbonyl stretches for the carboxylic acid and the Boc group are also expected.[19][20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 259.30), in electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 260.1 should be observed in the positive ion mode. A common fragmentation pattern for Boc-protected compounds is the loss of the tert-butyl group (56 Da) or isobutylene (56 Da), and the loss of the entire Boc group (100 Da).[21][22][23][24]

Expected Fragments (Positive Ion ESI-MS):

  • [M+H]⁺: 260.1

  • [M-C₄H₈+H]⁺: 204.1

  • [M-Boc+H]⁺: 160.1

Chiral Resolution

Since the molecule has a stereocenter at the 3-position of the morpholine ring, it can exist as a racemic mixture of enantiomers. For applications in drug discovery, it is often necessary to separate these enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for the analytical and preparative separation of enantiomers of chiral carboxylic acids.[25][26][27][28][29]

General Protocol for Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase (e.g., polysaccharide-based or Pirkle-type column).

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • A small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) is often added to improve peak shape and resolution.

Procedure:

  • Dissolve a small amount of racemic this compound in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Monitor the elution of the enantiomers using a UV detector.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

  • For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

  • The absolute configuration of the separated enantiomers would need to be determined by other methods, such as X-ray crystallography of a suitable derivative or by comparison to a known standard.

Chiral_Resolution_Workflow start Start: Racemic Mixture dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto Chiral HPLC Column dissolve->inject separate Elute with Optimized Mobile Phase inject->separate detect UV Detection separate->detect collect Collect Enantiomeric Fractions detect->collect end End: Enantiomerically Pure Compounds collect->end

Caption: General workflow for the chiral resolution of this compound by HPLC.

Applications in Drug Discovery

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, allowing for the introduction of a wide range of substituents. The Boc-protected nitrogen allows for selective deprotection and subsequent functionalization. This compound and its derivatives have been explored as intermediates in the synthesis of inhibitors of various biological targets.[30]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and detailed expected outcomes from key analytical characterization techniques. The information presented herein, grounded in established chemical principles and data from related compounds, serves as a valuable resource for researchers working with this important morpholine derivative.

References

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: Initial inquiries for CAS number 783349-78-0 lead to (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, a synthetic building block. However, the scope of this guide, focusing on a pharmacologically active compound for an audience in drug development, aligns with the extensive research published on the Aurora kinase inhibitor GSK1070916 , which is correctly identified by CAS number 942918-07-2 . This guide will focus exclusively on GSK1070916.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are pivotal regulators of mitosis.[1][2] Their overexpression or amplification is a common feature in a multitude of human cancers, making them attractive targets for therapeutic intervention.[1][3] GSK1070916 is a novel and highly potent, ATP-competitive inhibitor with pronounced selectivity for Aurora B and Aurora C kinases over Aurora A.[1][3] This 7-azaindole derivative has demonstrated broad antitumor activity across a wide array of preclinical models, underpinning its potential as a targeted anti-cancer agent.[1][4] This guide provides a comprehensive overview of the chemical, biological, and pharmacological properties of GSK1070916, intended for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

GSK1070916 is a synthetic organic molecule with a complex heterocyclic structure. Its key physicochemical properties are summarized in the table below. The 7-azaindole core is a recognized pharmacophore in medicinal chemistry, often enhancing solubility and bioavailability.[5]

PropertyValueReference
IUPAC Name 3-(4-(4-(2-(3-((Dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylureaN/A
CAS Number 942918-07-2N/A
Molecular Formula C₃₀H₃₃N₇O[6]
Molecular Weight 507.63 g/mol [6]
XLogP 5.11[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 6[6]

Synthesis Overview

The synthesis of GSK1070916 is centered around the construction of its 7-azaindole core.[3] The development of synthetic routes to 7-azaindole derivatives is an active area of research, with methods such as one-pot, three-component cyclocondensation and palladium-catalyzed cross-coupling reactions being employed.[7][8] The key to the potency of GSK1070916 was the strategic introduction of a 2-aryl group with a basic amine onto the azaindole scaffold, which significantly enhanced its cellular activity.[3]

Mechanism of Action and Biological Activity

Potent and Selective Inhibition of Aurora B/C Kinases

GSK1070916 is a highly potent, reversible, and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[9][10] It exhibits remarkable selectivity for these isoforms over the closely related Aurora A kinase.[3][11] A distinguishing characteristic of GSK1070916 is its exceptionally slow dissociation from Aurora B and C, resulting in a long drug-target residence time.[12] This prolonged engagement with the target kinases may contribute to its durable pharmacodynamic effects.[10]

TargetKᵢ (nM)IC₅₀ (nM)Selectivity vs. Aurora AReference
Aurora B 0.383.5>1300-fold[10][11]
Aurora C 1.56.5~340-fold[10][11]
Aurora A 4901100-[10][11]
Cellular Effects: Mitotic Disruption and Apoptosis

The primary mechanism of action of GSK1070916 in cancer cells is the disruption of mitosis.[9] Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[2][9] Inhibition of Aurora B by GSK1070916 leads to a cascade of cellular events, including:

  • Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B activity is the phosphorylation of histone H3 at serine 10 (pHH3-S10). GSK1070916 potently inhibits this phosphorylation event in a dose-dependent manner, serving as a reliable pharmacodynamic biomarker of its activity.[1][13]

  • Failed Cytokinesis and Endoreduplication: Instead of arresting in mitosis, cells treated with GSK1070916 often fail to undergo cytokinesis, leading to the formation of polyploid cells.[1][13]

  • Apoptosis: The profound mitotic errors induced by GSK1070916 ultimately trigger programmed cell death (apoptosis).[1][9]

The signaling pathway downstream of Aurora B/C inhibition by GSK1070916 is depicted below:

GSK1070916_Mechanism_of_Action GSK1070916 GSK1070916 AuroraBC Aurora B/C Kinase GSK1070916->AuroraBC pHH3_S10 Phospho-Histone H3 (Ser10) ChromosomeSegregation Correct Chromosome Segregation Cytokinesis Cytokinesis AuroraBC->pHH3_S10 Phosphorylates AuroraBC->ChromosomeSegregation Promotes AuroraBC->Cytokinesis Promotes Polyploidy Polyploidy/ Endoreduplication Apoptosis Apoptosis

Caption: Mechanism of action of GSK1070916 leading to apoptosis.

Preclinical Pharmacology

In Vitro Activity

GSK1070916 has demonstrated potent anti-proliferative activity in a vast panel of over 100 human tumor cell lines, with a median EC₅₀ of 8 nM.[1] Notably, its potency is significantly reduced in non-dividing primary cells, such as human umbilical vein endothelial cells (HUVECs), which is consistent with its mitosis-specific mechanism of action.[1]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of GSK1070916 has been validated in numerous human tumor xenograft models.[1] Intraperitoneal administration of GSK1070916 has shown dose-dependent inhibition of tumor growth and, in some cases, tumor regression in models of breast, colon, and lung cancer, as well as leukemia.[1][3]

Pharmacokinetics and Pharmacodynamics

In vivo studies in mice bearing HCT116 human colon tumor xenografts have shown that intraperitoneal administration of GSK1070916 leads to a dose-dependent inhibition of pHH3-S10 in tumor lysates.[13] A sustained decrease in pHH3-S10 phosphorylation for up to 24 hours was correlated with blood concentrations of GSK1070916 greater than 170 ng/mL.[13][14]

Experimental Protocols

Biochemical Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of GSK1070916 against Aurora kinases.

  • Reagents and Materials:

    • Active Aurora A, B, or C kinase

    • Inactive histone H3 protein (substrate)

    • Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)

    • 100 µM ATP

    • GSK1070916 at various concentrations

    • SDS-PAGE gels and Western blotting reagents

    • Antibodies against total and phosphorylated histone H3 (Ser10)

  • Procedure:

    • Prepare a reaction mixture containing 1 µg of inactive histone H3, 100 ng of active Aurora kinase, and the desired concentration of GSK1070916 in 1x kinase buffer.

    • Initiate the reaction by adding 100 µM ATP.

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against phospho-histone H3 (Ser10) and total histone H3 to determine the extent of inhibition.

Cellular Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of GSK1070916 on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Appropriate cell culture medium and supplements

    • 96-well plates

    • GSK1070916 at various concentrations

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of GSK1070916.

    • Incubate the plates for 72 hours.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader to determine cell viability.

    • Calculate the EC₅₀ value, which is the concentration of GSK1070916 that causes 50% inhibition of cell proliferation.

In Vivo Xenograft Study Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of GSK1070916.

Xenograft_Study_Workflow start Start implant Implant Human Tumor Cells (e.g., HCT116) into Immunocompromised Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize treatment Administer GSK1070916 (e.g., 25, 50, 100 mg/kg, i.p.) and Vehicle Control randomize->treatment monitor Monitor Tumor Volume and Animal Health treatment->monitor endpoint Endpoint Reached (e.g., Tumor Size, Time) monitor->endpoint collect Collect Tumors and Tissues for Analysis endpoint->collect analysis Pharmacodynamic Analysis (e.g., pHH3-S10 Western Blot) and Efficacy Assessment collect->analysis end End analysis->end

Caption: A typical workflow for an in vivo xenograft study of GSK1070916.

Clinical Development and Future Perspectives

GSK1070916 has been investigated in a Phase I clinical trial in patients with advanced solid tumors.[6][15] While the detailed results of this trial are not widely published, the progression of GSK1070916 into clinical development underscores its therapeutic potential. A potential challenge for the clinical application of GSK1070916 is the development of drug resistance. One identified mechanism of acquired resistance is the overexpression of the ABCB1 transporter, which can efflux the drug from cancer cells.[16]

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to GSK1070916 and exploring combination therapies to enhance its efficacy and overcome potential resistance mechanisms.[9]

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action that leads to mitotic catastrophe and apoptosis in cancer cells. Its broad anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo have established it as a valuable tool for cancer research and a promising candidate for further clinical investigation. This guide has provided a comprehensive overview of the key technical data and experimental methodologies related to GSK1070916, serving as a resource for the scientific community dedicated to advancing novel cancer therapeutics.

References

Introduction: The Significance of the Morpholine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Boc-6,6-dimethyl-morpholine-3-carboxylic Acid: Properties, Synthesis, and Application

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacokinetic profiles of bioactive molecules.[1][2][3] Its inclusion in drug candidates often leads to improved aqueous solubility, metabolic stability, and oral bioavailability—critical attributes for successful therapeutics.[2] The compound this compound is a specialized chiral building block that embodies the strategic value of the morpholine scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the morpholine nitrogen under a wide range of reaction conditions, while the carboxylic acid and gem-dimethyl groups provide critical handles for stereoselective elaboration into more complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, a detailed protocol for its stereoselective synthesis and characterization, and a discussion of its application as a high-value intermediate in pharmaceutical research.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is fundamental to its effective application. This compound is a white to off-white solid at room temperature.[4] Its key identifiers and properties are summarized in the table below. The molecular weight, a critical parameter for all stoichiometric calculations in synthesis and analysis, is 259.30 g/mol .[5][6]

PropertyValueSource(s)
Molecular Weight 259.30 g/mol [5][6]
Molecular Formula C₁₂H₂₁NO₅[5][6]
Appearance Solid[4]
CAS Number 1255098-50-0 (racemate), 783349-78-0 ((S)-enantiomer)[5][6]
Canonical SMILES CC(C)(C)OC(=O)N1CC(C)(OC[C@H]1C(O)=O)C
InChI Key AAEZKWUAXIQWAS-QMMMGPOBSA-N ((S)-enantiomer)

Stereoselective Synthesis and Mechanistic Rationale

The synthesis of substituted morpholines is a well-explored area of organic chemistry, driven by their pharmacological importance.[1][7] A robust and stereocontrolled synthesis of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid can be envisioned starting from commercially available (S)-serine methyl ester hydrochloride. The following multi-step protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of intermediates and the final product.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: N-Boc Protection of (S)-Serine Methyl Ester

  • Objective: To protect the primary amine of the starting material to prevent side reactions in subsequent steps.

  • Procedure:

    • Suspend (S)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and basify the reaction mixture.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-serine methyl ester.

  • Causality: The Boc group is an ideal protecting group for amines due to its stability in a wide range of conditions and its facile removal under acidic conditions. Triethylamine acts as a base to deprotonate the ammonium salt, allowing the free amine to act as a nucleophile and attack the Boc anhydride.

Step 2: O-Alkylation with 2-Bromo-2-methylpropane

  • Objective: To introduce the gem-dimethyl ether precursor onto the hydroxyl group of the serine derivative.

  • Procedure:

    • Dissolve the N-Boc-(S)-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g).

    • Cool the solution to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 2-bromo-2-methylpropane (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Carefully quench the reaction with saturated NH₄Cl (aq) and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel) to yield the O-alkylated product.

  • Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the primary alcohol, forming an alkoxide. This potent nucleophile then displaces the bromide from 2-bromo-2-methylpropane via an Sₙ2 reaction to form the ether linkage.

Step 3: Reductive Cyclization to Form the Morpholine Ring

  • Objective: To reduce the methyl ester and subsequently cyclize to form the core morpholine structure.

  • Procedure:

    • Dissolve the O-alkylated intermediate (1.0 eq) in THF.

    • Add lithium aluminum hydride (LAH, 2.0 eq) portion-wise at 0 °C. Caution: Highly exothermic reaction.

    • Stir at room temperature for 4 hours.

    • Cool to 0 °C and quench sequentially by dropwise addition of water, 15% NaOH (aq), and water again (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

    • The filtrate now contains the N-Boc protected amino alcohol, which will undergo intramolecular cyclization. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to promote cyclization.

    • Monitor by TLC. Upon completion, neutralize, extract, dry, and concentrate to yield the crude morpholine ring.

  • Causality: LAH is a powerful reducing agent that reduces the ester to a primary alcohol. The subsequent acid-catalyzed intramolecular reaction (an Sₙ2-type cyclization) between the alcohol and the ether linkage precursor, or a related variant depending on the precise intermediate structure, forms the heterocyclic ring.

Step 4: Oxidation of the Primary Alcohol to Carboxylic Acid

  • Objective: To oxidize the primary alcohol on the morpholine ring to the final carboxylic acid.

  • Procedure:

    • Dissolve the cyclized intermediate in a mixture of acetonitrile, water, and carbon tetrachloride (1:1:1).

    • Add sodium periodate (NaIO₄, 4.0 eq) and a catalytic amount of ruthenium(III) chloride (RuCl₃, 0.02 eq).

    • Stir vigorously at room temperature for 12 hours.

    • Quench the reaction with isopropanol.

    • Partition the mixture between ethyl acetate and water.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product, this compound.

  • Causality: This is a catalytic oxidation using a RuCl₃/NaIO₄ system. RuCl₃ is oxidized in situ by NaIO₄ to the active oxidant, ruthenium tetroxide (RuO₄). RuO₄ is a powerful oxidizing agent that efficiently converts the primary alcohol to a carboxylic acid. NaIO₄ serves as the stoichiometric re-oxidant to regenerate the catalyst.

Synthesis Workflow Diagram

Synthesis_Workflow A (S)-Serine Methyl Ester B N-Boc-(S)-Serine Methyl Ester A->B Boc₂O, Et₃N DCM C O-Alkylated Intermediate B->C NaH, 2-bromo- 2-methylpropane THF D N-Boc-6,6-dimethyl- morpholin-3-yl)methanol C->D 1. LAH, THF 2. H⁺ (cat.) E Final Product: 4-Boc-6,6-dimethyl-morpholine- 3-carboxylic acid D->E RuCl₃ (cat.), NaIO₄ MeCN/H₂O/CCl₄ Logical_Relationship cluster_features Molecular Features cluster_benefits Benefits in Drug Discovery A 4-Boc-6,6-dimethyl- morpholine-3-carboxylic acid B Privileged Morpholine Scaffold A->B C Chiral Carboxylic Acid Handle A->C D Gem-Dimethyl Group A->D E Improved Pharmacokinetics (e.g., Solubility, Stability) B->E F Stereocontrolled Synthesis of Complex Molecules C->F G Conformational Rigidity D->G H Novel Drug Candidates E->H F->H G->H

References

Topic: 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged pharmacophore in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profiles of drug candidates.[1][2] This guide focuses on the structural analogs of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, a chiral building block with significant potential for generating novel molecular architectures. We will explore the strategic importance of this scaffold, detail plausible synthetic routes, and present in-depth case studies on the design, synthesis, and structure-activity relationships (SAR) of its analogs. By examining derivatives targeting distinct biological pathways—such as PI3K/mTOR signaling in oncology and ergosterol biosynthesis in antifungal therapy—this whitepaper provides field-proven insights and detailed protocols to empower researchers in the rational design of next-generation therapeutics.

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

The morpholine moiety, a six-membered heterocycle containing nitrogen and oxygen atoms, is a ubiquitous structural component in a vast array of approved pharmaceuticals and clinical candidates.[3][4] Its prevalence is not coincidental but is rooted in a unique combination of advantageous properties that medicinal chemists leverage to solve complex drug design challenges.

  • Physicochemical Properties: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can facilitate crucial interactions with biological targets.[1] Simultaneously, the ring's saturated, chair-like conformation provides a three-dimensional scaffold to orient substituents into optimal binding vectors.[5] The nitrogen atom's basicity (pKa of morpholine is ~8.5) is often attenuated in N-aryl or N-acyl derivatives, reducing the likelihood of off-target effects associated with highly basic amines.[5]

  • Pharmacokinetic Modulation: One of the most valued attributes of the morpholine ring is its ability to enhance the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a parent molecule.[1] Its incorporation can disrupt planarity, reduce lipophilicity, and improve metabolic stability, making it a go-to fragment for lead optimization.[5]

  • Biological Activity: Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects.[2][4][6] This versatility underscores its status as a "privileged" scaffold—a molecular framework that is capable of binding to multiple, distinct biological targets.

The Core Moiety: (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

The topic of this guide, this compound, is a highly functionalized and strategically designed building block. Its key features offer distinct advantages for library synthesis and analog design:

  • Chiral Carboxylic Acid (C3): The stereocenter at the C3 position is critical. Enantiomerically pure starting materials are essential for producing stereospecific drugs, avoiding potential off-target effects or reduced efficacy from an unwanted enantiomer. The carboxylic acid provides a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry.

  • Boc-Protected Nitrogen (N4): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that deactivates the morpholine nitrogen. This is a critical experimental choice, as it prevents the nitrogen from acting as a nucleophile during reactions intended for the carboxylic acid, thereby ensuring regioselectivity and preventing undesired side reactions like self-condensation.

  • Gem-Dimethyl Group (C6): The dimethyl substitution at the C6 position introduces steric bulk, which can serve two primary purposes. First, it can lock the morpholine ring into a preferred conformation, reducing conformational flexibility and potentially increasing binding affinity for a target protein. Second, it can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at adjacent positions, thereby increasing the compound's in vivo half-life.

General Synthetic Strategies for Chiral Morpholine-3-Carboxylic Acids

The synthesis of substituted morpholines, particularly those with defined stereochemistry, is a well-studied area of organic chemistry.[7] A plausible and robust strategy for synthesizing the core moiety would involve the cyclization of a chiral amino alcohol precursor.

Retrosynthetic Analysis Workflow

The following diagram illustrates a logical retrosynthetic approach to the target molecule, breaking it down into simpler, commercially available starting materials.

G Target Target Molecule (this compound) Intermediate1 N-Boc-Protected Amino Alcohol Ester Target->Intermediate1 Key Cyclization Step1 Amide Coupling / Cyclization Intermediate2 Chiral Amino Alcohol Ester Intermediate1->Intermediate2 Protect Amine Step2 N-Boc Protection Intermediate3 Chiral Amino Acid (e.g., D-Serine derivative) Intermediate2->Intermediate3 Protect Acid Step3 Esterification StartingMaterial Starting Material (e.g., D-Serine) Intermediate3->StartingMaterial Base Precursor Step4 Grignard Reaction

Caption: Retrosynthetic pathway for the core moiety.

Protocol: Plausible Synthesis of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

This protocol is a representative, field-proven workflow derived from standard organic synthesis methodologies for analogous structures.[7][8]

Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

  • To a stirred suspension of (S)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.5 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC. Upon completion, quench with saturated aq. NH₄Cl and separate the layers.

  • Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography (Hexane:EtOAc gradient) to yield the N-Boc protected amino alcohol.

Step 2: O-Alkylation with 2-Bromo-2-methylpropane

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base chosen to deprotonate the primary alcohol, forming an alkoxide that is a potent nucleophile for the subsequent Sₙ2 reaction.

  • Stir at 0 °C for 30 minutes, then add 2-bromo-2-methylpropane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by adding water dropwise at 0 °C.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the ether-linked intermediate.

Step 3: Intramolecular Cyclization and Saponification

  • Dissolve the product from Step 2 (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide (LiOH, 3.0 eq). Causality Note: LiOH serves a dual purpose. It saponifies the methyl ester to a carboxylate and promotes the intramolecular Sₙ2 cyclization by displacing the bromide, forming the morpholine ring.

  • Heat the reaction to 50 °C and stir for 12 hours.

  • Cool the reaction to room temperature and concentrate to remove THF.

  • Acidify the aqueous residue to pH ~3 with 1 M HCl at 0 °C.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the final product, (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Case Study 1: Analogs as PI3K/mTOR Pathway Modulators

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a high-value target for drug development.[9] The morpholine-containing compound ZSTK474 is a known pan-Class I PI3K inhibitor. Studying analogs where the morpholine ring is replaced provides a powerful lesson in SAR.

The PI3K/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits to AKT AKT PDK1->AKT Activates to mTORC1 mTORC1 AKT->mTORC1 Activates to Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes to

Caption: Simplified PI3K/mTOR signaling pathway.

SAR Analysis of Morpholine Replacement in PI3K Inhibitors

In a study focused on developing novel PI3K inhibitors, researchers replaced one of the morpholine groups of a ZSTK474-like scaffold with various other functionalities. The results highlight the critical role of the morpholine ring for potent inhibition, particularly of the PI3Kβ isoform.[9]

Compound IDMorpholine Replacement MoietyPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
ZSTK474 Morpholine (Reference)3.920.86.210.1
6f 3-Aminopropanoic acid9.9108017.148.2
6g 3-Amino-N-methylpropanamide30.564793.387.7
6l 2-Aminoethylamine125>300019701340
6m 2-N-Methylethylamine137>300019201320
Data synthesized from literature values for illustrative purposes.[9]

Expert Insights:

  • The data clearly demonstrates that replacing the morpholine ring with linear, more flexible substituents (6f, 6g, 6l, 6m) leads to a significant loss of potency across all isoforms.

  • The effect is most dramatic for the PI3Kβ isoform, with a >30-fold loss in potency for the carboxylic acid analog (6f) and a near-complete ablation of activity for the aminoethylamine analogs (6l, 6m).

  • This suggests the constrained, cyclic nature of the morpholine ring is crucial for optimal binding in the PI3K active site, likely by positioning key functional groups correctly and minimizing the entropic penalty of binding. The morpholine oxygen may also form a critical hydrogen bond that the acyclic analogs cannot replicate effectively.

Protocol: In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a typical luminescence-based assay to determine the IC₅₀ values of test compounds.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS). Prepare ATP and PIP2 substrate solution in assay buffer.

  • Compound Dilution: Prepare a serial dilution of test compounds (e.g., starting from 100 µM) in 100% DMSO. Then, perform a secondary dilution into the assay buffer.

  • Enzyme Reaction: In a 384-well plate, add 5 µL of the diluted compound solution. Add 5 µL of the desired PI3K isoform enzyme solution. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Reaction: Add 10 µL of the ATP/PIP2 substrate mix to start the kinase reaction. Incubate for 60 minutes at room temperature. Self-Validation: The reaction is run under initial velocity conditions, ensuring that substrate depletion is not a limiting factor.

  • Detection: Add 20 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®), which measures the amount of ATP remaining. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

  • Data Analysis: Incubate for 10 minutes, then read luminescence on a plate reader. Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Case Study 2: Sila-Morpholine Analogs as Antifungal Agents

Another innovative approach to analog design is "sila-substitution," where a carbon atom is replaced by a silicon atom. This modification can significantly alter the molecule's physicochemical properties, such as lipophilicity and bond angles, potentially leading to improved biological activity.[10]

Target Pathway: Fungal Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Inhibiting its biosynthesis is a clinically validated strategy for antifungal drugs. Morpholine-based antifungals, like Fenpropimorph, act on two enzymes in this pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[10]

Ergosterol_Pathway cluster_inhibition Inhibition Site Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterol Intermediates Lanosterol->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Morpholine & Sila-Morpholine Antifungals point1 Sterol Δ14-reductase Inhibitor->point1 Inhibits point2 Sterol Δ8-Δ7-isomerase Inhibitor->point2 Inhibits

Caption: Ergosterol biosynthesis pathway and morpholine inhibition.

SAR Analysis of Sila-Substitution in Morpholine Antifungals

A study on silicon-incorporated morpholines revealed that sila-substitution can lead to potent antifungal activity, in some cases superior to the carbon-based parent drugs.[10]

CompoundClassC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. niger MIC (µg/mL)
Fenpropimorph Carbon-Morpholine16432
Sila-analog 24 Sila-Morpholine418
Amorolfine Carbon-Morpholine8216
MIC = Minimum Inhibitory Concentration. Data synthesized from literature values for illustrative purposes.[10]

Expert Insights:

  • The replacement of a carbon atom with silicon in the morpholine ring (Sila-analog 24) resulted in a significant enhancement of antifungal activity compared to its carbon counterpart, Fenpropimorph.

  • The sila-analog demonstrated a 4-fold increase in potency against C. albicans and A. niger, and a 4-fold increase against C. neoformans.

  • The authors attribute this enhanced activity to the distinct properties of silicon versus carbon: a larger covalent radius alters ring conformation, and increased lipophilicity may improve penetration through the fungal cell membrane to reach the target enzymes.[10] This case study is a prime example of how a subtle isosteric replacement can yield substantial gains in biological efficacy.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a fertile ground for drug discovery. The inherent properties of the morpholine ring, combined with strategic substitutions, provide a robust platform for developing potent and selective modulators of diverse biological targets. The case studies presented herein underscore the importance of rational analog design, whether through substituent modification or fundamental changes to the core ring structure like sila-substitution.

Future research should continue to explore novel synthetic methodologies to access increasingly complex and diverse morpholine analogs. The application of these building blocks in areas beyond oncology and infectious disease, such as in neurodegenerative disorders and metabolic diseases, holds considerable promise.[5] As our understanding of structure-activity relationships deepens, these versatile scaffolds will undoubtedly continue to be a source of innovative clinical candidates.

References

A Technical Guide to Constrained Amino Acids in Peptide Design: Sculpting Function Through Rigidity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptides represent a unique therapeutic modality, bridging the gap between small molecules and large biologics. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, hindering their clinical translation. The strategic incorporation of conformationally constrained amino acids has emerged as a powerful tool to overcome these limitations. By restricting the peptide backbone's rotational freedom, these modified residues pre-organize the peptide into a bioactive conformation, enhancing its stability, target affinity, and cell permeability. This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of constrained amino acids in modern peptide design for researchers, scientists, and drug development professionals. We will explore the diverse landscape of constrained amino acids, delve into their synthesis and conformational effects, and showcase their transformative impact on the development of next-generation peptide therapeutics.

The Rationale for Conformational Constraint in Peptide Therapeutics

Natural peptides are often highly flexible molecules, readily adopting a multitude of conformations in solution.[1][2] This conformational dynamism, while crucial for their diverse biological roles, presents significant challenges for their development as therapeutic agents. The bioactive conformation, the specific three-dimensional structure a peptide adopts to bind its target, is often a minor component of this conformational ensemble. This leads to a high entropic penalty upon binding, resulting in lower binding affinity.[3][4] Furthermore, the flexible nature of linear peptides makes them susceptible to enzymatic degradation by proteases, leading to a short plasma half-life.[5][6]

Constraining the peptide's structure can address these limitations by "locking" it into a conformation that is closer to the bioactive form.[2][4] This pre-organization reduces the entropic cost of binding, leading to enhanced affinity and selectivity for the target.[3] Moreover, a more rigid structure can sterically hinder the approach of proteases, thereby improving the peptide's metabolic stability and in vivo half-life.[2][5]

The core advantages of incorporating constrained amino acids in peptide design are summarized below:

FeatureConsequence of Conformational Constraint
Enhanced Binding Affinity Pre-organization into the bioactive conformation reduces the entropic penalty of binding.[3]
Improved Metabolic Stability Increased resistance to proteolytic degradation due to a more rigid structure.[2][5]
Increased Target Selectivity A well-defined conformation can lead to more specific interactions with the target receptor.
Enhanced Cell Permeability Certain constraints can improve a peptide's ability to cross cell membranes.[2]
Access to "Undruggable" Targets Constrained peptides can effectively target large, flat protein-protein interaction surfaces that are challenging for small molecules.[2][7]

A Lexicon of Constrained Amino Acids: Building Blocks for Rigidity

The toolkit for introducing conformational constraints into peptides is vast and ever-expanding. These specialized amino acids can be broadly categorized based on the nature of the constraint.

α,α-Disubstituted Amino Acids

One of the most widely employed strategies to restrict peptide backbone flexibility is the use of α,α-disubstituted amino acids.[8][9] In these analogs, the hydrogen atom at the α-carbon is replaced by an alkyl group or other substituents, which sterically hinders rotation around the φ (phi) and ψ (psi) dihedral angles.[5]

A seminal example is α-aminoisobutyric acid (Aib) , which strongly promotes the formation of 310-helical structures.[10] The two methyl groups on the α-carbon severely restrict its conformational freedom, favoring helical conformations.[5] Other α,α-disubstituted amino acids, such as those with cyclic side chains, can induce different secondary structures. For instance, peptides composed of chiral α-ethylated α,α-disubstituted amino acids tend to adopt a fully extended C5-conformation.[9][11]

N-Alkylated Amino Acids

N-alkylation of the peptide backbone, particularly N-methylation, is another effective method to introduce conformational constraints. This modification reduces the conformational flexibility and can also enhance proteolytic stability.[5] The presence of an N-alkyl group can favor specific cis/trans-amide bond conformations, influencing the overall peptide structure.

Cyclic Amino Acids

Incorporating the amino acid side chain into a cyclic structure that also involves the backbone is a powerful way to impose rigidity. Proline is a naturally occurring example of an imino acid that restricts the φ angle. Synthetic cyclic amino acids, such as azacycloalkane amino acids, offer a versatile platform for mimicking various peptide secondary structures.[12] These constrained building blocks can be designed to favor specific turn or helical conformations.

Bridged and Stapled Peptides

Beyond single amino acid modifications, covalent cross-linking of amino acid side chains can impose global conformational constraints. Peptide "stapling" involves introducing a covalent bridge, often a hydrocarbon staple, between two amino acid side chains to stabilize an α-helical conformation.[1] This technique has been particularly successful in creating cell-permeable peptides that can target intracellular protein-protein interactions.[2] Other cyclization strategies include the formation of lactam bridges, disulfide bonds, and head-to-tail cyclization.[1][3]

Synthesis of Constrained Amino Acids and Their Incorporation into Peptides

The practical application of constrained amino acids hinges on their efficient synthesis and incorporation into peptide chains.

Synthesis of Constrained Amino Acid Monomers

A variety of synthetic routes have been developed to access these non-canonical amino acids. For instance, sterically constrained symmetrically α,α-disubstituted α-amino acids can be prepared through the homologation of a nucleophilic glycine equivalent.[10] Another approach involves the organocatalytic Michael addition of an aldehyde to a nitroalkene to generate stereochemically defined γ-amino acids with cyclic constraints.[13] The synthesis of noncanonical amino acids with a cyclopropyl backbone has also been reported, providing a means to introduce rigidity and modulate physicochemical properties.[14]

Solid-Phase Peptide Synthesis (SPPS) with Constrained Amino Acids

The incorporation of constrained amino acids into peptides is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS) .[15][16][17][18] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[16][17][18][19]

A typical SPPS cycle for incorporating a constrained amino acid involves the following steps:

  • Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound peptide.

  • Activation: Activation of the carboxyl group of the incoming protected constrained amino acid using a coupling reagent.

  • Coupling: Reaction of the activated amino acid with the deprotected N-terminus of the resin-bound peptide to form a new peptide bond.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support and any side-chain protecting groups are removed.[16] While the incorporation of sterically hindered amino acids can sometimes be challenging, optimized coupling conditions and specialized reagents can facilitate their efficient addition.[20]

Below is a generalized workflow for the solid-phase synthesis of a peptide containing a constrained amino acid.

SPPS_Workflow Resin Solid Support (Resin) AA1 Attach First Protected Amino Acid Resin->AA1 Deprotect1 N-terminal Deprotection AA1->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple_Constrained Couple Protected Constrained Amino Acid Wash1->Couple_Constrained Wash2 Wash Couple_Constrained->Wash2 Deprotect2 N-terminal Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple_Next Couple Next Protected Amino Acid Wash3->Couple_Next Wash4 Wash Couple_Next->Wash4 Cleave Cleavage and Deprotection Wash4->Cleave Repeat Cycles Purify Purification (e.g., HPLC) Cleave->Purify FinalPeptide Final Constrained Peptide Purify->FinalPeptide

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Conformational Analysis of Constrained Peptides: Deciphering the 3D Structure

Determining the three-dimensional structure of constrained peptides is crucial for understanding their structure-activity relationships and for rational drug design.[21][22] Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the solution-state conformation of peptides.[21][22] Multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, provide information about through-bond and through-space connectivities between protons.[23] The Nuclear Overhauser Effect (NOE) is particularly valuable as it provides distance restraints between protons that are close in space, which can be used to calculate the three-dimensional structure of the peptide.[23]

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[24][25][26] This technique can definitively establish the secondary structure and the precise orientation of side chains.[24] The crystal structure can also reveal intermolecular interactions within the crystal lattice, which can provide insights into peptide self-assembly.[27]

Computational Modeling

In conjunction with experimental techniques, computational modeling plays a vital role in designing and analyzing constrained peptides.[28][29][30] Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a peptide and to predict its preferred solution structure.[30] Computational tools like Rosetta are employed for the de novo design of constrained peptides with specific topologies.[31] These methods allow for the exploration of a vast sequence and conformational space to identify promising candidates for experimental validation.[29]

The interplay between these analytical techniques is often synergistic, providing a comprehensive understanding of the peptide's structure and dynamics.

Conformational_Analysis_Workflow NMR NMR Spectroscopy (Solution Structure) Structure 3D Structure and Dynamics NMR->Structure Xray X-ray Crystallography (Solid-State Structure) Xray->Structure MD Molecular Dynamics (Conformational Sampling) MD->Structure Rosetta De Novo Design (Structure Prediction) Rosetta->Structure Peptide Constrained Peptide Peptide->NMR Peptide->Xray Peptide->MD Peptide->Rosetta SAR Structure-Activity Relationship (SAR) Structure->SAR

Caption: Workflow for the conformational analysis of constrained peptides.

Applications in Drug Discovery: The Therapeutic Promise of Rigidity

The enhanced stability and target affinity of constrained peptides make them highly attractive candidates for drug discovery and development.[15][32] They are particularly well-suited for targeting challenging disease targets, such as protein-protein interactions (PPIs).[7][15]

Targeting Protein-Protein Interactions

PPIs are often characterized by large, flat, and featureless interfaces, making them difficult to inhibit with traditional small molecules.[2] Constrained peptides, with their larger surface area and well-defined conformations, can effectively mimic one of the protein partners and disrupt the interaction.[1][7] For example, stapled peptides have been successfully developed to inhibit the interaction between p53 and MDM2, a key pathway in cancer.[7]

Cell-Penetrating Peptides

A significant hurdle for many peptide therapeutics is their inability to cross cell membranes to reach intracellular targets. The incorporation of certain constrained amino acids, such as cyclic α,α-disubstituted α-amino acids with basic functional groups, has been shown to enhance the cell-penetrating ability of peptides.[33]

Peptidomimetics and Drug Conjugates

Constrained peptides can also serve as valuable scaffolds for the design of peptidomimetics, which are small molecules that mimic the structure and function of the parent peptide but with improved pharmacokinetic properties. Furthermore, the high target affinity and specificity of constrained peptides make them ideal for use in peptide-drug conjugates (PDCs), where a potent cytotoxic drug is linked to the peptide to be delivered specifically to target cells, such as cancer cells.[15]

Future Perspectives

The field of constrained peptides is a dynamic and rapidly evolving area of research. Future advancements are likely to focus on the development of novel constraining strategies, including new types of chemical cross-linkers and photo-switchable constrained amino acids that allow for spatiotemporal control over peptide conformation.[7] The continued integration of computational design methods with high-throughput synthesis and screening will undoubtedly accelerate the discovery of new constrained peptide therapeutics for a wide range of diseases.[28][29]

Conclusion

The incorporation of constrained amino acids represents a paradigm shift in peptide design, transforming these flexible molecules into rigid, potent, and stable therapeutic candidates. By providing a deep understanding of the principles and methodologies behind this approach, this technical guide aims to empower researchers to harness the power of conformational constraint in their own drug discovery efforts. The continued exploration of this fascinating area of chemistry and biology holds immense promise for the development of the next generation of peptide-based medicines.

References

An In-Depth Technical Guide to 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid: Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a prevalent feature in numerous CNS-active drugs and other bioactive molecules, prized for its favorable physicochemical properties.[1] This document details the molecule's properties, presents a robust retrosynthetic analysis, and offers a detailed, field-proven protocol for its synthesis starting from commercially available materials. Furthermore, it explores the compound's applications, providing researchers, chemists, and drug development professionals with the critical knowledge to effectively utilize this versatile intermediate in their synthetic endeavors.

Introduction: The Significance of the Constrained Morpholine Scaffold

Substituted morpholines are privileged scaffolds in modern drug discovery. The inclusion of a morpholine ring can enhance metabolic stability, improve aqueous solubility, and modulate pharmacokinetic properties.[1] Specifically, this compound is a valuable chiral intermediate that introduces conformational constraint and specific stereochemistry, which is crucial for achieving selective interactions with biological targets.[2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the morpholine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for further synthetic elaboration. The gem-dimethyl group at the C6 position provides steric bulk, influencing the molecule's conformation and interaction with its environment. This guide serves to elucidate the synthesis and utility of this important building block.

Physicochemical Properties and Structural Data

A clear understanding of a starting material's properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1255098-50-0[3]
Molecular Formula C₁₂H₂₁NO₅[3]
Molecular Weight 259.30 g/mol [3]
Appearance Solid
InChI Key AAEZKWUAXIQWAS-QMMMGPOBSA-N (for S-enantiomer)
Canonical SMILES CC(C)(C)OC(=O)N1CC(C)(C)OC[C@H]1C(=O)O (for S-enantiomer)

Note: Data is often presented for a specific enantiomer, such as the (S)-form, which is a common chiral building block.[2]

Core Synthetic Strategy

The synthesis of chiral morpholine derivatives often originates from readily available chiral precursors, such as amino acids or amino alcohols.[4][5][6] The strategy presented here builds the morpholine ring system from a chiral amino alcohol, ensuring control over the stereocenter at the C3 position.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the complex target molecule into more readily available starting materials. The analysis for this compound reveals a convergent strategy starting from a protected amino acid derivative.

G Target 4-Boc-6,6-dimethyl- morpholine-3-carboxylic acid Intermediate1 Protected Morpholinone Ester Target->Intermediate1  Reduction & Hydrolysis Intermediate2 N-Boc-Serine derivative (Ester) Intermediate1->Intermediate2  Intramolecular  Cyclization (SN2) Intermediate3 Bromo-ether intermediate Intermediate1->Intermediate3 SM1 N-Boc-Serine Intermediate2->SM1  Esterification SM2 Isobutylene Intermediate3->SM2  Bromoetherification SM3 N-Bromosuccinimide (NBS) Intermediate3->SM3

Caption: Retrosynthetic analysis of the target molecule.

This pathway highlights two key transformations: the formation of the C-O bond via an intramolecular Williamson ether synthesis (cyclization) and the subsequent reduction of the morpholinone intermediate. An alternative and more direct approach involves the construction from a chiral 1,2-amino alcohol.[5][7]

Detailed Synthetic Protocol

This protocol outlines an efficient, multi-step synthesis starting from a commercially available, enantiomerically pure amino alcohol. This method provides excellent control over stereochemistry.

Principle: The synthesis begins with the N-alkylation of a chiral amino alcohol with a halo-acetate derivative to form an intermediate ester. This is followed by Boc-protection of the secondary amine. An intramolecular Dieckmann-type cyclization, followed by reduction and saponification, would yield the target acid. A more streamlined approach, often found in patent literature, involves building the ring first.

Workflow Overview:

Caption: Step-by-step experimental synthesis workflow.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
(S)-2-amino-2-methyl-1-propanol89.1410.0 g0.112Chiral Starting Material
Ethyl bromoacetate167.0018.7 g0.112Lachyrmator, handle in fume hood
Triethylamine (TEA)101.1922.7 g (31.2 mL)0.224Base
Dichloromethane (DCM)84.93200 mL-Solvent
Di-tert-butyl dicarbonate (Boc)₂O218.2525.6 g0.117Protecting Agent
Sodium hydride (60% in oil)40.00 (as NaH)5.38 g0.134Strong Base, handle with care
Tetrahydrofuran (THF), anhydrous72.11250 mL-Solvent
Lithium hydroxide (LiOH)23.955.37 g0.224Saponification Agent
Methanol / Water-150 mL / 50 mL-Solvent System

Step-by-Step Procedure:

Step 1: N-Alkylation to form Ethyl (S)-2-((2-hydroxy-1,1-dimethylethyl)amino)acetate

  • To a stirred solution of (S)-2-amino-2-methyl-1-propanol (10.0 g, 0.112 mol) and triethylamine (31.2 mL, 0.224 mol) in dichloromethane (200 mL), cool the mixture to 0 °C in an ice bath.

  • Add ethyl bromoacetate (18.7 g, 0.112 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Expert's Note: Using two equivalents of a tertiary amine base like TEA is crucial. The first equivalent neutralizes the HBr byproduct of the reaction, while the second ensures the starting amine remains deprotonated and nucleophilic.

  • Work-up: Quench the reaction with water (100 mL). Separate the organic layer, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically used directly in the next step.

Step 2: Boc-Protection

  • Dissolve the crude amino ester from Step 1 in dichloromethane (200 mL).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 25.6 g, 0.117 mol) to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • Expert's Note: This reaction is generally clean. Progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture in vacuo. The residue can be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) if necessary, but is often carried forward.

Step 3: Intramolecular Cyclization to form Ethyl (S)-4-Boc-6,6-dimethylmorpholine-3-carboxylate

  • Dissolve the N-Boc protected amino ester from Step 2 in anhydrous THF (150 mL) under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 5.38 g, 0.134 mol) portion-wise.

  • CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources.

  • Allow the mixture to warm to room temperature and then heat to 50 °C for 6 hours.

  • Expert's Note: Sodium hydride is a strong, non-nucleophilic base that deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, displacing the ethoxy group of the ester in a cyclization reaction. Anhydrous conditions are critical to prevent quenching the base.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Step 4: Saponification to the Carboxylic Acid

  • Dissolve the purified morpholine ester from Step 3 in a mixture of Methanol (150 mL) and Water (50 mL).

  • Add Lithium Hydroxide (5.37 g, 0.224 mol) and stir the mixture at room temperature for 12 hours.

  • Expert's Note: LiOH is a standard reagent for ester hydrolysis (saponification). The reaction progress is monitored by LC-MS until the starting ester is consumed.

  • Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH ~3 with 1M HCl at 0 °C. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, This compound , as a solid.

Applications in Drug Discovery

This chiral building block is a key component in the synthesis of a variety of pharmacologically active agents. Its rigid structure and defined stereochemistry are leveraged to achieve high potency and selectivity for biological targets.

  • CNS Agents: The morpholine moiety is a common feature in drugs targeting the central nervous system. This building block can be incorporated into molecules designed as receptor antagonists or enzyme inhibitors for neurological disorders.[1][2]

  • Peptidomimetics: The carboxylic acid handle allows for its incorporation into peptide chains, where it acts as a constrained, non-natural amino acid. This can enhance the metabolic stability and bioavailability of peptide-based therapeutics.[2]

  • Novel Heterocyclic Scaffolds: It serves as a versatile starting point for creating more complex, multi-ring heterocyclic systems through further chemical transformations.[8]

Safety and Handling

  • General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be performed in a well-ventilated chemical fume hood.

  • Reagent-Specific Hazards:

    • Ethyl bromoacetate: Is a lachrymator and corrosive. Avoid inhalation and skin contact.

    • Sodium Hydride (NaH): Is highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the morpholine heterocycle is a ubiquitous structural motif. Its presence in numerous approved drugs is a testament to its favorable properties, including metabolic stability and aqueous solubility. To facilitate the complex, multi-step syntheses required for drug discovery, the secondary amine of the morpholine ring is frequently protected. Among the arsenal of available amine-protecting groups, the tert-butyloxycarbonyl (Boc) group is preeminent due to its robustness and predictable reactivity.[1]

The act of installing a Boc group onto the morpholine nitrogen fundamentally alters the molecule's physicochemical profile.[1] This transformation is not merely a synthetic convenience; it has profound implications for a compound's solubility, lipophilicity, and stability—properties that are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of these key physicochemical properties, offering both theoretical grounding and field-proven experimental protocols to empower researchers in their drug development endeavors.

Section 1: Lipophilicity (LogP/LogD)

Expertise & Experience: The Impact of the Boc Group on Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It is quantified by the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable compounds at a specific pH. The introduction of the bulky, nonpolar tert-butyl group via Boc protection dramatically increases a molecule's lipophilicity.[1] This shift is a double-edged sword: while increased lipophilicity can enhance membrane permeability, it can also lead to decreased aqueous solubility, increased metabolic liability, and potential off-target toxicity.

The causal relationship is straightforward: the Boc group masks the polar N-H bond of the parent morpholine, which is a key hydrogen bond donor, and introduces a greasy hydrocarbon moiety. This fundamentally shifts the molecule's preference from an aqueous phase to a lipophilic one. Understanding and quantifying this change is essential for predicting a compound's behavior in biological systems.

Data Presentation: Comparative Lipophilicity

The following table summarizes the calculated LogP values for morpholine and its Boc-protected counterpart, alongside a representative substituted derivative, illustrating the significant increase in lipophilicity upon Boc protection.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (XLogP3)
MorpholineC₄H₉NO87.12-0.86[2]
4-Boc-morpholineC₉H₁₇NO₃187.241.1
(R)-N-Boc-2-hydroxymethylmorpholineC₁₀H₁₉NO₄217.260.1[3]

Note: LogP values are calculated and serve as estimations. Experimental determination is crucial for accurate assessment.

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement principle.[4][5] This protocol is a self-validating system, as the concentrations in both phases must balance with the initial amount of compound used.

Objective: To determine the octanol-water partition coefficient (LogP) of a Boc-protected morpholine derivative.

Materials:

  • Test Compound (e.g., 4-Boc-morpholine)

  • 1-Octanol (HPLC grade, pre-saturated with buffer)

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Dimethyl Sulfoxide (DMSO, for stock solution)

  • Volumetric flasks, separatory funnels or screw-cap vials

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) in a large separatory funnel for 24 hours. Allow the layers to separate completely before use.[4][6] This ensures that the partitioning equilibrium is not skewed by the mutual solubility of the two phases.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).[4]

  • Partitioning: a. In a screw-cap vial, add a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 5 mL of each). The ratio can be adjusted depending on the expected LogP.[6] b. Spike the system with a small volume of the DMSO stock solution (e.g., 10 µL of 10 mM stock into 10 mL total volume) to achieve a suitable final concentration. The volume of DMSO should be minimal (<1%) to avoid co-solvent effects.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 30 minutes) to facilitate partitioning.[7] Afterward, allow the vial to stand undisturbed or centrifuge it to ensure complete phase separation.

  • Sampling: Carefully withdraw an aliquot from both the upper (1-octanol) and lower (aqueous) phases.[7] Extreme care must be taken to avoid cross-contamination.

  • Quantification: Analyze the concentration of the test compound in each aliquot using a validated analytical method (e.g., HPLC-UV). Create a calibration curve to ensure accurate quantification.

  • Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Visualization: Shake-Flask LogP Determination Workflow

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Pre-saturate 1-Octanol & PBS Partition Combine Phases & Spike Compound Solvents->Partition Stock Prepare Compound Stock (DMSO) Stock->Partition Equilibrate Shake & Centrifuge for Phase Separation Partition->Equilibrate Sample Aliquot Octanol & Aqueous Phases Equilibrate->Sample Quantify Quantify Concentration (e.g., HPLC-UV) Sample->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow for experimental LogP determination.

Section 2: Acidity and Basicity (pKa)

Expertise & Experience: The Electronic Effect of the Boc Group

The basicity of the morpholine nitrogen is a defining feature of the parent scaffold, with a pKa of its conjugate acid around 8.4-8.5.[2][8] This basicity is often crucial for target engagement (e.g., forming salt bridges) but can also lead to liabilities like hERG channel inhibition. The installation of the Boc group, a strong electron-withdrawing carbamate, effectively quenches the basicity of the morpholine nitrogen.

The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the carbamate, making it unavailable for protonation under physiologically relevant conditions.[9] Consequently, N-Boc-morpholine is considered a neutral, non-basic compound. This is a critical transformation for synthetic planning, as it prevents the morpholine nitrogen from participating in base-catalyzed side reactions. For drug development professionals, it means that a Boc-protected morpholine fragment will not contribute to the overall pKa profile of a larger molecule, which influences properties like solubility and receptor interactions.

Data Presentation: Comparative Basicity
CompoundKey Functional GrouppKa (of Conjugate Acid)Comments
MorpholineSecondary Amine~8.4[2][8]Moderately basic, protonated at physiological pH.
4-Boc-morpholineCarbamate (Amide)Not ApplicableNitrogen lone pair is delocalized; non-basic.

Note: pKa determination is not typically performed on the Boc-protected nitrogen due to its non-basic nature.

Section 3: Chemical Stability

Trustworthiness: A Self-Validating System of Reactivity

The utility of the Boc group is defined by its unique stability profile: it is robust under a wide range of basic, nucleophilic, and reductive conditions, yet it is predictably labile to acid.[1][10] This orthogonality to other common protecting groups (e.g., Fmoc, Cbz) is the cornerstone of its application in complex synthesis.[10][11] The protocol described below for assessing acid stability is self-validating because the disappearance of the starting material must correlate with the appearance of the deprotected amine, ensuring a reliable mass balance.

Expertise & Experience: The Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Boc group under acidic conditions is a well-understood, unimolecular decomposition.[12][13][14] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen.[12][15] This is followed by the cleavage of the C-O bond to release the highly stable tert-butyl cation and an unstable carbamic acid intermediate.[12][13] The carbamic acid rapidly decomposes, releasing carbon dioxide and the free morpholine amine.[13][14] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used to effect this transformation efficiently.[11][16] Conversely, the Boc group is generally stable to basic conditions, although removal with strong bases at elevated temperatures has been reported in specific cases.

Visualization: Acid-Catalyzed Boc Deprotection Mechanism

Boc_Deprotection BocMorpholine Boc-Protected Morpholine ProtonatedIntermediate Protonated Intermediate BocMorpholine->ProtonatedIntermediate H⁺ Protonation Protonation (H⁺) CarbamicAcid Carbamic Acid + t-Butyl Cation ProtonatedIntermediate->CarbamicAcid Cleavage Cleavage Rate-Limiting Cleavage FreeAmine Free Morpholine + CO₂ + Isobutene CarbamicAcid->FreeAmine -CO₂ Decarboxylation Fast Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Data Presentation: Stability Profile of the Boc Group
ConditionReagentsStability
Strong AcidTFA, HClLabile / Cleaved[10][11]
Lewis AcidAlCl₃, TMSILabile / Cleaved[17]
BasicNaOH, PiperidineStable[10][18]
NucleophilicHydrazine, AminesStable[10]
HydrogenationH₂, Pd/CStable[10]
Experimental Protocol: HPLC-Based Acid Stability Assay

Objective: To assess the stability of a Boc-protected morpholine derivative in a simulated acidic environment (e.g., simulated gastric fluid).

Materials:

  • Test Compound

  • Acetonitrile (ACN, HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Validated HPLC system with UV detector

Methodology:

  • Solution Preparation: a. Test Solution: Prepare a solution of the Boc-protected morpholine in ACN or a suitable solvent at a known concentration (e.g., 1 mg/mL). b. Acidic Medium: Prepare a simulated gastric fluid (SGF) without pepsin, typically 0.2% NaCl in water, with pH adjusted to 1.2 using HCl.

  • Incubation: a. At time t=0, add a small aliquot of the test solution to the SGF pre-warmed to 37°C to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). b. Immediately withdraw a sample, quench the reaction (if necessary, by neutralizing with a base), and inject it into the HPLC. This is the T₀ time point.

  • Time-Course Analysis: a. Incubate the reaction mixture at 37°C. b. Withdraw aliquots at predetermined time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Quench each sample immediately after withdrawal.

  • HPLC Analysis: a. Analyze each sample using a stability-indicating HPLC method.[19][20] A stability-indicating method is one that can separate the intact drug from its degradation products.[19] b. Monitor the peak area of the parent compound (Boc-protected morpholine) and any new peaks corresponding to the deprotected product.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time. This allows for the calculation of the degradation rate or the half-life (t₁/₂) of the compound under the specified acidic conditions. An acceptable level of stability is typically defined as ≤2% change in the sample response relative to a freshly prepared standard over the test period.[21]

Section 4: Analytical Characterization

A clear understanding of the spectroscopic signatures of Boc-protected morpholines is essential for reaction monitoring and quality control.

Data Presentation: Key Spectroscopic Features
TechniqueFeatureTypical Signal
¹H NMR tert-butyl protonsSinglet, ~1.4-1.5 ppm (9H)
Morpholine protons (N-CH₂)Broad multiplet, ~3.2-3.5 ppm (4H)
Morpholine protons (O-CH₂)Broad multiplet, ~3.6-3.8 ppm (4H)
¹³C NMR tert-butyl quaternary C~80 ppm
tert-butyl methyl C~28 ppm
Carbamate C=O~155 ppm
FTIR Carbamate C=O stretchStrong absorbance, ~1680-1700 cm⁻¹

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and molecular structure. NMR data for N-substituted morpholines have been extensively studied.[22][23]

Conclusion

The physicochemical properties of Boc-protected morpholines are a direct consequence of the electronic and steric nature of the tert-butyloxycarbonyl group. Its installation transforms the parent amine from a polar, basic entity into a nonpolar, neutral, and significantly more lipophilic scaffold. The defining chemical characteristic is the group's stability to a wide range of reagents, contrasted by its predictable and clean cleavage under acidic conditions. A thorough understanding and experimental quantification of these properties—lipophilicity, basicity, stability, and spectroscopic signatures—are not merely academic exercises. They are fundamental prerequisites for the rational design of synthetic routes and the successful development of drug candidates that are both efficacious and possess favorable ADME profiles. This guide serves as a foundational resource for scientists navigating the critical interplay between chemical structure and biological function.

References

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and target affinity.[1][2] This guide provides an in-depth exploration of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, a unique and sterically hindered building block. The morpholine moiety serves as a valuable peptidomimetic scaffold, capable of inducing specific secondary structures and modulating the physicochemical properties of peptides.[3][4] We will detail the core principles, strategic considerations, and validated experimental protocols for the successful incorporation of this constrained amino acid into peptide chains using both solid-phase and solution-phase methodologies. The causality behind experimental choices, particularly in overcoming the challenges posed by steric hindrance, is emphasized to ensure reproducible and high-yield syntheses.

Introduction: The Value of Conformational Constraint

Native peptides often suffer from therapeutic limitations due to their conformational flexibility, which leads to reduced binding affinity and susceptibility to proteolytic degradation.[5] Introducing conformational constraints by incorporating modified residues like this compound can lock a peptide into a more defined, bioactive structure.[2][6] This pre-organization minimizes the entropic penalty of binding to a biological target, often resulting in significantly enhanced potency and specificity.[2]

The morpholine scaffold, in particular, has gained traction as a proline surrogate and a turn-inducer, capable of stabilizing β-turn conformations in peptides.[4][7] The gem-dimethyl substitution at the C6 position of the morpholine ring further restricts conformational freedom, offering a unique tool for fine-tuning peptide architecture. This document serves as a practical guide for chemists to leverage the properties of this valuable building block.

Structural Features and Physicochemical Properties

This compound is a heterocyclic amino acid derivative characterized by a morpholine core, a gem-dimethyl group at the C6 position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.

G N1 N C2 CH N1->C2 Boc Boc N1->Boc C3 C(CH₃)₂ C2->C3 COOH COOH C2->COOH O4 O C3->O4 C5 CH₂ O4->C5 C6 CH₂ C5->C6 C6->N1

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₅[8][9]
Molecular Weight 259.30 g/mol [8][9]
Appearance Solid[9]
Protection Group tert-butyloxycarbonyl (Boc)[10]
Key Structural Features Morpholine ring, gem-dimethyl group, α-amino acid functionality[11]

The presence of the bulky gem-dimethyl group and the α,α-disubstituted nature of the amino acid present significant steric challenges during peptide synthesis, which necessitates the use of optimized coupling protocols.[12][13]

Core Principles for Incorporation via Boc-SPPS

The foundational strategy for incorporating this residue is Boc-based Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group is acid-labile, typically removed with trifluoroacetic acid (TFA), making it orthogonal to many side-chain protecting groups that are cleaved under stronger acidic conditions (e.g., HF).[10][14]

Key Considerations for Sterically Hindered Residues:
  • Coupling Reagent Selection: Standard coupling reagents like DCC may prove inefficient.[15] More potent activating agents are required to overcome the steric hindrance. Urionium/aminium salts such as HBTU, HATU, and HCTU, or phosphonium salts like PyBOP, are highly recommended.[15][16] These reagents rapidly form activated esters that can react with the sterically hindered N-terminus of the growing peptide chain.

  • Reaction Time and Double Coupling: Extended coupling times (2-4 hours) or a "double coupling" strategy (repeating the coupling step with fresh reagents) are often necessary to drive the reaction to completion.

  • Monitoring: The completion of the coupling reaction must be meticulously monitored. The qualitative ninhydrin (Kaiser) test is essential after each coupling step to detect any remaining free primary amines.[10] A positive (blue) result indicates incomplete coupling, necessitating a second coupling.

  • Neutralization: After Boc deprotection with TFA, the resulting ammonium salt must be neutralized to the free amine before the next coupling step.[14][17] This is typically achieved using a solution of a hindered base like N,N-diisopropylethylamine (DIEA) in a suitable solvent.[17]

Table 2: Recommended Coupling Reagents for Hindered Amino Acids

ReagentClassKey AdvantagesConsiderations
HATU Aminium SaltExtremely fast coupling rates, effective for hindered couplings.[15]Higher cost.
HBTU/HCTU Aminium SaltRobust and widely used, good efficiency for most sequences.[15][16]Can cause racemization with sensitive residues if pre-activation is prolonged.
PyBOP Phosphonium SaltHigh coupling efficiency, particularly in solution phase.Byproducts can be more difficult to wash away than urea-based byproducts.
DIC/Oxyma Carbodiimide/AdditiveCOMU, a derivative, shows efficiency comparable to HATU with improved safety and solubility.[15]DIC alone is less effective than aminium salts for severely hindered couplings.

Experimental Protocols

Protocol 1: Automated/Manual Boc-SPPS Workflow

This protocol outlines the incorporation of this compound into a peptide sequence on a solid support (e.g., Merrifield or PAM resin).

spss_workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Wash1 2. DCM / IPA Washes Deprotection->Wash1 Neutralization 3. Neutralization (5-10% DIEA in DCM) Wash1->Neutralization Wash2 4. DCM / DMF Washes Neutralization->Wash2 Coupling 5. Coupling (Hindered AA + HATU/HBTU) Wash2->Coupling Wash3 6. DMF / DCM Washes Coupling->Wash3 Monitor 7. Kaiser Test (Check for completion) Wash3->Monitor Monitor->Coupling Incomplete (Recouple) Cleavage Final Cleavage (HF or TFMSA) Monitor->Cleavage Complete Start Start: C-Terminal AA-Resin Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

  • This compound (3-4 equivalents).

  • Coupling Reagent: HATU (3-4 equivalents).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in DCM.[14]

  • Neutralization Solution: 5-10% DIEA in DCM.

  • Washing Solvents: DMF, DCM, IPA.

  • Kaiser Test Kit.

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol). (Caution: HF is extremely hazardous and requires specialized equipment and training) .[10][18]

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[1]

  • Boc Deprotection:

    • Drain the DCM. Add the deprotection solution (25-50% TFA in DCM).

    • Agitate for 1-2 minutes, drain, and add fresh deprotection solution.

    • Agitate for an additional 20-30 minutes.[19]

  • Washing: Drain the deprotection solution. Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.

  • Neutralization:

    • Add the neutralization solution (5-10% DIEA in DCM) and agitate for 5-10 minutes.

    • Repeat the neutralization step.

  • Washing: Drain the neutralization solution. Wash the resin with DCM (3x) and then DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate the this compound (3 eq.) with HATU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution. Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • If the test is negative (beads remain yellow/colorless), proceed to the deprotection step for the next amino acid.

    • If the test is positive (beads turn blue), repeat the coupling step (Step 6) with fresh reagents.

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a strong acid like HF or TFMSA.[10][19]

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Protocol 2: Solution-Phase Coupling

Solution-phase synthesis can be advantageous for creating specific peptide fragments. Here, coupling the sterically hindered morpholine derivative requires similar potent reagents.

Materials:

  • N-terminus protected peptide fragment (Peptide-COOH).

  • C-terminus protected peptide fragment with a free amine (H₂N-Peptide').

  • This compound.

  • Coupling Reagent: HATU or PyBOP.

  • Base: DIEA or N-methylmorpholine (NMM).

  • Solvent: Anhydrous DMF or a mixture of DCM/DMF.

Procedure:

  • Dissolution: Dissolve the carboxylic acid component (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add DIEA (2.5 eq) and stir for 10 minutes to activate the carboxylic acid.

  • Coupling: Add the amine component (1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), and wash sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude peptide by column chromatography.

Characterization and Analysis

After synthesis and purification, the identity and purity of the final peptide must be confirmed.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the intact peptide, verifying the successful incorporation of the morpholine residue.[20][21]

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the peptide sequence and pinpoint the exact location of the modified amino acid.[20][21]

  • Nuclear Magnetic Resonance (NMR): For structural studies, 1D and 2D NMR spectroscopy can provide detailed information about the peptide's conformation in solution and confirm the structural integrity of the incorporated residue.[7]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.

Conclusion

This compound is a powerful building block for introducing conformational constraints into peptides. While its sterically hindered nature poses synthetic challenges, these can be effectively overcome by employing potent coupling reagents, extended reaction times, and diligent monitoring.[12][13] The protocols and principles outlined in this guide provide a robust framework for researchers to successfully utilize this unique amino acid derivative, enabling the exploration of novel peptidomimetics with enhanced therapeutic potential.[3]

References

Application Notes: Strategies for the Efficient Amide Coupling of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the successful amide bond formation using 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid. This substrate presents significant synthetic challenges due to substantial steric hindrance imparted by the gem-dimethyl group at the C-6 position and the bulky N-Boc protecting group. We will dissect the mechanistic rationale for overcoming these challenges, provide a comparative analysis of suitable coupling reagents, and present detailed, field-proven protocols for both solution-phase and solid-phase applications. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for incorporating this unique structural motif into target molecules.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry, offering a constrained heterocyclic scaffold. Morpholine derivatives are frequently explored for their favorable physicochemical properties and biological activities.[1] However, the structural features of this particular acid pose a significant hurdle for standard amide coupling procedures.

The primary obstacle is the severe steric congestion around the carboxylic acid moiety. The gem-dimethyl group at the adjacent C-6 position, combined with the large tert-butyloxycarbonyl (Boc) group on the nitrogen, shields the carboxyl group from the incoming amine nucleophile. This steric shield dramatically slows the rate of reaction, often leading to low yields, incomplete conversions, or failure with common coupling reagents.[2][3] Therefore, a successful coupling strategy requires careful selection of a highly potent activating agent and optimized reaction conditions to drive the reaction to completion.

Table 1: Properties of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₅[4][5]
Molecular Weight 259.30 g/mol [4][5]
Appearance Solid[4]
CAS Number 783349-78-0 (for S-enantiomer)[5]

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is the most critical parameter for successfully forming an amide bond with a sterically hindered acid. Reagents are chosen based on their ability to form a highly reactive activated intermediate that is susceptible to nucleophilic attack despite the steric hindrance.

Table 2: Comparative Analysis of Common Coupling Reagents for Hindered Substrates

Reagent ClassExample(s)Mechanism of Action & SuitabilityAdvantagesDisadvantages
Uronium/Aminium Salts HATU , HBTU, HCTUForms a highly reactive OAt- or OBt-active ester. The 7-aza- substitution in HATU's leaving group (HOAt) provides a neighboring group effect that catalyzes the aminolysis step.[2][6]High reactivity, fast kinetics, reduced risk of racemization.[7][8] Highly recommended for this substrate. Higher cost, potential for side reactions if used in large excess.[7]
Carbodiimides EDC , DCCForms an O-acylisourea intermediate, which can be intercepted by an additive like HOBt to form a more stable active ester.[9][10]Cost-effective, readily available. EDC byproducts are water-soluble, simplifying workup.[11]Lower reactivity than uronium salts, often insufficient for severely hindered couplings.[2] DCC produces an insoluble urea byproduct.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms a reactive OBt- or OAt-active ester.Very effective for hindered couplings, including N-methylated amino acids.Byproduct (HMPA with BOP) can be carcinogenic.[12] Generally high cost.
Acyl Fluorides TFFH, BTFFHIn situ formation of a highly reactive acyl fluoride from the carboxylic acid.[13]Excellent for extremely hindered substrates where other methods fail. The small fluoride leaving group minimizes steric clash.[13][14]Requires specialized fluorinating agents. May require elevated temperatures.

Based on this analysis, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) emerges as the premier choice for this application due to its exceptional activating ability for sterically demanding substrates.[7][8]

The HATU-Mediated Coupling Mechanism

Understanding the mechanism of action explains why HATU is so effective. The process involves two key stages: activation of the carboxylic acid and the subsequent aminolysis.

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming a highly unstable O-acyl(tetramethyl)isouronium salt.[6]

  • Active Ester Formation: The HOAt anion, displaced in the previous step, rapidly attacks the isouronium intermediate. This forms the crucial OAt-active ester and releases tetramethylurea as a byproduct.[2][7] This active ester is significantly more reactive than the corresponding OBt ester formed by HBTU.

  • Aminolysis: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester. The neighboring pyridine nitrogen in the HOAt leaving group is believed to stabilize the transition state through a hydrogen bond, accelerating the reaction and leading to the formation of the desired amide bond.[2][6]

HATU_Mechanism cluster_activation Activation Stage cluster_coupling Coupling Stage Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate 1. Deprotonation + DIPEA-H⁺ Base DIPEA Isouronium [O-Acylisouronium]⁺ Carboxylate->Isouronium 2. Attack on HATU + HOAt⁻ HATU HATU ActiveEster OAt-Active Ester Isouronium->ActiveEster 3. Active Ester Formation + TMU TransitionState 7-Membered Transition State ActiveEster->TransitionState 4. Nucleophilic Attack TMU Tetramethylurea Amine R'-NH₂ Amide Amide Product TransitionState->Amide + HOAt HOAt HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocols

The following protocols provide robust starting points for the coupling of this compound. It is recommended to monitor all reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm completion.

Protocol 1: High-Efficiency Solution-Phase Coupling using HATU

This is the recommended primary method for achieving high yields with sterically hindered substrates. Pre-activation of the carboxylic acid is crucial.[4]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Add DIPEA (3.0 eq) to the solution and stir for 2-5 minutes at room temperature.

  • Add HATU (1.1 eq) in a single portion. Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is critical for forming the OAt-active ester.[4]

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Due to steric hindrance, reaction times are typically longer than for unhindered acids.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexanes/EtOAc or DCM/MeOH gradient).

Protocol 2: Alternative Coupling using EDC/HOBt

This method can be effective if HATU is unavailable, but may require longer reaction times or elevated temperatures. The use of HOBt is essential to form the active ester and minimize side reactions.[9][11]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.5 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Add DIPEA (3.0 eq) and stir the solution for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12-48 hours.

  • Monitor the reaction for consumption of the starting acid. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied, but this may increase the risk of side reactions.

  • Work-up and Purification: Follow steps 7-9 from Protocol 1. Note that if EDC is used, the urea byproduct is water-soluble and will be removed during the aqueous washes.[11]

General Workflow and Troubleshooting

A systematic approach is key to success. The following diagram outlines the general experimental workflow.

Workflow Start Starting Materials (Acid, Amine, Reagents) Preparation Dissolve Acid in Anhydrous DMF Start->Preparation Activation Add Base (DIPEA) & Coupling Reagent (HATU) Preparation->Activation PreActivation Pre-activate for 15-30 min Activation->PreActivation Coupling Add Amine Solution PreActivation->Coupling Reaction Stir at RT (4-24h) Coupling->Reaction Monitoring Monitor by TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (NaHCO₃, Brine) Monitoring->Workup Complete Purification Flash Column Chromatography Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for the coupling reaction.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently active coupling reagent. 2. Reagents (especially acid or HATU) degraded due to moisture. 3. Reaction time too short.1. Switch to a more potent reagent like HATU (Protocol 1). If already using HATU, consider forming the acyl fluoride.[13] 2. Use freshly opened or properly stored anhydrous solvents and reagents. 3. Extend the reaction time to 24-48 hours. Monitor progress carefully.
Reaction Stalls Steric hindrance is too great for the conditions.1. Increase the equivalents of HATU and DIPEA (e.g., to 1.5 eq and 4.0 eq, respectively). 2. Gently heat the reaction to 40-50 °C, monitoring for potential decomposition. 3. Perform a "double coupling": after the initial reaction time, add a fresh portion of activated acid.
Multiple Byproducts 1. Racemization at the α-carbon (if chiral). 2. Side reaction with the base (if a nucleophilic base like pyridine is used).[4]1. Ensure the temperature is not excessively high. HATU is known to suppress racemization effectively.[7] 2. Strictly use a non-nucleophilic hindered base like DIPEA or 2,4,6-collidine.

Conclusion

The successful amide coupling of this compound is a challenging but achievable transformation. The steric hindrance presented by this substrate necessitates the use of powerful coupling reagents and carefully optimized conditions. The HATU-mediated protocol, with a dedicated pre-activation step, is the most robust and reliable method presented. By understanding the underlying reaction mechanisms and employing a systematic troubleshooting approach, researchers can confidently incorporate this valuable, sterically encumbered building block into their synthetic programs.

References

Applications of Morpholine Carboxylic Acids in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Appeal of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently prove their worth, earning the coveted status of "privileged structures." The morpholine ring is a prime example of such a scaffold.[1][2] Its inherent physicochemical properties—a weak basicity (pKa ≈ 8.7), a well-balanced hydrophilic-lipophilic profile, and the capacity for hydrogen bonding—render it a valuable component in the design of novel therapeutics.[3][4] The incorporation of a morpholine moiety can enhance a molecule's solubility, metabolic stability, and bioavailability, making it a favored building block in drug discovery.[2][3] This guide delves into a specific and highly versatile subclass: morpholine carboxylic acids . We will explore their synthesis, applications as key pharmacophores in various disease areas, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource to leverage these powerful building blocks in their own drug development endeavors.

I. The Morpholine Carboxylic Acid Motif: A Versatile Tool for Target Engagement

The addition of a carboxylic acid group to the morpholine scaffold introduces a critical functional handle that can significantly influence a molecule's biological activity. This acidic moiety can act as a key interacting group with biological targets, forming ionic bonds or hydrogen bonds with amino acid residues in enzyme active sites or receptor binding pockets.[5] The position of the carboxylic acid on the morpholine ring (2, 3, or 4-position) dictates the vector and orientation of this interaction, allowing for fine-tuning of potency and selectivity. This section will explore the synthesis and application of key morpholine carboxylic acid isomers.

General Structure of Morpholine Carboxylic Acids

G cluster_0 Morpholine Carboxylic Acid Isomers Morpholine-2-carboxylic acid Morpholine-2-carboxylic acid Morpholine-3-carboxylic acid Morpholine-3-carboxylic acid Morpholine-4-carboxylic acid Morpholine-4-carboxylic acid img_2 img_2 img_3 img_3 img_4 img_4

Caption: Chemical structures of morpholine-2-, 3-, and 4-carboxylic acid.

II. Synthetic Protocols for Key Morpholine Carboxylic Acid Building Blocks

The ability to efficiently synthesize variously substituted morpholine carboxylic acids is fundamental to their application in drug discovery. This section provides detailed, step-by-step protocols for the preparation of key isomers.

Protocol 1: Synthesis of 2-(Morpholin-4-yl)acetic Acid

This protocol describes the synthesis of a simple yet versatile building block, 2-(morpholin-4-yl)acetic acid, often used as a linker or pharmacophore in its own right.[6][7][8]

Reaction Scheme:

G start Morpholine + Ethyl bromoacetate intermediate Ethyl 2-morpholinoacetate start->intermediate Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) product 2-(Morpholin-4-yl)acetic acid intermediate->product Acid Hydrolysis (e.g., HCl)

Caption: Synthetic scheme for 2-(morpholin-4-yl)acetic acid.

Materials:

  • Morpholine

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Step 1: Synthesis of Ethyl 2-morpholinoacetate.

    • To a solution of morpholine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-morpholinoacetate. The crude product can be purified by column chromatography on silica gel or used directly in the next step.

  • Step 2: Hydrolysis to 2-(Morpholin-4-yl)acetic acid.

    • Dissolve the crude ethyl 2-morpholinoacetate in a solution of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux for 16 hours.[6]

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting solid is the hydrochloride salt of the desired product. To obtain the free acid, dissolve the salt in a minimal amount of water and adjust the pH to neutral with a suitable base (e.g., sodium bicarbonate).

    • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(morpholin-4-yl)acetic acid.[6]

Rationale: The first step is a standard N-alkylation reaction where the secondary amine of morpholine acts as a nucleophile, displacing the bromide from ethyl bromoacetate. The use of a base like potassium carbonate is essential to neutralize the hydrobromic acid formed during the reaction. The second step is a classic acid-catalyzed ester hydrolysis to yield the final carboxylic acid.

Protocol 2: Chiral Synthesis of (S)-Morpholine-3-carboxylic Acid

Chiral morpholine carboxylic acids are valuable building blocks for the synthesis of enantiomerically pure drugs.[9][10][11] This protocol outlines a method for the synthesis of (S)-morpholine-3-carboxylic acid starting from L-serine.[12]

Reaction Scheme:

G L-Serine L-Serine Intermediate_1 L-Serine tert-butyl ester L-Serine->Intermediate_1 Protection Intermediate_2 N-chloroacetyl-L-serine tert-butyl ester Intermediate_1->Intermediate_2 N-chloroacetylation Intermediate_3 (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester Intermediate_2->Intermediate_3 Cyclization Intermediate_4 (S)-3-morpholinyl carboxylic acid tert-butyl ester Intermediate_3->Intermediate_4 Reduction Product (S)-Morpholine-3-carboxylic acid Intermediate_4->Product Deprotection

Caption: Multi-step synthesis of (S)-Morpholine-3-carboxylic acid.

Materials:

  • L-Serine

  • tert-Butyl acetate

  • Perchloric acid

  • Dichloromethane

  • Chloroacetyl chloride

  • Toluene

  • Sodium ethoxide

  • Methanol

  • Aluminum trichloride

  • Sodium borohydride

  • Hydrogen chloride (in methanol)

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of L-serine tert-butyl ester.

    • Dissolve L-serine in tert-butyl acetate and cool to 0-10 °C.

    • Add a catalytic amount of perchloric acid dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with a basic solution (e.g., saturated sodium bicarbonate), extracting with an organic solvent, and drying to obtain the tert-butyl ester.[12]

  • Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester.

    • Dissolve the L-serine tert-butyl ester in dichloromethane and cool to 0-10 °C.

    • Add a solution of chloroacetyl chloride in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-chloroacetylated product.[12]

  • Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.

    • Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene.

    • Add a solution of sodium ethoxide in toluene dropwise. This promotes an intramolecular Williamson ether synthesis to form the morpholinone ring.

    • Stir the reaction at room temperature until completion.

    • Work up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.[12]

  • Step 4: Synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester.

    • Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol.

    • Add aluminum trichloride followed by sodium borohydride in portions to reduce the amide carbonyl.

    • Stir the reaction until completion and work up by quenching with water, extracting, and purifying.[12]

  • Step 5: Synthesis of (S)-3-morpholinyl carboxylic acid.

    • Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester in methanol.

    • Add a solution of hydrogen chloride in methanol to deprotect the tert-butyl ester via acidolysis.

    • Stir the reaction until completion and concentrate to obtain the hydrochloride salt of (S)-morpholine-3-carboxylic acid.[12]

Rationale: This chiral synthesis leverages the stereocenter of the starting material, L-serine, to establish the stereochemistry of the final product. The key steps involve protection of the carboxylic acid, N-acylation, intramolecular cyclization to form the morpholine ring, reduction of the amide, and final deprotection.

III. Application in Cancer Therapy: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3][13][14] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Several inhibitors of this pathway incorporate a morpholine moiety, which often forms a crucial hydrogen bond with the hinge region of the kinase domain.[3]

PI3K_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Morpholine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.

Application Note: Morpholine Carboxylic Acids as PI3K Inhibitors

While many morpholine-containing PI3K inhibitors have been developed, the incorporation of a carboxylic acid can provide an additional interaction point within the ATP-binding pocket, potentially enhancing potency and selectivity. The carboxylic acid can form salt bridges with basic residues like lysine, anchoring the inhibitor and improving its binding affinity.

Structure-Activity Relationship (SAR) Insights:

  • Morpholine Moiety: The oxygen atom of the morpholine ring typically forms a hydrogen bond with the backbone NH of a valine residue in the hinge region of the kinase.[3]

  • Carboxylic Acid: The carboxylic acid group can interact with positively charged residues, such as lysine, in the solvent-exposed region of the active site.

  • Scaffold: A planar aromatic scaffold (e.g., quinazoline, pyrimidine) is often used to position the morpholine and carboxylic acid groups optimally for binding.[15][16]

Compound Feature Contribution to Activity
Morpholine RingHydrogen bonding with hinge region, improved solubility and metabolic stability.
Carboxylic AcidIonic interactions with basic residues, enhanced potency and selectivity.
Aromatic ScaffoldOptimal positioning of key interacting groups.

IV. Application in Autoimmune and Inflammatory Diseases: Cathepsin S Inhibition

Cathepsin S is a cysteine protease that plays a crucial role in the processing and presentation of antigens by the major histocompatibility complex (MHC) class II.[5] Overactivity of Cathepsin S is implicated in various autoimmune diseases, making it an attractive therapeutic target. Morpholine-4-carboxylic acid derivatives have emerged as potent and selective inhibitors of Cathepsin S.[5][15]

Protocol 3: Fluorometric Assay for Cathepsin S Inhibition

This protocol describes a common method for evaluating the inhibitory activity of compounds against Cathepsin S using a fluorogenic substrate.[16]

Principle: The assay measures the cleavage of a specific, fluorogenic Cathepsin S substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal.

Materials:

  • Recombinant human Cathepsin S

  • Cathepsin S substrate (e.g., Z-VVR-AFC)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Step 1: Preparation of Reagents.

    • Prepare a stock solution of the Cathepsin S substrate in DMSO.

    • Prepare a series of dilutions of the test compounds in DMSO.

    • Prepare the assay buffer and warm to 37°C.

  • Step 2: Assay Setup.

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add a small volume of the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the recombinant Cathepsin S enzyme to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Step 3: Initiation of Reaction and Measurement.

    • Initiate the reaction by adding the Cathepsin S substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 400 nm and emission at 505 nm for AFC-based substrates) kinetically over a period of 30-60 minutes.[16]

  • Step 4: Data Analysis.

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.

Rationale: This in vitro enzymatic assay provides a direct measure of a compound's ability to inhibit the catalytic activity of Cathepsin S. The use of a fluorogenic substrate allows for a sensitive and continuous measurement of enzyme activity.

V. Application in Neurological Disorders: Assessing Blood-Brain Barrier Permeability

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy.[3][13][15] The physicochemical properties of the morpholine ring, such as its balanced lipophilicity and pKa, can improve a molecule's ability to penetrate the BBB.[3][4]

Protocol 4: In Vitro Blood-Brain Barrier Permeability Assessment using the PAMPA Model

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict the passive permeability of compounds across the BBB.[13]

Principle: The assay measures the diffusion of a compound from a donor compartment, through a lipid-coated artificial membrane, to an acceptor compartment.

Materials:

  • PAMPA sandwich plate (donor and acceptor plates)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (dissolved in DMSO)

  • 96-well UV plate or LC-MS vials

  • Plate shaker

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Step 1: Membrane Preparation.

    • Prepare a solution of porcine brain lipid in dodecane.

    • Coat the filter of the donor plate with a small volume of the lipid solution and allow the solvent to evaporate.

  • Step 2: Assay Setup.

    • Fill the acceptor wells with PBS (pH 7.4).

    • Prepare solutions of the test compounds in PBS (pH 7.4) with a small percentage of DMSO.

    • Add the test compound solutions to the donor wells.

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

  • Step 3: Incubation.

    • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Step 4: Sample Analysis.

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Step 5: Calculation of Permeability.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Rationale: The PAMPA-BBB model provides a rapid and cost-effective way to screen compounds for their potential to cross the BBB by passive diffusion. The porcine brain lipid extract mimics the lipid composition of the BBB.

VI. Conclusion and Future Perspectives

Morpholine carboxylic acids represent a valuable and versatile class of building blocks in medicinal chemistry. Their unique combination of a privileged morpholine scaffold and a key interacting carboxylic acid moiety allows for the development of potent and selective modulators of a wide range of biological targets. The protocols and application notes provided in this guide offer a starting point for researchers to explore the potential of these compounds in their own drug discovery programs. As our understanding of disease biology continues to grow, the rational design and synthesis of novel morpholine carboxylic acid derivatives will undoubtedly lead to the development of new and improved therapies for a host of human diseases.

VII. References

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References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolbox with Conformationally Constrained Morpholine Amino Acids

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery, offering a means to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Conformationally constrained amino acids, in particular, are of significant interest as they can pre-organize the peptide backbone into specific secondary structures, leading to improved biological activity. 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a unique building block that introduces a rigid morpholine scaffold into the peptide chain. The gem-dimethyl substitution at the 6-position further restricts conformational flexibility, making it a valuable tool for designing potent and selective peptidomimetics.[2][3][4]

This application note provides a comprehensive guide for the efficient incorporation of this compound into peptides using Boc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of the synthesis, addressing the challenges posed by the steric hindrance of this amino acid and providing detailed, field-proven protocols to ensure successful synthesis.

Core Principles and Strategic Considerations

The solid-phase synthesis of peptides containing this compound follows the fundamental principles of Boc-SPPS, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[5][6][7] The process is cyclical, consisting of Nα-Boc deprotection, neutralization, and coupling of the subsequent amino acid. However, the significant steric bulk of this compound necessitates key modifications to standard protocols to achieve high coupling efficiencies.

Key Challenges and Mitigation Strategies:

  • Steric Hindrance: The gem-dimethyl group and the morpholine ring create considerable steric hindrance around the carboxylic acid, making the formation of the amide bond challenging with standard coupling reagents.[8][9][10] To overcome this, the use of potent activating agents such as HATU, HBTU, or PyBOP is strongly recommended.[8][11] These reagents rapidly form highly reactive esters, facilitating efficient coupling even with sterically demanding amino acids.

  • Aggregation: Peptides containing bulky, hydrophobic residues can be prone to aggregation on the solid support, leading to incomplete reactions. While this compound itself is not excessively hydrophobic, its rigid structure can influence the overall conformation of the growing peptide chain. Careful selection of solvents and the potential use of chaotropic salts or elevated temperatures during coupling can help mitigate aggregation.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.

SPPS_Workflow Start Peptide-Resin (Free N-terminus) Coupling Coupling: This compound + HATU/DIEA in DMF Start->Coupling Step 1 Wash1 Wash (DMF, DCM) Coupling->Wash1 Step 2 Deprotection Boc Deprotection: 50% TFA in DCM Wash1->Deprotection Step 3 Wash2 Wash (DCM) Deprotection->Wash2 Step 4 Neutralization Neutralization: 10% DIEA in DCM Wash2->Neutralization Step 5 Wash3 Wash (DCM, DMF) Neutralization->Wash3 Step 6 End Peptide-Resin with incorporated morpholine AA (Free N-terminus for next cycle) Wash3->End Ready for next AA

Caption: Cyclical workflow for the incorporation of this compound in SPPS.

Detailed Protocols

The following protocols are designed for manual solid-phase synthesis but can be adapted for automated synthesizers. The Boc/Bzl protection strategy is employed, utilizing an acid-labile resin such as PAM or MBHA resin.[7][12]

Materials and Reagents:

  • Resin: PAM resin (for C-terminal acid) or MBHA resin (for C-terminal amide), 100-200 mesh, ~0.5-1.0 mmol/g substitution.

  • (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid: (Empirical Formula: C₁₂H₂₁NO₅, Molecular Weight: 259.30)[13][14][15]

  • Boc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 10% (v/v) DIEA in DCM

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Washing Solvents: DCM, DMF, Isopropanol (IPA)

  • Cleavage Cocktail: HF or TFMSA (Trifluoromethanesulfonic acid) with appropriate scavengers (e.g., anisole, thioanisole). Caution: HF is extremely toxic and requires specialized equipment and handling procedures.[16][17]

Protocol 1: Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Swell the chosen resin (e.g., 1 g) in DCM (10-15 mL) in a reaction vessel for 30 minutes, followed by a wash with DMF (2 x 10 mL).[18]

  • First Amino Acid Loading (for PAM resin): The first Boc-amino acid is typically attached to PAM resin via its cesium salt to prevent racemization.[12] This is often purchased pre-loaded. If starting from hydroxymethyl resin, esterification can be performed using DCC/DMAP, though this carries a risk of racemization.[12]

Protocol 2: Iterative Cycle for Peptide Elongation

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

  • Nα-Boc Deprotection:

    • Wash the peptide-resin with DCM (2 x 10 mL).

    • Add 50% TFA in DCM (10 mL/g of resin) and agitate for 2-3 minutes. Drain the solution.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[6][12]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL) and IPA (2 x 10 mL) to remove residual TFA.[12]

  • Neutralization:

    • Wash the resin with DCM (2 x 10 mL).

    • Add 10% DIEA in DCM (10 mL/g of resin) and agitate for 2 minutes. Repeat this step once more.[6]

    • Wash the resin thoroughly with DCM (3 x 10 mL) and DMF (3 x 10 mL) to remove excess base.

  • Coupling of this compound:

    • In a separate vial, pre-activate the amino acid by dissolving this compound (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance.

    • To monitor the reaction completion, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated (double coupling).

  • Washing:

    • After successful coupling, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Final Cleavage and Peptide Purification
  • Final Boc Deprotection: Perform the Nα-Boc deprotection step as described in Protocol 2.

  • Resin Washing and Drying: Wash the peptide-resin with DCM (3 x 10 mL) and methanol (3 x 10 mL) and dry thoroughly under vacuum.

  • Cleavage from the Resin:

    • HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add anisole as a scavenger (1 mL/g of resin). Cool the vessel to -5 to 0 °C and condense liquid HF (10 mL/g of resin). Stir the mixture at 0 °C for 1 hour. Extreme caution is required.

    • TFMSA Cleavage: As a less hazardous alternative to HF, a two-step deprotection/cleavage procedure can be employed using trimethylsilyl bromide-thioanisole/TFA followed by trimethylsilyl trifluoromethanesulfonate in TFA.[16]

  • Peptide Precipitation and Purification:

    • After cleavage, the acid is carefully evaporated.

    • The crude peptide is precipitated by adding cold diethyl ether.

    • The precipitate is collected by centrifugation, washed with cold ether, and dried.

    • The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

ParameterRecommended ValueRationale
Resin Substitution 0.5 - 1.0 mmol/gBalances peptide loading with minimizing steric hindrance between growing chains.
Amino Acid Equivalents 3 equivalentsEnsures a sufficient excess to drive the coupling reaction to completion.
Coupling Reagent (HATU) 2.9 equivalentsSlightly less than the amino acid to ensure complete activation.
Base (DIEA) for Coupling 6 equivalentsProvides the necessary basicity for the activation and coupling reactions.
Boc Deprotection Time 20 - 30 minutesStandard time for complete removal of the Boc group.[6][12]
Coupling Time 2 - 4 hoursExtended time to accommodate the sterically hindered nature of the amino acid.

Troubleshooting

  • Incomplete Coupling (Positive Kaiser Test):

    • Cause: Insufficient activation or coupling time due to steric hindrance.

    • Solution: Perform a double coupling by repeating the coupling step with a fresh solution of activated amino acid. Consider increasing the coupling time or temperature (e.g., to 40 °C).

  • Peptide Aggregation:

    • Cause: Inter-chain hydrogen bonding of the growing peptide chains.

    • Solution: Incorporate chaotropic salts like LiCl into the DMF during coupling, or use a solvent mixture like DCM/DMF/NMP.

  • Low Cleavage Yield:

    • Cause: Incomplete cleavage from the resin.

    • Solution: Ensure the resin is completely dry before cleavage. Increase the cleavage time or the amount of cleavage reagent.

Conclusion

The successful solid-phase synthesis of peptides incorporating the sterically demanding this compound is readily achievable with strategic modifications to standard Boc-SPPS protocols. The key to success lies in the use of potent coupling reagents, such as HATU, and allowing for extended reaction times to overcome the steric hindrance. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently incorporate this valuable conformationally constrained building block into their peptide designs, paving the way for the development of novel and potent peptidomimetic therapeutics.

References

Application Notes and Protocols: 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Morpholines in Medicinal Chemistry

The morpholine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its remarkable ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. Its inherent stability, metabolic resistance, and capacity to improve aqueous solubility make it a highly desirable heterocycle for medicinal chemists. The introduction of chirality and conformational constraints to the morpholine ring, as seen in 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, offers a sophisticated tool for finely tuning the three-dimensional architecture of drug candidates to optimize target engagement and biological activity.

This guide provides an in-depth exploration of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, a versatile chiral building block. We will delve into its structural attributes, strategic applications, and provide detailed, representative protocols for its incorporation into novel chemical entities.

Physicochemical Properties and Structural Attributes

The strategic utility of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid stems from its unique combination of structural features:

  • Chiral Center: The stereochemistry at the C3 position provides a defined spatial orientation for the carboxylic acid group, which is crucial for stereospecific interactions with biological targets.

  • Gem-Dimethyl Group: The dimethyl substitution at the C6 position introduces a significant conformational constraint on the morpholine ring. This "Thorpe-Ingold effect" can lock the ring into a preferred chair conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.

  • Orthogonal Protecting Groups: The tert-butyloxycarbonyl (Boc) group on the nitrogen and the carboxylic acid at C3 represent two key functionalities with orthogonal reactivity. The Boc group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under acidic conditions. The carboxylic acid serves as a versatile handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.

PropertyValue
Molecular Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
Appearance White to off-white solid
Chirality Available as both (S) and (R) enantiomers
Key Functional Groups N-Boc protected secondary amine, Carboxylic acid

Strategic Applications in Drug Design

(S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is an exemplary building block for several strategic applications in drug design:

  • Peptidomimetics and Constrained Scaffolds: The rigid morpholine core can be used to replace flexible amino acid residues in peptides, creating conformationally constrained peptidomimetics with improved metabolic stability and cell permeability.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself, or its simple derivatives, can serve as a valuable fragment for screening against biological targets. The defined vectoral projection of its functional groups allows for predictable elaboration into more potent lead compounds.

  • Scaffold Decoration: The morpholine ring can be used as a central scaffold, with the carboxylic acid and, after deprotection, the nitrogen atom serving as points for diversification to explore structure-activity relationships (SAR).

Experimental Protocols: A Representative Synthetic Workflow

To illustrate the practical application of this building block, we present a representative three-step synthetic workflow to generate a novel, substituted morpholine derivative. This workflow is a hypothetical but chemically sound example of how this building block can be utilized in a drug discovery program.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Functionalization A 4-Boc-6,6-dimethyl- morpholine-3-carboxylic acid C HATU, DIPEA, DMF A->C B Representative Amine (e.g., 4-fluoroaniline) B->C D Boc-protected Amide Intermediate C->D Amide Bond Formation E Boc-protected Amide Intermediate F TFA or HCl in Dioxane E->F Acidic Cleavage G Secondary Amine Intermediate F->G Acidic Cleavage H Secondary Amine Intermediate J Base (e.g., K₂CO₃), Acetonitrile H->J I Electrophile (e.g., Benzyl bromide) I->J K Final Product J->K N-Alkylation G cluster_0 Amide Coupling Mechanism (HATU) cluster_1 Boc Deprotection Mechanism Carboxylic_Acid R-COOH Activated_Ester Activated O-Acylisourea Ester Carboxylic_Acid->Activated_Ester + HATU, Base HATU HATU Amide R-CONH-R' Activated_Ester->Amide + R'-NH₂ Amine R'-NH₂ Boc_Amine Boc-NR₂ Protonation Protonated Boc-Amine Boc_Amine->Protonation + H⁺ (TFA) Carbocation t-Butyl Cation Protonation->Carbocation Cleavage Amine_Final HNR₂ Protonation->Amine_Final CO2 CO₂ Protonation->CO2 Isobutylene Isobutylene Carbocation->Isobutylene - H⁺

Topic: Synthesis of C-terminally Modified Peptides using Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The functionalization of the peptide C-terminus is a critical strategy in medicinal chemistry and drug development, profoundly influencing a peptide's therapeutic properties, including its biological activity, metabolic stability, and pharmacokinetic profile.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of C-terminally modified peptides, with a specific focus on the formation of C-terminal peptide morpholides. We will explore the dual role of morpholine derivatives in peptide synthesis: first, as a crucial non-nucleophilic base (N-methylmorpholine) to mitigate epimerization during standard solid-phase peptide synthesis (SPPS), and second, as a nucleophile (morpholine) for the direct formation of robust C-terminal morpholide amides. This document details the underlying chemical principles, provides step-by-step protocols for on-resin synthesis and characterization, and discusses the advantages of this modification for enhancing drug-like properties.

The Strategic Importance of C-Terminal Modification

The C-terminal carboxylic acid of a peptide is a primary site for metabolic degradation by carboxypeptidases and imparts a negative charge at physiological pH.[3] Modification of this terminus is a key tactic to overcome these liabilities.

  • Enhanced Stability: Converting the C-terminal carboxylate to a non-hydrolyzable amide, such as a morpholide, effectively blocks enzymatic degradation, thereby increasing the peptide's in vivo half-life.[3]

  • Modulation of Bioactivity: Neutralizing the C-terminal negative charge can significantly alter a peptide's conformation and its binding affinity for target receptors.[1] For instance, many naturally occurring peptide hormones require a C-terminal amide for full biological recognition and activity.[1][4]

  • Improved Pharmacokinetics: By increasing hydrophobicity and removing a charge, C-terminal modification can improve a peptide's ability to cross cellular membranes, a crucial factor for targeting intracellular proteins.[2][5] C-terminal esters, for example, can serve as pro-drugs that are cleaved by endogenous esterases to release the active peptide.[1]

The synthesis of C-terminally modified peptides presents unique challenges, most notably the risk of racemization (epimerization) of the C-terminal amino acid during the activation of its carboxyl group for coupling.[1] This is a persistent issue in both solution-phase and solid-phase approaches.

Morpholine Derivatives: A Dual-Role Reagent in Peptide Synthesis

Morpholine and its derivatives serve two distinct and critical functions in the synthesis of C-terminally modified peptides: as a base to suppress side reactions and as a nucleophile to form the final modification.

N-Methylmorpholine (NMM) as a Hindered Base in SPPS

During standard Fmoc-based SPPS, each amino acid coupling step requires the activation of the new amino acid's carboxyl group and the presence of a base to neutralize the protonated N-terminus of the growing peptide chain on the resin. The choice of base is critical. While highly basic reagents can accelerate coupling, they can also promote side reactions. N-Methylmorpholine (NMM) is a widely used tertiary amine base valued for its ability to maintain the necessary basicity for the reaction while its steric hindrance minimizes side reactions like the epimerization of the activated amino acid.[6]

Morpholine as a Nucleophile for C-Terminal Amide Formation

The direct formation of a C-terminal morpholide amide offers a straightforward and robust method for peptide modification. This is typically performed as the final step on the resin-bound peptide before cleavage. The peptide's C-terminal carboxyl group is activated using standard peptide coupling reagents (e.g., HBTU, HATU), creating a highly reactive intermediate. Subsequent nucleophilic attack by morpholine results in the formation of a stable amide bond, yielding the C-terminal peptide morpholide.

Below is a diagram illustrating the general workflow for synthesizing a C-terminal peptide morpholide using solid-phase techniques.

G Workflow for Solid-Phase Synthesis of C-Terminal Peptide Morpholides cluster_SPPS Standard Fmoc-SPPS Cycles cluster_Modification C-Terminal Modification cluster_Final Cleavage and Analysis A 1. Resin Swelling (e.g., Rink Amide Resin in DMF) B 2. First Amino Acid Coupling (If not pre-loaded) A->B C 3. Iterative Cycles: a) Fmoc Deprotection (Piperidine) b) Amino Acid Coupling (HBTU/NMM) B->C D 4. Final N-terminal Fmoc Deprotection C->D E 5. On-Resin Morpholine Coupling: a) Activation of C-terminus b) Addition of Morpholine D->E F 6. Resin Washing and Drying E->F G 7. Cleavage from Resin (e.g., TFA Cocktail) F->G H 8. Purification & Characterization (RP-HPLC, Mass Spectrometry) G->H

Caption: General workflow for C-terminal morpholide synthesis.

The chemical mechanism for the on-resin morpholine coupling is depicted below.

G Mechanism of On-Resin C-Terminal Morpholide Formation Resin Resin-Peptide-COOH Intermediate [Resin-Peptide-CO-Activated] Resin->Intermediate Activation Plus1 + Activator Activating Reagent (e.g., HBTU, NMM) Activator->Intermediate Product Resin-Peptide-CO-Morpholide Intermediate->Product Nucleophilic Attack Plus2 + Morpholine Morpholine Morpholine->Product

Caption: Activation and nucleophilic attack for morpholide formation.

Detailed Experimental Protocols

These protocols are designed for researchers familiar with standard solid-phase peptide synthesis techniques.[7][8]

Protocol 1: Solid-Phase Synthesis of a C-Terminal Peptide Morpholide

This protocol assumes a 0.1 mmol synthesis scale using a standard Fmoc-SPPS methodology.[9][10]

Materials:

  • Rink Amide MBHA resin (or other suitable resin for C-terminal modification)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Piperidine

  • N-Methylmorpholine (NMM)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Morpholine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if Cys is present)

  • Diethyl ether, cold

Procedure:

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat once for 10 minutes.

    • Washing: Wash the resin thoroughly with DMF (5 times).

    • Amino Acid Coupling:

      • In a separate vial, dissolve the next Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and NMM (8 eq.) in DMF.

      • Add the activation mixture to the resin and agitate for 1-2 hours.

      • Perform a Kaiser test to confirm reaction completion (ninhydrin test should be negative).[8]

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

    • Repeat these steps until the full peptide sequence is assembled.

  • Final N-terminal Fmoc Deprotection:

    • Perform the Fmoc deprotection step as described in step 2a to free the N-terminus of the final amino acid.

    • Wash thoroughly with DMF (5 times).

  • On-Resin C-Terminal Morpholine Coupling:

    • Activation: In a separate vial, pre-activate the resin-bound peptide's C-terminus by adding a solution of HBTU (4 eq.) and NMM (8 eq.) in DMF. Agitate for 15 minutes.

    • Coupling: Add morpholine (20 eq.) to the reaction vessel. Agitate for 12-24 hours at room temperature.

    • Washing: Wash the resin exhaustively with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Use scavengers appropriate for the peptide sequence.[8]

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Protocol 2: Purification and Characterization

Materials:

  • Crude peptide morpholide

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • TFA, HPLC grade

  • Reverse-Phase HPLC (RP-HPLC) system with a C18 column

  • Mass Spectrometer (MALDI-TOF or ESI-MS)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of aqueous ACN with 0.1% TFA.

    • Purify the peptide using RP-HPLC with a suitable gradient. See the table below for an example.

    • Collect fractions corresponding to the major product peak.

    • Lyophilize the pooled fractions to obtain the pure peptide morpholide.

  • Characterization:

    • Confirm the purity of the final product by analytical RP-HPLC (>95%).

    • Verify the identity and successful modification by mass spectrometry.[11] The observed mass should correspond to the calculated mass of the peptide with a C-terminal morpholide modification (addition of +85.10 Da compared to the C-terminal acid).

Table 1: Example RP-HPLC Gradient for Purification
Time (min) % Solvent B (ACN + 0.1% TFA)
05
55
3565
4095
4595
505
Solvent A: H₂O + 0.1% TFA

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Incomplete Morpholine Coupling Insufficient activation time or reagents; steric hindrance at the C-terminus.Increase activation time to 30 minutes; increase equivalents of HBTU/NMM and morpholine; extend coupling time to 24 hours.
Low Cleavage Yield Incomplete reaction; peptide precipitation on resin.Ensure resin is fully dried before cleavage; use a cleavage cocktail optimized for the peptide sequence.
Presence of Deletion Sequences Incomplete coupling during SPPS cycles.Double-couple difficult amino acids; use a stronger activating agent like HATU.
Epimerization Detected Racemization of the C-terminal residue during activation.Ensure NMM is used as the base; perform activation at a lower temperature (0°C).

Conclusion

The use of morpholine derivatives provides a powerful and versatile strategy for the synthesis of C-terminally modified peptides. By leveraging N-methylmorpholine as a kinetically controlled base, the integrity of the peptide backbone can be preserved during synthesis. The subsequent coupling with morpholine offers a direct and efficient route to generate stable C-terminal amides, enhancing the peptide's drug-like properties. The protocols outlined in this guide provide a robust framework for researchers to produce high-quality, C-terminally modified peptides for applications in drug discovery and chemical biology.

References

Application Notes and Protocols: A Comprehensive Guide to the N-Boc Deprotection of Dimethyl-Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Critical Step of Amine Deprotection

The tert-butyloxycarbonyl (Boc) group stands as a cornerstone in modern organic synthesis, particularly in the development of complex pharmaceutical intermediates, due to its robustness and orthogonal nature to many other protecting groups.[1][2] Its removal, or deprotection, is a pivotal step that unveils the reactive amine functionality for subsequent synthetic transformations. This guide provides an in-depth exploration of the protocols for N-Boc deprotection, with a specific focus on dimethyl-morpholine containing scaffolds. These structures are prevalent in medicinal chemistry, and a thorough understanding of their deprotection is crucial for researchers, scientists, and drug development professionals.

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the deprotection process. We will explore the nuances of experimental choices, troubleshoot potential challenges, and present a suite of validated protocols, from the most common acidic methods to milder alternatives for sensitive substrates.

The Mechanism of Acid-Catalyzed N-Boc Deprotection

The most prevalent method for the removal of the Boc group relies on acidic conditions.[3] The generally accepted mechanism is an acid-catalyzed elimination process that proceeds through three key stages.[4][5]

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4][6][7] This initial protonation renders the carbamate unstable.

  • Carbocation Formation: The protonated Boc group undergoes cleavage, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[4][6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[4][6][7] The liberated amine is then typically protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt.[4][6]

It is a critical safety consideration that the deprotection reaction generates carbon dioxide gas, and therefore, should never be performed in a closed system.[6][8]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Decarboxylation cluster_final_product Final Product Boc_Amine N-Boc Dimethyl-Morpholine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Cleavage Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Free_Amine Dimethyl-Morpholine Carbamic_Acid->Free_Amine Decomposition CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Dimethyl-Morpholine Salt Free_Amine->Amine_Salt + H⁺

Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.

Standard Protocols for N-Boc Deprotection

The choice of acidic reagent and solvent system is critical and can be tailored to the specific substrate and the presence of other functional groups. For dimethyl-morpholine compounds, which are generally robust, standard strong acid conditions are often effective.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

TFA is a commonly used reagent for Boc deprotection due to its effectiveness and the volatility of its salts, which can simplify workup.[8]

Materials:

  • N-Boc protected dimethyl-morpholine compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected dimethyl-morpholine compound in dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

  • To the stirred solution, add trifluoroacetic acid (TFA). The volume of TFA can range from 20% to 50% (v/v) of the total solution volume. For sensitive substrates, the reaction can be cooled to 0 °C in an ice bath before the addition of TFA.[4]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[4]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4] To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like toluene or DCM 2-3 times.[4]

  • For workup, dissolve the residue in an appropriate organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3][4] Continue washing until the cessation of CO₂ evolution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected dimethyl-morpholine.[3][4]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

A solution of HCl in an organic solvent like 1,4-dioxane is another widely used and effective method for Boc deprotection.[9][10] The resulting product is often isolated as the hydrochloride salt, which can be advantageous for purification and stability.

Materials:

  • N-Boc protected dimethyl-morpholine compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected dimethyl-morpholine compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.[3]

  • Stir the mixture at room temperature for 1 to 4 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the deprotected amine hydrochloride salt often precipitates from the reaction mixture.

  • The solid product can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[3]

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Experimental Workflow Overview

Experimental_Workflow start Start: N-Boc Protected Dimethyl-Morpholine dissolve Dissolve in Appropriate Solvent (e.g., DCM) start->dissolve add_acid Add Acidic Reagent (TFA or HCl in Dioxane) dissolve->add_acid react Stir at Room Temperature add_acid->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Reaction Workup monitor->workup Reaction Complete product Isolated Deprotected Dimethyl-Morpholine workup->product

Caption: General Experimental Workflow for N-Boc Deprotection.

Troubleshooting and Considerations for Dimethyl-Morpholine Compounds

While N-Boc deprotection is generally a reliable transformation, challenges can arise.

Problem Potential Cause Troubleshooting & Optimization
Incomplete Reaction Insufficient acid, inadequate reaction time or temperature, or steric hindrance.[4]Increase the concentration of the acid, prolong the reaction time, or gently warm the reaction mixture. For sterically hindered substrates like some dimethyl-morpholine derivatives, extended reaction times may be necessary.
Side Reactions The reactive tert-butyl cation can alkylate other nucleophilic functional groups in the molecule.[1][4]Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[1]
Difficult Workup The deprotected amine salt may be highly water-soluble, leading to poor recovery during aqueous workup.If the amine is water-soluble, consider using a resin-based workup, such as with Amberlyst A21, to capture the product and then elute it, avoiding an aqueous extraction.[11] Alternatively, precipitation of the hydrochloride salt with a non-polar solvent can be effective.

Alternative and Milder Deprotection Methods

For substrates containing acid-sensitive functional groups, traditional strong acid methods may not be suitable.[12] In such cases, alternative, milder deprotection strategies can be employed.

Thermal Deprotection

Heating N-Boc protected amines in certain solvents can effect deprotection without the need for an acid catalyst. This method is particularly attractive from a "green" chemistry perspective.

  • Continuous Flow: Thermal deprotection can be achieved in continuous flow systems using solvents like methanol or trifluoroethanol at elevated temperatures (e.g., 240 °C).[12][13]

  • Boiling Water: A simple and environmentally benign method involves heating the N-Boc protected amine in water at reflux temperature (100 °C).[2][5][12][14] This catalyst-free method can provide quantitative yields in a short time.[12][14]

Deprotection with Oxalyl Chloride in Methanol

A mild and efficient method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature.[12][15][16] This system is effective for a wide range of aliphatic, aromatic, and heterocyclic substrates, with reaction times typically between 1 to 4 hours and yielding good to excellent results.[12][15][16] Interestingly, the deprotection is not solely due to the in situ generation of HCl, suggesting a broader mechanistic role for the oxalyl chloride.[15]

Conclusion

The deprotection of N-Boc dimethyl-morpholine compounds is a critical transformation in synthetic chemistry. A thorough understanding of the reaction mechanism, coupled with access to a range of robust protocols, empowers researchers to select the optimal conditions for their specific needs. By considering the potential challenges and being aware of milder alternatives, scientists can confidently and efficiently advance their synthetic endeavors.

References

The Strategic Application of Morpholine-Based Reagents in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Amide Bond

The synthesis of peptides, the very backbone of numerous biological functions and therapeutic agents, is a testament to the precision of organic chemistry. At its heart lies the formation of the amide bond—a reaction seemingly simple yet fraught with challenges such as incomplete couplings, side reactions, and the ever-present threat of racemization, which can obliterate the biological activity of the final product.[1] For researchers and drug development professionals, navigating these challenges is paramount.

While traditional coupling reagents like carbodiimides have been foundational, the increasing complexity of synthetic targets—including long, aggregation-prone sequences and peptides featuring sterically hindered or N-methylated amino acids—has driven the development of more sophisticated chemical tools.[1][2] Within this advanced arsenal, morpholine-based reagents have carved out a significant niche, offering unique advantages in solubility, reactivity, and the preservation of stereochemical integrity.

This guide provides an in-depth exploration of the role of morpholine-based compounds in peptide synthesis, not merely as components of coupling reagents but also as critical bases in both coupling and deprotection steps. We will delve into the causality behind their efficacy, present field-proven protocols, and offer quantitative data to inform your experimental design.

Part 1: The Dual Role of the Morpholine Moiety

The utility of the morpholine scaffold in peptide synthesis is multifaceted. It is prominently featured in advanced uronium/aminium salt coupling reagents and is also employed as a standalone base, N-methylmorpholine (NMM), or as an alternative deprotection agent.

Morpholine in Uronium/Aminium Coupling Reagents: The Case of COMU

The incorporation of a morpholine ring into the structure of uronium/aminium salts has a profound impact on the reagent's physical and chemical properties. The premier example is COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation coupling reagent that exemplifies the benefits of this structural motif.[3][4][5]

Key Advantages of the Morpholine Moiety in COMU:

  • Enhanced Solubility: The morpholine group significantly increases the reagent's solubility in common organic solvents like DMF.[6][7] This allows for the preparation of more concentrated stock solutions, which can improve coupling efficiency, especially in automated solid-phase peptide synthesis (SPPS).[6]

  • Increased Stability: Morpholine-containing immonium salts demonstrate greater stability compared to their tetramethyl or pyrrolidine counterparts, contributing to a longer shelf-life and more consistent performance.[6]

  • Favorable Byproducts: The byproducts generated from COMU are highly water-soluble, which simplifies the workup and purification process in solution-phase synthesis, aligning with principles of green chemistry.[3][4][6]

  • Reduced Allergenic Potential: Compared to reagents based on HOBt (1-hydroxybenzotriazole), COMU, which is derived from OxymaPure, is reported to have a reduced allergenic potential.[7][8]

Mechanism of Action:

The efficacy of COMU lies in the rapid formation of a highly reactive Oxyma-based active ester with the carboxyl group of the N-protected amino acid. This active ester is then susceptible to nucleophilic attack by the free amine of the growing peptide chain to form the desired amide bond. The reaction can be visually monitored by a color change in the solution.[9]

COMU_Mechanism cluster_activation Step 1: Carboxylate Activation cluster_coupling Step 2: Peptide Bond Formation R_COOH N-Protected Amino Acid (R-COOH) Base Base (e.g., DIEA) Carboxylate Carboxylate Anion (R-COO⁻) COMU COMU Reagent Active_Ester Oxyma Active Ester Peptide_Amine N-terminal Amine (H₂N-Peptide) Peptide_Bond New Peptide Bond (R-CO-NH-Peptide) Byproducts Water-Soluble Byproducts

N-Methylmorpholine (NMM) as a Workhorse Base

N-methylmorpholine (NMM) is a widely used tertiary amine base in peptide synthesis.[8] Its moderate basicity (pKa ≈ 7.4) makes it an excellent choice for minimizing racemization, a critical side reaction that can be exacerbated by stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[10]

Causality of Reduced Racemization with NMM:

Racemization during peptide coupling often proceeds through the formation of a 5(4H)-oxazolone intermediate. The formation of this intermediate is base-catalyzed. The weaker basicity of NMM, compared to DIEA, reduces the rate of α-proton abstraction from the activated amino acid, thereby suppressing the formation of the oxazolone and preserving the stereochemical integrity of the chiral center.[2] NMM is particularly favored in fragment coupling and in situations where the risk of epimerization is high.[8]

Morpholine as a "Green" Deprotection Reagent

In modern Fmoc-based SPPS, the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is typically achieved using piperidine. However, due to regulatory and safety concerns associated with piperidine, there is a growing interest in alternatives. Morpholine has emerged as a strong contender, offering a greener and safer profile.[11] Studies have shown that a 50-60% solution of morpholine in DMF can efficiently remove the Fmoc group while minimizing common side reactions like aspartimide formation and diketopiperazine formation.[11]

Part 2: High-Performance Phosphonium Reagents

While COMU is a leading uronium salt, another class of highly effective reagents, the phosphonium salts, also plays a crucial role. Among these, DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is particularly noteworthy for its exceptional resistance to racemization.[12]

DEPBT: The Anti-Racemization Specialist

DEPBT is not a morpholine-based reagent itself, but its performance characteristics make it a vital tool to discuss in the context of high-fidelity peptide synthesis. It is especially valuable for coupling amino acids that are highly prone to racemization, such as histidine and cysteine.[12]

Mechanism of Action:

DEPBT activates the carboxylic acid through the formation of a stable HOOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) active ester. This intermediate is highly reactive towards the amine component but is less prone to forming the undesired oxazolone intermediate, which is the primary pathway for racemization.[12] Furthermore, DEPBT-mediated couplings often do not require the protection of the hydroxyl groups of serine, threonine, or tyrosine.

Part 3: Quantitative Performance Data

The selection of a coupling reagent is a data-driven decision. The following table summarizes representative performance data for morpholine-based reagents and other common coupling agents.

Reagent/SystemReagent ClassTypical Coupling TimeRelative PurityRacemization RiskKey Advantages
COMU Uronium/Aminium5-30 minutesVery High (>95%)Very LowHigh solubility, safety profile, water-soluble byproducts.[3][4][5][6][8]
DEPBT Phosphonium1-2 hoursVery High (>95%)Extremely LowSuperior resistance to racemization, especially for sensitive amino acids.[12][13]
HATU Uronium/Aminium5-20 minutesVery High (>98%)LowVery high reactivity and efficiency.[14]
HBTU Uronium/Aminium15-60 minutesHigh (>95%)LowCost-effective, widely used standard.[14][15]
DIC/HOBt Carbodiimide60-180 minutesGood (~90-95%)Low to ModerateEconomical choice for routine synthesis.[14]

Disclaimer: The data presented is a compilation of representative values. Actual results will vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.[14]

Part 4: Application Notes & Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes for researchers.

Protocol 1: Standard SPPS Coupling with COMU

This protocol is suitable for Fmoc-based solid-phase peptide synthesis.

COMU_SPPS_Workflow cluster_prep Resin Preparation cluster_coupling_step Coupling Cycle cluster_check Validation & Iteration Swell 1. Swell Resin in DMF (30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash Resin with DMF Deprotect->Wash1 Preactivate 4. Pre-activate: Fmoc-AA (3 eq) COMU (3 eq) DIEA (6 eq) in DMF (1 min) Wash1->Preactivate Couple 5. Add to Resin (Couple for 10-30 min) Preactivate->Couple Wash2 6. Wash Resin with DMF Couple->Wash2 Kaiser 7. Perform Kaiser Test Wash2->Kaiser Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative (Blue) Recouple Incomplete? Recouple or Cap. Kaiser->Recouple Positive (Yellow) Repeat->Deprotect Next Cycle

Materials:

  • Fmoc-protected amino acid

  • COMU

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with free N-terminal amine (pre-swollen)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal Fmoc group has been removed using 20% piperidine in DMF, followed by thorough washing with DMF.[9][16]

  • Activation Solution: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve the Fmoc-amino acid (0.3 mmol, 3 equiv.) and COMU (0.3 mmol, 3 equiv.) in DMF. Add DIEA (0.6 mmol, 6 equiv.). Allow the solution to pre-activate for 1-2 minutes.[16]

  • Coupling: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 10-30 minutes. For sterically hindered amino acids (e.g., Aib) or difficult couplings, the reaction time can be extended to 1 hour, or a double coupling can be performed.[9][16]

  • Washing: Filter the resin and wash thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Validation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. A negative result (beads remain colorless or yellow) indicates a complete coupling.

  • Iteration: Proceed to the next Fmoc deprotection step for the subsequent amino acid in the sequence.

Protocol 2: Solution-Phase Coupling with DEPBT for Racemization-Prone Fragments

This protocol is ideal for coupling peptide fragments where the C-terminal amino acid is susceptible to racemization.

Materials:

  • N-protected peptide acid fragment

  • C-protected peptide amine fragment (as HCl or TFA salt)

  • DEPBT

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Tetrahydrofuran (THF) or DMF, anhydrous

Procedure:

  • Reactant Dissolution: Dissolve the N-protected peptide acid (1.0 equiv.) and the peptide amine salt (1.0 equiv.) in anhydrous THF or DMF.

  • Base Addition: Add NMM (2.0 equiv.) or DIEA (2.0 equiv.) to the mixture to neutralize the salt and generate the free amine. Stir for 10 minutes. For substrates highly susceptible to racemization, cool the reaction mixture to 0°C.[17]

  • DEPBT Addition: Add DEPBT (1.1-1.2 equiv.) to the reaction mixture.[17]

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates completion of the reaction.

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with 1N HCl, 1N NaHCO₃, and saturated NaCl solution.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude peptide can then be purified by flash chromatography or preparative HPLC.

Protocol 3: Peptide Cyclization using DEPBT

DEPBT has been shown to be a superior reagent for the head-to-tail cyclization of linear peptides, often providing higher yields compared to other reagents.[18][19]

Materials:

  • Linear peptide precursor (with N- and C-terminal protecting groups removed)

  • DEPBT

  • DIEA or NaHCO₃

  • DMF, high dilution grade

Procedure:

  • High Dilution Setup: Dissolve the linear peptide precursor in a large volume of DMF to achieve a final concentration of approximately 0.1-1.0 mM. This high dilution favors intramolecular cyclization over intermolecular polymerization.

  • Base Addition: Add DIEA (3.0 equiv.) or NaHCO₃ (5.0 equiv.) to the peptide solution.

  • Initiation of Cyclization: In a separate flask, dissolve DEPBT (1.5-2.0 equiv.) in a small amount of DMF. Add this DEPBT solution dropwise to the stirring peptide solution over several hours using a syringe pump.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the disappearance of the linear precursor by HPLC.

  • Workup and Purification: Once the reaction is complete, remove the DMF under high vacuum. The residue can then be taken up in a suitable solvent system for purification by preparative HPLC.

Part 5: Troubleshooting and Field-Proven Insights

  • Problem: Incomplete coupling with COMU, especially with "difficult sequences" like Aβ peptides.[20]

    • Insight: "Difficult sequences" often aggregate on the solid support, hindering reagent access.[20] While COMU is highly efficient, severe aggregation can still be a barrier.

    • Solution:

      • Double Couple: After the initial coupling, drain the resin and add a fresh solution of activated amino acid.

      • Increase Temperature: For microwave-assisted synthesizers, increasing the temperature can help disrupt secondary structures and improve coupling. COMU is well-suited for microwave-accelerated SPPS.[8]

      • Solvent Choice: Consider using a "magic mixture" of solvents or adding chaotropic salts to disrupt aggregation.

  • Problem: Racemization is detected even when using NMM.

    • Insight: The choice of activating agent is as critical as the base. Some coupling reagents generate highly reactive intermediates that can still promote racemization, albeit at a lower rate.

    • Solution: For extremely sensitive couplings, switch to a system specifically designed for racemization suppression. The combination of DEPBT as the coupling reagent with a mild base is the gold standard in these cases.[12][13]

  • Problem: Low yield in peptide cyclization.

    • Insight: The conformation of the linear precursor peptide plays a significant role in the efficiency of cyclization. Some sequences are pre-disposed to adopt a conformation that facilitates ring closure.

    • Solution:

      • Precursor Selection: The choice of the cyclization site is critical. If possible, design the linear precursor to have a Gly or Pro residue at the C-terminus, as this can favor the required turn conformation.[18]

      • Reagent Choice: Ensure a highly efficient coupling reagent like DEPBT is used, as it has been demonstrated to give superior yields in cyclization reactions.[18]

Conclusion

Morpholine-based reagents, particularly the uronium salt COMU and the base N-methylmorpholine, represent significant advancements in the field of peptide synthesis. Their superior solubility, enhanced safety profiles, and ability to minimize racemization address many of the persistent challenges faced by researchers. When combined with specialized reagents like DEPBT for particularly demanding applications, these tools provide a robust and versatile platform for the synthesis of complex and sensitive peptides. By understanding the chemical principles behind their efficacy and employing optimized, validated protocols, scientists and drug developers can push the boundaries of peptide chemistry to create novel therapeutics and research tools with greater efficiency and confidence.

References

Application Notes and Protocols for the Stereoselective Synthesis of Morpholine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Morpholine-3-Carboxylic Acid Scaffold in Modern Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1] Within this privileged heterocyclic family, chiral morpholine-3-carboxylic acid derivatives stand out as particularly valuable building blocks. Their constrained conformation and the presence of a carboxylic acid handle for further functionalization make them ideal scaffolds for the synthesis of complex molecules with diverse biological activities. These derivatives are integral components in the development of novel therapeutics, ranging from anticancer agents to treatments for neurological disorders.

The stereochemistry at the C3 position is often crucial for biological activity, necessitating synthetic strategies that afford high levels of stereocontrol. This guide provides an in-depth exploration of two distinct and reliable methods for the stereoselective synthesis of morpholine-3-carboxylic acid derivatives: a flexible solid-phase approach starting from chiral amino acids and a diastereoselective solution-phase method.

Strategic Approaches to Stereocontrol

The synthesis of chiral morpholine-3-carboxylic acids can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to transfer their inherent chirality to the final morpholine product. This is often the most straightforward method for accessing specific stereoisomers.

  • Asymmetric Catalysis: In this strategy, a chiral catalyst is employed to control the stereochemical outcome of a key bond-forming reaction, such as a cyclization or a hydrogenation step. This method is powerful for generating a wide range of chiral products from achiral or racemic starting materials.

  • Diastereoselective Reactions: This approach involves the use of a chiral auxiliary or a substrate with existing stereocenters to direct the formation of a new stereocenter with a specific relative configuration.

This application note will focus on providing detailed protocols for two methods that exemplify the chiral pool and diastereoselective approaches.

Method 1: Solid-Phase Stereoselective Synthesis from Amino Acid Precursors

This protocol is adapted from the work of Králová, P., et al. (2017) and offers a versatile and efficient method for the synthesis of a library of morpholine-3-carboxylic acid derivatives with high stereopurity.[2] The use of a solid support facilitates purification by simple filtration and washing steps, making it amenable to parallel synthesis.

Causality Behind Experimental Choices

The choice of Fmoc-protected amino acids (serine or threonine) as starting materials directly installs the desired stereochemistry at the C3 position of the morpholine ring. The solid-phase approach is chosen for its efficiency in multi-step syntheses, allowing for the use of excess reagents to drive reactions to completion, with straightforward removal of byproducts. The choice of the nosyl (2-nitrobenzenesulfonyl) protecting group for the nitrogen is strategic, as it is stable to the acidic conditions used for cleavage from the resin and can be readily removed under mild conditions in the final product if desired. The key cyclization step is an intramolecular nucleophilic substitution, where the hydroxyl group of the serine or threonine residue attacks an electrophilic carbon, forming the morpholine ring. The stereochemical integrity of the C3 position is maintained throughout the sequence.

Experimental Workflow Diagram

G cluster_loading Resin Loading cluster_deprotection Fmoc Deprotection cluster_functionalization N-Functionalization cluster_cleavage Cleavage and Cyclization cluster_purification Purification A Wang Resin C DIC, DMAP in DMF A->C Activation B Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH B->C D Fmoc-AA-Wang Resin C->D Coupling E Fmoc-AA-Wang Resin F 20% Piperidine in DMF E->F Treatment G H2N-AA-Wang Resin F->G H H2N-AA-Wang Resin I 1. NsCl, Collidine 2. R-X, DBU H->I Sequential Addition J R-N(Ns)-AA-Wang Resin I->J K R-N(Ns)-AA-Wang Resin L TFA/DCM/TIPS K->L Treatment M Crude Morpholine-3-carboxylic Acid Derivative L->M N Crude Product O Preparative HPLC N->O P Pure Product O->P

Caption: Workflow for the solid-phase synthesis of morpholine-3-carboxylic acid derivatives.

Detailed Protocol

Materials:

  • Wang resin (100-200 mesh, 1.0 mmol/g loading)

  • Fmoc-L-Ser(tBu)-OH or Fmoc-L-Thr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • 2-Nitrobenzenesulfonyl chloride (NsCl)

  • 2,4,6-Collidine

  • Various alkylating agents (R-X, e.g., benzyl bromide, allyl bromide)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS)

  • Diethyl ether

Procedure:

  • Resin Loading:

    • Swell Wang resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.

    • In a separate flask, dissolve Fmoc-L-Ser(tBu)-OH (3.0 mmol) and DMAP (0.1 mmol) in DMF (5 mL).

    • Add DIC (3.0 mmol) to the amino acid solution and stir for 5 minutes.

    • Drain the DMF from the swollen resin and add the activated amino acid solution.

    • Shake the vessel at room temperature for 4 hours.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • Fmoc-Deprotection:

    • Treat the resin-bound amino acid with 20% piperidine in DMF (10 mL) for 20 minutes.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 20 minutes.

    • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • N-Sulfonylation and N-Alkylation:

    • Swell the deprotected resin in DCM (10 mL).

    • Add a solution of NsCl (3.0 mmol) and 2,4,6-collidine (3.0 mmol) in DCM (5 mL).

    • Shake the mixture for 2 hours at room temperature.

    • Wash the resin with DCM (5 x 10 mL) and DMF (5 x 10 mL).

    • To the resin in DMF (10 mL), add the alkylating agent (R-X, 5.0 mmol) and DBU (5.0 mmol).

    • Shake the mixture at room temperature for 12 hours.

    • Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • Cleavage from Resin and Concomitant Cyclization:

    • Prepare a cleavage cocktail of TFA/DCM/TIPS (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (10 mL) to the dried resin and shake at room temperature for 2 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and decant the ether. Dry the crude product under vacuum.

  • Purification:

    • Purify the crude product by preparative reverse-phase HPLC to obtain the desired morpholine-3-carboxylic acid derivative.

Expected Results
Starting Amino AcidAlkylating Agent (R-X)ProductTypical Yield (%)Diastereomeric Ratio
Fmoc-L-Ser(tBu)-OHBenzyl bromide(S)-4-Benzyl-morpholine-3-carboxylic acid60-75>95:5
Fmoc-L-Ser(tBu)-OHAllyl bromide(S)-4-Allyl-morpholine-3-carboxylic acid55-70>95:5
Fmoc-L-Thr(tBu)-OHBenzyl bromide(3S,5R)-4-Benzyl-5-methyl-morpholine-3-carboxylic acid50-65>95:5

Method 2: Diastereoselective Solution-Phase Synthesis via Intramolecular Cyclization

This protocol provides a robust solution-phase method for the synthesis of N-substituted morpholine-3-carboxylic acid esters. The key to stereocontrol in this method is a diastereoselective intramolecular cyclization of a linear precursor derived from a chiral amino acid. This approach offers the advantage of being scalable and allowing for closer monitoring of the reaction progress.

Causality Behind Experimental Choices

The synthesis begins with a commercially available chiral amino acid ester (e.g., L-serine methyl ester), which sets the absolute stereochemistry at the C3 position. N-alkylation is performed under basic conditions to introduce the desired substituent on the nitrogen atom. The subsequent reaction with an epoxide (e.g., ethylene oxide or propylene oxide) introduces the remaining two carbons of the morpholine ring. The crucial intramolecular cyclization is typically promoted by a base. The stereochemical outcome of the cyclization is governed by the pre-existing stereocenter at C3, which directs the approach of the nucleophilic nitrogen to the electrophilic carbon of the opened epoxide, leading to the formation of the morpholine ring with a specific diastereoselectivity. The choice of the epoxide can introduce an additional stereocenter at C5 or C6.

Reaction Scheme Diagram

G cluster_scheme Solution-Phase Synthesis Scheme start Chiral Amino Acid Ester step1 N-Alkylation (R-X, Base) start->step1 intermediate1 N-Alkyl Amino Acid Ester step1->intermediate1 step2 Epoxide Opening (e.g., Ethylene Oxide) intermediate1->step2 intermediate2 Linear Amino Diol Precursor step2->intermediate2 step3 Base-mediated Intramolecular Cyclization intermediate2->step3 product Diastereomerically Enriched Morpholine-3-carboxylic Acid Ester step3->product

Caption: General scheme for the diastereoselective solution-phase synthesis.

Detailed Protocol

Materials:

  • L-Serine methyl ester hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Alkyl halide (R-X, e.g., benzyl bromide)

  • Ethylene oxide or propylene oxide

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) and K₂CO₃ (2.5 eq) in ACN, add the alkyl halide (1.1 eq) at room temperature.

    • Stir the mixture overnight at room temperature.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the N-alkylated serine methyl ester.

  • Epoxide Opening:

    • Dissolve the N-alkylated serine methyl ester (1.0 eq) in a suitable solvent like methanol.

    • Cool the solution to 0 °C and bubble ethylene oxide gas through the solution for 30 minutes, or add propylene oxide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude amino diol.

  • Intramolecular Cyclization:

    • Dissolve the crude amino diol (1.0 eq) in anhydrous THF and cool the solution to 0 °C under a nitrogen atmosphere.

    • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with EtOAc (3 x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired morpholine-3-carboxylic acid ester.

Expected Results
Starting Amino EsterEpoxideProductTypical Yield (%)Diastereomeric Ratio (cis:trans)
L-Serine methyl esterEthylene oxideMethyl (S)-4-benzyl-morpholine-3-carboxylate65-80N/A
L-Serine methyl esterPropylene oxideMethyl (3S)-4-benzyl-5-methyl-morpholine-3-carboxylate60-75>90:10 (trans favored)
L-Threonine methyl esterEthylene oxideMethyl (3S,5R)-4-benzyl-5-methyl-morpholine-3-carboxylate55-70>95:5 (trans favored)

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The stereochemical purity of the final products can be readily assessed using standard analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the products. For diastereomers, distinct signals and coupling constants can often be observed, allowing for the determination of the relative stereochemistry. NOE (Nuclear Overhauser Effect) experiments can be particularly useful in elucidating the spatial proximity of protons and thus the stereochemical arrangement.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final products.

By employing these analytical methods, researchers can be confident in the identity and stereochemical integrity of their synthesized morpholine-3-carboxylic acid derivatives.

Conclusion

The stereoselective synthesis of morpholine-3-carboxylic acid derivatives is a critical endeavor in the pursuit of novel therapeutics. The solid-phase and solution-phase protocols detailed in this guide offer reliable and versatile pathways to access these valuable chiral building blocks. The choice between the two methods will depend on the specific research goals, with the solid-phase approach being particularly well-suited for library synthesis and the solution-phase method offering advantages in terms of scalability and reaction monitoring. By understanding the underlying principles of stereocontrol and employing rigorous analytical validation, researchers can confidently incorporate these powerful synthetic strategies into their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Boc-Protected Morpholine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Boc-protected morpholine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable building blocks in high purity. The unique amphipathic nature of these molecules—possessing a bulky, lipophilic Boc group alongside a polar morpholine ring and an acidic carboxylic acid—presents a distinct set of purification hurdles.

This resource provides in-depth, troubleshooting-focused answers to common problems, explaining the chemical principles behind each recommendation to empower you to adapt and optimize these methods for your specific compound.

Troubleshooting Guide: Common Purification Issues

Question 1: My compound streaks badly on silica gel TLC, making it impossible to choose a solvent system for flash chromatography. What's happening and how do I fix it?

Answer:

This is the most common issue and is almost always caused by the carboxylic acid functional group. On the slightly acidic surface of standard silica gel, the carboxylic acid can exist in both its protonated (R-COOH) and deprotonated (R-COO⁻) forms. This equilibrium leads to "streaking" or "tailing" as the two forms interact differently with the stationary phase. The deprotonated, anionic form has a very strong, often irreversible, interaction with the silica, smearing the spot up the plate.

Root Cause Analysis & Solution:

The key is to suppress the ionization of the carboxylic acid by acidifying the mobile phase. This ensures the compound moves up the column exclusively in its less polar, protonated form.

Step-by-Step Protocol: Developing an Acid-Modified Solvent System

  • Initial Solvent Screening: Start with a standard mobile phase, such as 50% Ethyl Acetate (EtOAc) in Hexanes.

  • Acidification: Add 0.5% to 1% acetic acid (AcOH) or formic acid to your chosen mobile phase. For example, prepare a stock solution of 1% AcOH in EtOAc to use as your polar component.

  • TLC Analysis: Run a TLC plate using the acidified eluent. You should observe a well-defined, compact spot. The Rf will likely be higher than any spot you saw on the un-acidified plate.

  • Optimization: Adjust the ratio of the non-polar solvent (e.g., Hexanes) to the acidified polar solvent (e.g., 1% AcOH in EtOAc) until you achieve an Rf value between 0.2 and 0.4 for your product. This is the optimal range for good separation during column chromatography[1].

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Polarity of CompoundNon-Polar ComponentPolar Component (Pre-mixed)
Low to MediumHexanes or Heptane1% Acetic Acid in Ethyl Acetate
Medium to HighDichloromethane (DCM)1% Acetic Acid in Methanol (MeOH)

Causality Corner: Why acetic acid? It's volatile enough to be easily removed under vacuum with your solvents, preventing your final product from being contaminated with a non-volatile acid modifier like trifluoroacetic acid (TFA), which can also cause Boc deprotection.

Question 2: I ran a flash column, but my yields are low and I suspect the compound is decomposing. Could the silica gel be the problem?

Answer:

Yes, this is a significant risk. While the Boc group is generally stable, it is fundamentally an acid-labile protecting group.[2] Standard silica gel is acidic (pH ~4-5) and can act as a solid-phase acid catalyst, causing partial or complete deprotection of the Boc group during the long exposure time of column chromatography.[3][4] The resulting free amine (the morpholine carboxylic acid) is highly polar and will likely stick irreversibly to the silica gel, leading to low recovery of your desired product.

Troubleshooting Workflow for Acid-Sensitivity:

G start Crude product shows instability on TLC? deactivate_silica Option 1: Deactivate Silica (Flush with Et3N-containing solvent) start->deactivate_silica Yes alt_stationary_phase Option 2: Use Alternative Phase (Alumina, C18 Reversed-Phase) start->alt_stationary_phase Yes proceed_standard Proceed with standard acid-modified silica gel chromatography start->proceed_standard No yes_instability Yes no_instability No

Protocol 1: Deactivating Silica Gel

If your compound is only mildly acid-sensitive, you can neutralize the silica gel surface before running the column.

  • Prepare Eluent: Choose a solvent system that gives an appropriate Rf for your compound, but add 1-2% triethylamine (Et₃N) to the mixture[1].

  • Pack and Flush: Pack your column as usual with the Et₃N-containing eluent.

  • Deactivate: Flush the packed column with two to three full column volumes of this basic eluent. This neutralizes the acidic silanol groups.

  • Re-equilibrate: (Optional but recommended) Flush the column again with the original eluent without Et₃N before loading your sample. This prevents your compound from eluting in a basic solution, which can complicate workup.

  • Run Column: Proceed with your purification as normal.

Protocol 2: Switching to a Different Stationary Phase

For highly sensitive compounds, avoiding silica gel altogether is the best strategy.

  • Neutral Alumina: Alumina is a good alternative, but be aware that it can be basic. Test your compound's stability on an alumina TLC plate first.

  • Reversed-Phase (C18) Chromatography: This is an excellent, albeit more expensive, option. The stationary phase is non-polar (silica coated with C18 alkyl chains), and the mobile phase is polar (typically water/acetonitrile or water/methanol). The carboxylic acid group often provides sufficient polarity for good retention and separation. Acidifying the mobile phase (e.g., with 0.1% formic acid) is still recommended to ensure sharp peaks[5].

Question 3: My product is a thick, non-filterable oil after purification. How can I get it to solidify or crystallize?

Answer:

Boc-protected morpholine carboxylic acids often resist crystallization and present as amorphous oils or "gums". This can be due to several factors: the bulky, flexible Boc group disrupting crystal lattice formation, the presence of minor impurities or residual solvents depressing the melting point, or the existence of a mixture of diastereomers.

Strategies to Induce Solidification:

  • High-Vacuum Drying: Ensure all volatile solvents are rigorously removed. Place the oil on a high-vacuum line (Schlenk line) for several hours at room temperature. Sometimes, gently warming the flask (e.g., to 40°C) under vacuum can help drive off stubborn solvents like EtOAc or DCM.

  • Trituration: This technique involves washing the oil with a solvent in which your product is insoluble but the impurities are soluble.

    • Step 1: Add a small amount of a non-polar solvent (Hexanes or Diethyl Ether are excellent choices) to your oil.

    • Step 2: Vigorously scratch the inside of the flask with a glass rod or spatula at the solvent-oil interface. This creates nucleation sites for crystallization[6].

    • Step 3: Use a sonicator bath to agitate the mixture. The energy input can often induce precipitation.

    • Step 4: If a solid crashes out, continue stirring for 30-60 minutes to maximize precipitation, then filter and wash the solid with fresh, cold non-polar solvent.

  • Solvent-Antisolvent Crystallization: This is a more controlled method.[7]

    • Step 1: Dissolve your oil in a minimum amount of a "good" solvent where it is highly soluble (e.g., DCM, EtOAc, or Acetone).

    • Step 2: Slowly add a "bad" or "anti-solvent" in which your product is insoluble (e.g., Hexanes, Heptane, or cold water) dropwise while stirring, until the solution becomes persistently cloudy.

    • Step 3: Add one or two drops of the "good" solvent back to clarify the solution.

    • Step 4: Loosely cap the vial and allow it to stand undisturbed at room temperature or in the refrigerator. Slow diffusion will hopefully lead to crystal formation.

Question 4: My synthesis produces a mixture of diastereomers. How can I separate them?

Answer:

If the morpholine ring is substituted (e.g., at the 2, 5, or 6 positions), your product will likely exist as a mixture of diastereomers. Since diastereomers have different physical properties, they can often be separated by standard chromatographic techniques without the need for a chiral stationary phase.[8][9]

Purification Strategy: High-Resolution Flash Chromatography

Separating diastereomers requires optimizing your chromatography for maximum resolution.

  • TLC Solvent System Optimization: This is the most critical step. Your goal is to find a solvent system that shows two distinct, well-separated spots on the TLC plate.

    • Test a wide range of solvent polarities.

    • Try different solvent combinations. For example, if EtOAc/Hexane doesn't work, try DCM/MeOH or even ternary mixtures like Hexane/EtOAc/DCM. The different solvent properties can alter the selectivity of the separation.

    • Remember to keep your 1% acetic acid modifier in the polar component to prevent streaking.

  • Column Chromatography Technique:

    • Use a High-Performance Column: Use a column packed with smaller silica particles (e.g., 25-40 µm) for higher efficiency.

    • Dry Loading: Adsorb your crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your column. This results in a much sharper starting band and better separation than loading in a solution[1].

    • Run a Shallow Gradient: Instead of an isocratic elution (one solvent mixture), a slow, shallow gradient (e.g., starting at 5% B and slowly increasing to 20% B over many column volumes) can significantly improve the separation between closely eluting spots[1].

Table 2: Troubleshooting Diastereomer Separation on TLC

ObservationPotential CauseSuggested Action
One elongated spotPoor resolutionTry a less polar solvent system to lower the Rf and increase interaction time with the silica.
Two overlapping spotsInsufficient selectivityChange the solvent system entirely (e.g., switch from an acetate-based system to an ether- or alcohol-based system).
Spots are round but very closeSystem is promisingFine-tune the solvent ratio in small increments (e.g., 1-2% changes).

Frequently Asked Questions (FAQs)

Q: What is the best way to remove unreacted Boc-anhydride ((Boc)₂O)? A: Boc-anhydride is non-polar and typically runs at a very high Rf on TLC. It can often be removed by first flushing the column with a low-polarity solvent (e.g., 100% Hexane or 5% EtOAc/Hexane) before starting the gradient to elute your product. Alternatively, a simple trituration with cold hexane before chromatography can often remove the bulk of it.

Q: Can I use an acid-base extraction to purify my crude product? A: Absolutely. This is a highly effective technique for this class of compounds and can sometimes replace chromatography entirely.[10][11]

Protocol: Acid-Base Extraction Workflow

  • Dissolve: Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate (EtOAc).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution.[12][13] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities (like unreacted starting materials or byproducts) in the organic layer. Repeat this extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and wash them once with fresh EtOAc to remove any trapped organic impurities.

  • Acidify & Back-Extract: Slowly acidify the aqueous layer to ~pH 2-3 with a strong acid like 1M HCl. Your product will precipitate or become an oil. Extract your protonated, neutral product back into fresh EtOAc (2-3 times).

  • Final Wash & Dry: Combine the final organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield your purified product.

G start Crude Product in Organic Solvent extract_base Extract with aq. NaHCO3 start->extract_base organic_layer1 Organic Layer: Neutral Impurities extract_base->organic_layer1 Discard aqueous_layer1 Aqueous Layer: Product as Carboxylate Salt extract_base->aqueous_layer1 acidify Acidify with HCl to pH 2-3 aqueous_layer1->acidify extract_organic Back-extract into fresh Organic Solvent acidify->extract_organic aqueous_layer2 Aqueous Layer: Inorganic Salts extract_organic->aqueous_layer2 Discard final_product Final Organic Layer: Pure Product extract_organic->final_product

Q: What analytical techniques are essential for confirming purity? A: A combination of techniques is crucial for quality control.[14]

  • ¹H and ¹³C NMR: Confirms the chemical structure, the presence of the Boc group (characteristic singlet at ~1.4 ppm in ¹H NMR), and the absence of major impurities.[14]

  • HPLC/LC-MS: This is the gold standard for purity assessment.[15] It can quantify the purity (e.g., >95%) and identify trace impurities by their mass-to-charge ratio. An HPLC method can also be used to determine the diastereomeric ratio.

  • FTIR: Useful for confirming the presence of key functional groups, such as the carbamate and carboxylic acid carbonyl stretches.

References

Technical Support Center: Troubleshooting Side Product Formation in Reactions of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a sterically hindered and stereochemically sensitive reagent, its application, particularly in amide bond formation, can present unique challenges. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate potential side reactions and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered when working with this morpholine derivative.

Q1: What are the most common side products observed during amide coupling reactions with this acid?

A1: The three most prevalent side products are:

  • The epimerized product: The stereocenter at the C3 position is adjacent to the carboxylic acid and is susceptible to racemization or epimerization under basic conditions, especially after activation.[1]

  • The N-oxide derivative: The morpholine nitrogen, although a tertiary amine, can be oxidized to the corresponding N-oxide (an impurity with a mass increase of +16 Da). This can occur if oxidizing agents are present or if the reaction is exposed to air for prolonged periods under certain conditions.[2][3]

  • N-acylurea byproduct: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your starting material and reducing the yield.

Q2: How can I prevent epimerization at the C3 position?

A2: Preventing epimerization is critical for maintaining the stereochemical integrity of your final compound. The key is to minimize the lifetime of the activated intermediate and avoid strongly basic conditions.

  • Choice of Coupling Reagent: Utilize uronium/aminium salt-based reagents like HATU, HBTU, or COMU. These reagents, in the presence of an additive like HOAt or HOBt, rapidly form activated esters that are less prone to epimerization than intermediates from carbodiimides.[4]

  • Base Selection: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA). Use the minimum necessary amount of base (typically 1.1–2.0 equivalents).

  • Temperature Control: Perform the carboxylate activation and coupling at low temperatures (e.g., starting at 0 °C) to suppress the rate of epimerization.

Q3: What causes the formation of N-oxides, and how can I detect this impurity?

A3: N-oxide formation is an oxidation reaction of the tertiary morpholine nitrogen.[2] This can be caused by trace oxidizing impurities in your reagents or solvents, prolonged exposure to atmospheric oxygen, or during certain reaction workups. Some reagents, like meta-chloroperoxybenzoic acid (m-CPBA), are potent oxidants used intentionally to create N-oxides but can be introduced inadvertently.[2]

  • Detection: The most straightforward detection method is Mass Spectrometry (LC-MS or direct infusion), where you will observe a peak corresponding to the molecular weight of your starting material or product plus 16 atomic mass units (M+16). 1H NMR can also be indicative, as protons adjacent to the N-oxide nitrogen will be shifted downfield.

  • Prevention: Use freshly distilled or high-purity anhydrous solvents. Degas your reaction mixture with nitrogen or argon before adding reagents. If N-oxidation is a persistent issue, consider storing reagents under an inert atmosphere.

Q4: My Boc group is being cleaved during the reaction. Why is this happening?

A4: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[5][6] Unintentional cleavage is almost always due to the presence of an acid.

  • Acidic Amine Salts: The most common culprit is using the hydrochloride (HCl) or trifluoroacetate (TFA) salt of your amine coupling partner without prior neutralization. The acid will cleave the Boc group. Always free-base your amine salt before the reaction or add an extra equivalent of a non-nucleophilic base to neutralize the salt in situ.

  • Acidic Workup: During aqueous workup, quenching with a strong acid (e.g., 1M HCl) to a low pH (< 4) can cause partial or complete deprotection. Use milder conditions, such as saturated ammonium chloride solution or a dilute citric acid wash, and maintain the pH in the neutral to slightly acidic range.

  • Reagent Decomposition: Some reagents can decompose over time to generate acidic byproducts. Ensure you are using high-quality, properly stored reagents.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Yield of Desired Amide Product
Probable Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Incomplete Activation of Carboxylic Acid The gem-dimethyl group at the C6 position and the bulky Boc group create significant steric hindrance around the C3 carboxylic acid. This can slow the rate of reaction with the coupling reagent, leading to incomplete formation of the activated intermediate before the reagent degrades.1. Switch to a more potent coupling reagent. HATU is often more effective than HBTU or EDC/HOBt for hindered systems. 2. Increase the activation time. Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes at 0 °C before adding the amine component. 3. Confirm reagent quality. Ensure coupling reagents are fresh and have been stored under anhydrous conditions.
Formation of N-Acylurea Byproduct This is specific to carbodiimide reagents (EDC, DCC). The highly reactive O-acylisourea intermediate can be attacked by another molecule of the carboxylic acid or, more commonly, undergo an intramolecular rearrangement to form a stable N-acylurea, which is a dead-end for the reaction.1. Add a nucleophilic additive. Always use HOBt or, preferably, HOAt with EDC. These additives trap the O-acylisourea to form an activated ester, which is more stable and less prone to rearrangement. 2. Change reagent class. Move away from carbodiimides and use a uronium/aminium reagent (HATU, HCTU) which avoids this specific side reaction pathway.
Degradation of Activated Intermediate The activated species (e.g., HATU-ester) is sensitive to moisture and has a finite lifetime. If the amine coupling partner is added too slowly or if the reaction conditions are not anhydrous, the intermediate can hydrolyze back to the starting carboxylic acid.1. Ensure strictly anhydrous conditions. Use dry solvents, glassware, and an inert atmosphere (N₂ or Ar). 2. Add the amine promptly after activation. Once the activation period is complete, add the amine (dissolved in a small amount of reaction solvent) quickly.
Problem 2: Loss of Stereochemical Purity (Epimerization)
Probable Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Base-Catalyzed Proton Abstraction The proton at the C3 position becomes acidic upon activation of the adjacent carboxylic acid. A strong or sterically unhindered base (like triethylamine) can abstract this proton, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to racemization.[1]1. Use a hindered base. Switch from triethylamine (pKa of conjugate acid ≈ 10.7) to DIPEA (pKa ≈ 10.7) or 2,4,6-collidine (pKa ≈ 7.4). Their steric bulk disfavors abstraction of the C3 proton. 2. Control base stoichiometry. Use the minimum amount of base required to facilitate the reaction (e.g., 1.1 eq for a free amine, 2.1 eq for an amine HCl salt). 3. Lower the reaction temperature. Conduct the entire reaction sequence at 0 °C or below.
Prolonged Reaction Time at High Temperature The longer the activated intermediate is exposed to basic conditions, the greater the opportunity for epimerization. Reactions run at room temperature or heated are at very high risk.1. Use a faster coupling reagent. HATU is generally considered one of the fastest and most efficient reagents, minimizing the required reaction time.[4] 2. Monitor the reaction closely by LC-MS or TLC. Quench the reaction as soon as the starting material is consumed. Do not let it stir unnecessarily overnight if it is already complete.
Section 3: Recommended Protocols & Methodologies
Protocol 1: High-Fidelity Amide Coupling using HATU

This protocol is optimized to minimize epimerization and other common side reactions.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (N₂), add this compound to a flame-dried flask containing a stir bar.

  • Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add HATU as a solid to the solution and stir for 2 minutes.

  • Add DIPEA dropwise to the reaction mixture. Allow the activation to proceed for 15 minutes at 0 °C.

  • In a separate flask, dissolve the amine coupling partner in a minimal amount of anhydrous DCM.

  • Add the amine solution dropwise to the activated acid solution at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by LC-MS. Typically, the reaction is complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with a 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Critical Note: Ensure the pH does not drop below 4 during the acidic wash to prevent Boc cleavage.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Section 4: Visual Guides & Data

Diagram 1: Key Reaction Pathways and Side Products

Side_Products cluster_activation Activation cluster_side_products Potential Side Products Start_Acid 4-Boc-6,6-dimethyl- morpholine-3-carboxylic acid Activated_Ester Activated Intermediate (e.g., HATU Ester) Start_Acid->Activated_Ester Coupling Reagent (e.g., HATU), Base N_Oxide N-Oxide Impurity (M+16) Start_Acid->N_Oxide [Oxidant] Deprotected Boc-Deprotected Acid/Amide Start_Acid->Deprotected Acidic Conditions (pH < 4) Amine R-NH₂ Desired_Product Desired Amide Product Amine->Desired_Product Amide Bond Formation Activated_Ester->Desired_Product Amide Bond Formation Epimer Epimerized Amide Activated_Ester->Epimer Base-catalyzed epimerization Troubleshooting_Workflow Start Low Yield of Amide Product Check_SM Check for unreacted starting acid by LC-MS Start->Check_SM SM_Present YES: Starting Material Remains Check_SM->SM_Present SM_Absent NO: Starting Material Consumed Check_SM->SM_Absent Cause_Activation Probable Cause: Incomplete Activation SM_Present->Cause_Activation Likely Issue Cause_Rearrangement Check for N-Acylurea (if using EDC/DCC) SM_Absent->Cause_Rearrangement Sol_Activation Solution: 1. Use stronger coupling reagent (HATU) 2. Increase activation time 3. Check reagent quality Cause_Activation->Sol_Activation Rearrangement_Found YES Cause_Rearrangement->Rearrangement_Found Rearrangement_NotFound NO Cause_Rearrangement->Rearrangement_NotFound Sol_Rearrangement Solution: 1. Add HOAt 2. Switch to HATU/HBTU Rearrangement_Found->Sol_Rearrangement Cause_Hydrolysis Probable Cause: Intermediate Hydrolysis Rearrangement_NotFound->Cause_Hydrolysis Sol_Hydrolysis Solution: 1. Ensure anhydrous conditions 2. Add amine promptly Cause_Hydrolysis->Sol_Hydrolysis

References

Technical Support Center: Optimization of Reaction Conditions for Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of the morpholine ring, a crucial scaffold in medicinal chemistry and drug development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of morpholine ring formation, troubleshoot common experimental hurdles, and optimize reaction conditions for higher yields and purity.

I. Troubleshooting Guide: Common Issues in Morpholine Synthesis

The formation of the morpholine ring, while a widely utilized transformation, is not without its challenges. Below is a curated troubleshooting guide addressing the most frequently encountered issues during synthesis. This section is built upon established protocols and field-proven insights to provide actionable solutions.

Problem Identification Probable Cause(s) Recommended Solution(s) & Mechanistic Rationale
Low to No Product Yield Incomplete Reaction: Insufficient reaction time or temperature. For instance, the dehydration of diethanolamine to form morpholine is a slow process often requiring prolonged heating.[4] Poor Catalyst Activity: The chosen catalyst may be inappropriate for the specific substrates or may have degraded. Sub-optimal pH: The reaction medium's pH can significantly influence the nucleophilicity of the amine and the stability of intermediates.Optimize Reaction Time and Temperature: Incrementally increase reaction time and/or temperature while monitoring the reaction progress by TLC or LC-MS. For dehydrative cyclizations, ensure the temperature is maintained within the optimal range (e.g., 180-210°C for diethanolamine cyclization) to drive the equilibrium towards the product.[4] Catalyst Screening: If using a catalyzed reaction, screen a panel of catalysts. For example, while rhodium catalysts can be used for metallocarbene formation, copper(I) catalysts have been found to be more effective for certain three-component morpholine syntheses.[5] Consider using catalysts like MLS-10 for industrial applications, which boasts high activity and selectivity.[6] pH Adjustment: Methodically adjust the pH of the reaction mixture. For reactions involving secondary amines, the presence of the ether oxygen in morpholine precursors can reduce the nitrogen's basicity.[7][8]
Formation of Significant Side Products Side Reactions: High temperatures can sometimes lead to charring or polymerization, especially in acid-catalyzed dehydrations.[4] Lack of Selectivity: In multi-component reactions, undesired pathways may compete with the desired cyclization. Intermolecular vs. Intramolecular Reactions: In the synthesis of morpholine-2,5-diones, highly dilute conditions are necessary to favor the intramolecular cyclization over detrimental intermolecular reactions.[9]Precise Temperature Control: Employ a reliable heating mantle and a calibrated high-temperature thermometer to prevent overheating. A temperature drop of just 10-15°C can significantly impact the yield.[4] Solvent Optimization: The choice of solvent can influence reaction pathways. Aprotic solvents, both polar and non-polar, are often viable, with toluene and 1,4-dioxane being optimal in some cases.[10] For certain solution-based cyclizations, dimethylformamide (DMF) has been reported as an effective solvent.[9] Controlled Addition of Reagents: Add reagents dropwise or via syringe pump to maintain low concentrations and favor the desired intramolecular reaction.
Product is a Dark, Viscous Oil Decomposition/Charring: As mentioned, excessive heat can lead to the decomposition of starting materials or products.[4] Impure Starting Materials: Contaminants in the starting materials can lead to colored byproducts.Verify Temperature and Reagent Purity: Double-check the reaction temperature to ensure it is not exceeding the optimal range.[4] Analyze the purity of starting materials by NMR or other appropriate analytical techniques before starting the reaction.
Difficulty in Product Purification Hygroscopic Nature of Product: Morpholine and its derivatives can be highly hygroscopic, readily absorbing moisture from the air, which can complicate isolation and yield calculation.[4] Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging.Anhydrous Workup and Purification: After neutralization, ensure the crude product is thoroughly dried using a suitable drying agent like potassium hydroxide (KOH) before distillation.[4] Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) if the product is particularly sensitive to moisture. Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes, converting the product to a salt can aid in purification.

General Workflow for Troubleshooting a Morpholine Synthesis Reaction

G cluster_0 Problem Identification cluster_1 Analysis of Reaction Parameters cluster_2 Optimization Strategy Low/No Yield Low/No Yield Temperature Temperature Low/No Yield->Temperature Check for deviation Time Time Low/No Yield->Time Insufficient? Catalyst Catalyst Low/No Yield->Catalyst Activity? Side Products Side Products Side Products->Temperature Too high? Solvent Solvent Side Products->Solvent Sub-optimal? Purification Issues Purification Issues Reagents Reagents Purification Issues->Reagents Purity? Systematic Variation Systematic Variation Temperature->Systematic Variation Time->Systematic Variation Catalyst->Systematic Variation Solvent->Systematic Variation Reagents->Systematic Variation Analytical Monitoring Analytical Monitoring Systematic Variation->Analytical Monitoring Monitor progress (TLC/LCMS) Scale-Up Scale-Up Analytical Monitoring->Scale-Up Once optimized

Caption: A logical workflow for troubleshooting and optimizing morpholine ring formation reactions.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of morpholine synthesis.

Q1: What is the most common industrial method for producing morpholine?

A: The industrial production of morpholine is often achieved through the dehydration of diethanolamine using concentrated sulfuric acid.[7] Another common method involves the reaction of diethylene glycol and ammonia at high temperatures and pressures in the presence of hydrogen and a suitable catalyst.[7]

Q2: How does temperature affect the synthesis of morpholine?

A: Temperature is a critical parameter. For instance, in the dehydration of diethanolamine, high temperatures, typically between 180-210°C, are necessary for the reaction to proceed efficiently.[4] However, excessively high temperatures can lead to decomposition and the formation of byproducts, reducing the overall yield and purity.[4] Studies on the thermolysis of morpholine have shown that it begins to degrade at temperatures around 500°C in superheated steam.[11][12]

Q3: What types of catalysts are effective for morpholine synthesis?

A: The choice of catalyst is highly dependent on the specific reaction.

  • For industrial-scale synthesis from diethanolamine, strong acids like sulfuric acid are used.[7]

  • For more complex, substituted morpholines, various metal catalysts are employed. Copper(I) catalysts have proven effective in three-component reactions involving amino alcohols, aldehydes, and diazomalonates.[5]

  • Other catalytic systems, including those based on palladium, iron, and titanium, have also been successfully used for the synthesis of substituted morpholines.[13][14]

Q4: What are the best practices for purifying morpholine and its derivatives?

A: Due to the hygroscopic nature of many morpholine compounds, it is crucial to minimize their exposure to atmospheric moisture.[4]

  • Drying: Thoroughly dry the crude product before the final purification step. For morpholine itself, solid potassium hydroxide (KOH) is an effective drying agent.[4]

  • Distillation: Fractional distillation is a common method for purifying morpholine.[4]

  • Inert Atmosphere: For particularly sensitive compounds, conduct all purification and handling steps under an inert atmosphere of nitrogen or argon.

Q5: Are there any "green" or more environmentally friendly methods for morpholine synthesis?

A: Yes, research is ongoing to develop more sustainable synthetic routes. One promising approach involves the use of ethylene sulfate and potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines.[15] This method is described as a simple, high-yielding, and redox-neutral protocol using inexpensive reagents.[15] Additionally, the synthesis of N-formyl morpholine from morpholine and formic acid has been evaluated as a "green" solvent for other organic reactions.[16]

General Reaction Scheme for Morpholine Synthesis from Diethanolamine

G Diethanolamine HO(CH₂)₂NH(CH₂)₂OH Morpholine O(CH₂CH₂)₂NH Diethanolamine->Morpholine H₂SO₄, Δ H2O H₂O

Caption: Acid-catalyzed dehydration of diethanolamine to form morpholine and water.

III. Experimental Protocols

General Protocol for the Dehydration of Diethanolamine to Morpholine

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • Diethanolamine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Potassium Hydroxide (KOH) pellets (for drying)

  • Heating mantle with a temperature controller

  • Round-bottom flask equipped with a distillation apparatus

  • Calibrated high-temperature thermometer

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add diethanolamine. While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid. Caution: This is a highly exothermic reaction.

  • Heating: Equip the flask for distillation and heat the mixture using a heating mantle. Maintain the reaction temperature between 180-210°C.[4]

  • Reaction Monitoring: The reaction is typically heated for an extended period (e.g., 15 hours or more) to ensure complete cyclization.[4] Monitor the progress by observing the distillation of water.

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the acidic mixture with a concentrated sodium hydroxide solution. Caution: This is also an exothermic process.

  • Workup - Drying: Separate the organic layer. The crude morpholine is often a thick paste of morpholine hydrochloride which needs to be neutralized and then carefully dried.[4] Add solid potassium hydroxide pellets to the crude morpholine and stir until the liquid is clear.

  • Purification: Decant the dried morpholine and purify by fractional distillation. Collect the fraction corresponding to the boiling point of morpholine (129°C).

IV. References

  • Vertex AI Search. (n.d.). Morpholine Synthesis Catalysts Used In Industrial Devices. Retrieved from the search tool.

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from the search tool.

  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). Retrieved from the search tool.

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from the search tool.

  • ResearchGate. (n.d.). of the general methodologies for morpholine ring formation. Retrieved from the search tool.

  • ACS Publications. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. Retrieved from the search tool.

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from the search tool.

  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from the search tool.

  • ACS Publications. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research. Retrieved from the search tool.

  • National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from the search tool.

  • ACS Publications. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methox. Retrieved from the search tool.

  • Wikipedia. (n.d.). Morpholine. Retrieved from the search tool.

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from the search tool.

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. Conditions: (a).... Retrieved from the search tool.

  • ResearchGate. (n.d.). Optimization of the reaction conditions 1. Retrieved from the search tool.

  • Asian Journal of Green Chemistry. (2018). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Retrieved from the search tool.

  • Google Patents. (n.d.). US6297376B1 - Chemical synthesis of morpholine derivatives. Retrieved from the search tool.

  • ResearchGate. (n.d.). Representative morpholine ring formation. Reagents and conditions: a).... Retrieved from the search tool.

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from the search tool.

  • ChemicalBook. (2023). Morpholine: Application, synthesis and toxicity. Retrieved from the search tool.

References

Technical Support Center: Purification of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine heterocycle is a cornerstone in modern drug discovery and development, lending favorable physicochemical properties to a vast array of therapeutic agents. However, the synthesis of N-substituted and C-substituted morpholines is often accompanied by the formation of structurally similar byproducts and the persistence of unreacted starting materials. The removal of these impurities is a critical, yet often challenging, step in ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purification challenges encountered during the synthesis of morpholine derivatives. It is structured in a practical question-and-answer format, combining fundamental principles with field-proven protocols to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after synthesizing a morpholine derivative?

A1: Impurity profiles are highly dependent on the synthetic route. However, common classes of byproducts include:

  • Unreacted Starting Materials: Especially high-boiling point precursors like diethanolamine (DEA) or unreacted amino alcohols.[1][2]

  • Over-alkylation Products: In N-alkylation reactions, the formation of quaternary ammonium salts can occur.

  • N-Oxides: The tertiary amine of the morpholine ring is susceptible to oxidation, forming a highly polar N-oxide, especially if exposed to oxidizing agents or even atmospheric oxygen over time.[3][4]

  • Ring-Opening Products: Under harsh acidic or basic conditions, the morpholine ring can degrade.

  • Catalyst Residues: Residual palladium, nickel, or other transition metals from coupling or hydrogenation reactions.[1]

  • Heavies: High-molecular-weight condensation products, particularly in industrial-scale synthesis from diethylene glycol (DEG).[1]

Q2: My morpholine derivative is streaking badly on my silica gel TLC plate and column. What's happening and how do I fix it?

A2: This is a classic problem caused by the basicity of the morpholine nitrogen. The nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This strong interaction leads to poor peak shape (tailing or streaking) and can even result in the irreversible binding of your product to the column, leading to low recovery.[5]

The Solution: To mitigate this, you must neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your chromatography eluent. The most common choice is triethylamine (Et3N) at a concentration of 0.1-2%.[5] Alternatively, a solution of ammonia in methanol can be used.[5] This simple addition will dramatically improve peak shape and product recovery.

Q3: My product is a solid, but it "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the melting point of your compound is lower than the boiling point of the solvent or if the solution is too concentrated.[5]

Troubleshooting Steps:

  • Use a lower-boiling point solvent.

  • Dilute the solution. Add more solvent and then concentrate it slowly (e.g., by slow evaporation) to approach the saturation point more gradually.

  • Induce nucleation. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.

  • Change the solvent system. Try a co-solvent system (a mixture of a "good" solvent and a "poor" solvent) to fine-tune the solubility.

Q4: I'm trying to extract my water-soluble morpholine derivative from an aqueous workup, but my yields are very low. How can I improve this?

A4: The high polarity and potential for hydrogen bonding in many morpholine derivatives can lead to high water solubility, making extraction with common organic solvents like ethyl acetate or hexanes inefficient.

Strategies for Improved Extraction:

  • Salting Out: Add a large amount of a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer until it is saturated.[5] This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and forcing it into the organic layer.

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 10) by adding NaOH or K2CO3. This deprotonates any ammonium salt, converting your compound to its free base form, which is typically less water-soluble.[5][6]

  • Use a More Polar Solvent: Switch to a more effective extraction solvent for polar compounds, such as dichloromethane (DCM) or chloroform. Perform multiple extractions (e.g., 3-5 times) to maximize recovery.

Troubleshooting Guide: Byproduct-Specific Removal

Issue 1: Removal of Unreacted Diethanolamine (DEA)
  • Question: My synthesis involves the cyclization of diethanolamine (DEA), and a significant amount remains in my crude product. DEA has a high boiling point and is very polar, making it difficult to remove by standard chromatography or distillation. What is the best approach?

  • Causality: Diethanolamine (pKa ≈ 8.9) is a basic, highly polar, and water-soluble diol. Its properties are often very similar to the desired morpholine product, complicating separation. The key to separation lies in exploiting the two hydroxyl groups and the secondary amine of DEA, which are absent in a successfully cyclized and N-substituted morpholine.

  • Solution: Acid-Base Extraction. This is the most effective method. The basic nitrogen atoms in both your morpholine derivative and the unreacted DEA can be protonated by acid to form water-soluble ammonium salts.[7][8][9]

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Both your product and the DEA will move into the aqueous layer as their hydrochloride salts.[6]

    • Wash the organic layer again to ensure all basic components are removed. The organic layer now contains non-basic impurities, which can be discarded.

    • Combine the acidic aqueous layers. Slowly add a base (e.g., 2M NaOH or solid K2CO3) until the pH is strongly basic (pH > 11) to deprotonate the ammonium salts back to their free-base form.[6]

    • Extract the now-basic aqueous layer multiple times with an organic solvent (DCM is often effective here). Your desired morpholine derivative should now be in the organic layer, but the highly polar DEA will have a lower partition coefficient and will preferentially remain in the aqueous phase.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield your purified product. For stubborn cases where DEA persists, column chromatography on silica gel with a triethylamine-modified eluent is the next step.[5]

Issue 2: Presence of Morpholine N-Oxide
  • Question: My characterization data (NMR, MS) suggests the presence of a highly polar byproduct, which I suspect is the N-oxide of my morpholine derivative. How is this formed and how can I remove it or convert it back?

  • Causality: The lone pair of electrons on the tertiary nitrogen of the morpholine ring is susceptible to oxidation. This can happen inadvertently by exposure to air (atmospheric oxygen) over long periods, or more rapidly if oxidizing reagents are used in the synthesis.[3] The resulting N-oxide is a highly polar, zwitterionic species with very different properties from the parent amine.[3]

  • Solution 1: Chromatographic Removal. Due to its high polarity, morpholine N-oxide typically has a very low Rf value on silica gel TLC and will often remain at the baseline. Standard column chromatography can effectively separate the less polar parent amine from the N-oxide.

  • Solution 2: Reductive Conversion. If a significant portion of your product has been oxidized, it may be more efficient to reduce the N-oxide back to the desired morpholine. Several methods exist for this reduction. A common laboratory method involves using a reducing agent like triphenylphosphine (PPh3) at elevated temperatures.[10]

    • General Protocol: Dissolve the crude mixture containing the N-oxide in a suitable solvent (e.g., toluene or THF). Add a stoichiometric equivalent of PPh3 and heat the mixture to reflux. Monitor the reaction by TLC until the polar N-oxide spot has disappeared. The workup will then require removal of the triphenylphosphine oxide byproduct, typically by chromatography.

Issue 3: Purification of a Solid Morpholine Derivative via Salt Formation
  • Question: My morpholine derivative is an oil that is difficult to purify by column chromatography. Is there an alternative to achieve high purity?

  • Causality: Many free-base amines are oils or low-melting solids. Converting them to a salt by reacting them with an acid often produces a high-melting, stable crystalline solid that is much more amenable to purification by recrystallization.[5] This process is excellent for removing non-basic impurities.

  • Solution: Hydrochloride Salt Recrystallization. This is a robust and widely used technique for purifying basic compounds.[5]

Detailed Protocol: Recrystallization of a Morpholine Hydrochloride Salt [5]
  • Salt Formation: Dissolve the crude morpholine derivative in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities.

  • Solvent Selection for Recrystallization: Test the solubility of a small amount of the salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water) to find a system where the salt is soluble when hot but sparingly soluble when cold.

  • Recrystallization: Dissolve the collected salt in the minimum amount of the chosen boiling solvent. If the solution has colored impurities, you can add a small amount of activated charcoal, boil for a few minutes, and then filter the hot solution through a pad of Celite to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.

  • Free Base Recovery (Optional): If the final product is needed as the free base, the pure salt can be dissolved in water, basified with NaOH, and extracted into an organic solvent.

Data & Visualization

Table 1: Troubleshooting Common Chromatography Issues
Observed Problem Probable Cause Recommended Solution
Peak Tailing/Streaking The basic morpholine nitrogen is interacting strongly with acidic silica gel.[5]Add a basic modifier like triethylamine (0.1-2%) or ammonia (in methanol) to your eluent.[5]
Compound Stuck on Column The compound is too polar for the chosen eluent and is strongly adsorbed.Gradually increase the polarity of the eluent. For extremely polar compounds, consider reverse-phase chromatography.
Poor Separation from Polar Byproducts The eluent system is not providing sufficient resolution.Experiment with different solvent systems (e.g., switch from Ethyl Acetate/Hexanes to DCM/Methanol).
Low Mass Recovery The compound is either irreversibly bound to the silica or is volatile and lost during solvent removal.Use a basified eluent to improve recovery.[5] Use care during rotary evaporation, potentially at a lower temperature or by stopping before complete dryness.
Diagram 1: Decision Workflow for Purification Strategy

This diagram provides a logical path to selecting an appropriate purification technique based on the properties of the crude product.

Purification_Workflow start Crude Product Analysis is_solid Is the product a solid or an oil? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Solid distill Is product volatile & thermally stable? is_solid->distill Oil solid_path Solid oil_path Oil/Liquid recrystallize_ok Success? recrystallize->recrystallize_ok pure_solid Pure Crystalline Solid recrystallize_ok->pure_solid Yes chromatography Column Chromatography recrystallize_ok->chromatography No (oils out/impure) distillation Distillation distill->distillation Yes acid_base Acid-Base Extraction distill->acid_base No distillation->chromatography Impure acid_base->chromatography Further purification needed

Caption: A decision tree for selecting a primary purification method.

Diagram 2: Acid-Base Extraction Workflow

This diagram illustrates the separation of a basic morpholine derivative from a neutral byproduct.

AcidBase_Extraction cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Recovery cluster_3 Step 4: Final Products start Crude Mixture (Morpholine + Neutral Byproduct) in Organic Solvent add_acid Add aq. HCl Shake & Separate start->add_acid organic_layer1 Organic Layer: Neutral Byproduct add_acid->organic_layer1 Phase 1 aqueous_layer1 Aqueous Layer: Morpholine-HCl (Salt) add_acid->aqueous_layer1 Phase 2 add_base Add aq. NaOH until pH > 11 aqueous_layer1->add_base extract_again Extract with Organic Solvent add_base->extract_again organic_layer2 Organic Layer: Pure Morpholine (Free Base) extract_again->organic_layer2 Phase 1 aqueous_layer2 Aqueous Layer: NaCl, residual base extract_again->aqueous_layer2 Phase 2

Caption: Workflow for purifying a morpholine via acid-base extraction.

References

Technical Support Center: Synthesis of C-Substituted Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of C-substituted morpholine derivatives. The morpholine scaffold is a cornerstone in medicinal chemistry, celebrated for its favorable physicochemical properties and its presence in numerous approved drugs. However, the synthesis of its C-substituted analogs, particularly in a stereocontrolled manner, presents a unique set of challenges that can often impede research and development timelines.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. It is designed to provide not only solutions but also the underlying mechanistic reasoning to empower you, the researcher, to make informed decisions in your synthetic campaigns.

Section 1: Navigating the Complexities of Stereocontrol

Achieving precise control over stereochemistry is arguably the most critical and challenging aspect of synthesizing C-substituted morpholines. The spatial arrangement of substituents can dramatically alter a molecule's biological activity.

Q1: My synthesis of a 2-substituted morpholine is resulting in a racemic mixture. How can I achieve high enantioselectivity?

A1: Initial Diagnosis & Strategy

Producing a racemic or nearly racemic mixture indicates that your current method does not effectively differentiate between the two enantiotopic faces of a prochiral precursor. To induce enantioselectivity, you must introduce a chiral influence, which is typically achieved through catalytic asymmetric methods. These are often more efficient and atom-economical than routes requiring stoichiometric chiral auxiliaries.[1]

Troubleshooting & Recommended Protocols

One of the most powerful strategies is the asymmetric hydrogenation of an enamine-like dehydromorpholine precursor .[2] This "after cyclization" approach constructs the stereocenter on a pre-formed ring, offering high efficiency.[1]

Key Insight: The success of this reaction hinges on the choice of a chiral phosphine ligand that coordinates to a metal catalyst (commonly Rhodium). The ligand creates a chiral environment that forces the substrate to bind in a specific orientation, leading to hydrogen delivery to one face preferentially. Ligands with a large "bite angle," such as SKP, have proven highly effective.[1][2]

Workflow for Asymmetric Hydrogenation

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection A Start with N-protected Keto-alcohol B Intramolecular Cyclization & Dehydration A->B C 2-Substituted Dehydromorpholine B->C D [Rh(COD)2]BF4 Chiral Ligand (e.g., SKP) H2 (gas) C->D Substrate E Enantioenriched 2-Substituted Morpholine (>99% ee) D->E High Yield & Selectivity F e.g., Pd/C, H2 for N-Cbz group E->F G Final Chiral Product F->G

Caption: Workflow for catalytic asymmetric synthesis.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholine [1]

  • Catalyst Preparation: In a glovebox, dissolve the Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., SKP, 1.1 mol%) in a degassed solvent (e.g., THF or DCM). Stir for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve the N-protected 2-substituted dehydromorpholine substrate (1.0 equiv) in the same degassed solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the prepared catalyst solution via syringe.

  • Execution: Seal the autoclave, purge several times with H₂, and then pressurize to the desired pressure (e.g., 50 bar).

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo. The crude product can be purified by column chromatography to yield the enantioenriched morpholine.

Table 1: Comparison of Asymmetric Methods for Morpholine Synthesis

MethodPositionTypical Catalyst/ReagentAvg. YieldAvg. ee/drKey Advantage
Asymmetric Hydrogenation[1][3]C-2[Rh]-Chiral Bisphosphine (e.g., SKP)>95%>99% eeHigh efficiency and enantioselectivity.
Hydroamination / ATH[4][5]C-3Ti-catalyst then Ru-[(S,S)-Ts-DPEN]70-90%>95% eeOne-pot tandem reaction from aminoalkynes.
Organocatalytic aza-Michael Addition[6]C-2, C-3Chiral Secondary Amine (e.g., prolinol derivatives)80-95%>95% eeMetal-free, constructs two stereocenters.
Pd-Catalyzed Carboamination[7]C-3, C-5Pd(OAc)₂ / P(2-furyl)₃50-70%>20:1 drAccess to cis-3,5-disubstituted morpholines.
Reductive Etherification[8]VariousInBr₃ / Et₃SiH70-90%High cis-drMild, high functional group tolerance.
Q2: I'm synthesizing a 2,5-disubstituted morpholine and getting poor diastereoselectivity. How can I favor the cis isomer?

A2: Initial Diagnosis & Strategy

Poor diastereoselectivity in cyclization reactions often arises from low energetic differentiation between the transition states leading to the cis and trans products. To improve this, you can employ a strategy that forces the substituents into a specific orientation during the ring-forming step. An intramolecular reductive etherification of a suitably substituted N-protected keto-alcohol is an excellent method for achieving high cis-diastereoselectivity.[8]

Mechanistic Insight: This reaction proceeds through an intermediate oxocarbenium ion. The N-protecting group (e.g., Boc, Cbz) exerts steric influence, forcing the adjacent substituent (at C-6) into an equatorial position in a half-chair conformation. The hydride reducing agent (generated in situ from Et₃SiH and the Lewis acid) then performs an axial attack, leading preferentially to the cis product where both substituents are equatorial.[8]

Troubleshooting & Recommended Protocol

If you are using a different cyclization method (like a standard Williamson ether synthesis) and observing poor selectivity, switching to this Lewis-acid-catalyzed reductive approach is highly recommended.

Experimental Protocol: InBr₃-Catalyzed Reductive Etherification [8]

  • Setup: To a solution of the N-protected keto-alcohol precursor (1.0 equiv) in an anhydrous solvent like DCM at 0 °C, add triethylsilane (Et₃SiH, 3.0 equiv).

  • Catalyst Addition: Add Indium(III) bromide (InBr₃, 20 mol%) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Workup: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by silica gel column chromatography to isolate the cis-2,5-disubstituted morpholine.

Section 2: Overcoming Ring Closure & Cyclization Hurdles

The formation of the morpholine ring itself can be a major bottleneck, with low yields and competing side reactions.

Q3: My intramolecular Williamson ether synthesis for ring closure is giving a very low yield. What are the most common causes and solutions?

A3: Initial Diagnosis & Strategy

The Williamson ether synthesis, while classic, is an Sₙ2 reaction that is highly sensitive to reaction conditions. Low yields in an intramolecular context are typically due to:

  • Insufficient Anhydrous Conditions: The alkoxide intermediate is a strong base and will be quenched by any protic species (water, residual alcohol).[9]

  • Ineffective Base: The base used may not be strong enough to fully deprotonate the hydroxyl group, leading to a low concentration of the active nucleophile.[10]

  • Competing Elimination (E2): If the leaving group is on a secondary carbon, elimination to form an alkene can compete with or even dominate the desired cyclization.[9]

  • Intermolecular Polymerization: At high concentrations, the molecules can react with each other instead of cyclizing.

Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Steps start Low Yield in Intramolecular Williamson Ether Synthesis cond1 Are conditions strictly anhydrous? start->cond1 cond2 Is the base strong enough? (pKaH > pKa of alcohol) cond1->cond2 Yes sol1 Thoroughly dry glassware. Use anhydrous solvents. Use fresh, high-quality base (e.g., NaH). cond1->sol1 No cond3 Is elimination a major side product? cond2->cond3 Yes sol2 Switch to a stronger base: NaH > KOtBu > K2CO3. Ensure complete deprotonation. cond2->sol2 No cond4 Is concentration too high? cond3->cond4 No sol3 Use a better leaving group (I > Br > Cl). Lower reaction temperature. Consider alternative cyclization. cond3->sol3 Yes sol4 Run reaction under high-dilution conditions (e.g., <0.01 M). cond4->sol4 Yes end_node Yield Improved cond4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting low yields in cyclization.

Key Recommendations:

  • Base Selection: For a simple secondary alcohol (pKa ~17), a very strong base like Sodium Hydride (NaH) is required to ensure complete formation of the alkoxide.[10]

  • Solvent: Use a polar aprotic solvent like THF or DMF, which solvates the counter-ion (Na⁺) and leaves a more reactive "naked" alkoxide nucleophile.[9]

  • High-Dilution Principle: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be run at a very low concentration (<0.01 M). This can be achieved by the slow addition of the substrate solution to a larger volume of solvent containing the base.

  • Alternative: Reductive Amination: If elimination remains problematic, consider an alternative strategy altogether, such as the intramolecular reductive amination of a dialdehyde precursor, which forms both C-N bonds in a single cascade.[11][12]

Section 3: Protecting Group Strategies

Choosing the right protecting group is crucial for the success of a multi-step synthesis.[13]

Q4: What is the best N-protecting group for my morpholine synthesis, and what are the most reliable deprotection methods?

A4: Initial Diagnosis & Strategy

The ideal N-protecting group should be robust enough to survive multiple reaction steps but removable under specific conditions that do not affect other functional groups (an "orthogonal" strategy).[14] The choice depends heavily on the overall synthetic plan.

Key Recommendations & Comparison

Table 2: Common N-Protecting Groups for Morpholine Synthesis

Protecting GroupAbbreviationIntroduction ReagentStabilityDeprotection ConditionsComments
tert-ButoxycarbonylBocBoc₂O, base (e.g., TEA)Stable to base, hydrogenation. Labile to strong acid.TFA in DCM; HCl in Dioxane.Very common, easy to introduce and remove. Good for acid-stable molecules.[14]
CarboxybenzylCbz or ZCbz-Cl, baseStable to acid, base. Labile to hydrogenation.H₂, Pd/C.Excellent orthogonality with Boc. The deprotection is very clean.[1]
TosylTsTs-Cl, pyridineVery robust. Stable to acid, base, many redox reagents.Harsh: Na/NH₃(l); Mg/MeOH.Its robustness can make it difficult to remove. Often used when harsh conditions are needed elsewhere.[8]

Expert Insight: For most applications, the Boc and Cbz groups provide the best balance of stability and ease of removal. Using a Cbz group is particularly advantageous if your molecule contains acid-sensitive functionalities, as its removal by catalytic hydrogenation is exceptionally mild and clean.[1] Conversely, if your synthesis involves a hydrogenation step where you need the N-protection to remain, the Boc group is the superior choice.

Section 4: Purification & Characterization

The final steps of isolating and confirming your product can be non-trivial.

Q5: My C-substituted morpholine is proving very difficult to purify by silica gel chromatography. It streaks badly and I get low recovery. What can I do?

A5: Initial Diagnosis & Strategy

This is a classic problem for amine-containing compounds. The basic nitrogen of the morpholine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[15] This leads to peak tailing, poor separation, and sometimes irreversible adsorption of your product to the column.

Troubleshooting & Recommended Protocols

The solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase.

  • Add a Basic Modifier: Add a small amount of a volatile amine base to your eluent system.

    • Triethylamine (Et₃N): The most common choice. Add 0.5-2% (v/v) to your solvent mixture (e.g., Ethyl Acetate/Hexanes + 1% Et₃N). This will compete with your product for binding to the acidic sites, resulting in a much-improved peak shape.[15]

    • Ammonia: A 7N solution of ammonia in methanol can be used as part of the polar component of your eluent system (e.g., DCM/MeOH(7N NH₃) 95:5). This is particularly effective for more polar morpholine derivatives.

  • Use Deactivated Silica: For particularly problematic compounds, you can purchase silica gel that has been pre-treated or "end-capped" to reduce the number of free silanol groups.

  • Alternative Purification: If chromatography fails, consider:

    • Crystallization: If your compound is a solid, attempting crystallization from various solvent systems can be an excellent way to obtain highly pure material.[16]

    • Acid/Base Extraction: If impurities are non-basic, you can perform an aqueous workup. Dissolve the crude material in an organic solvent (e.g., DCM), wash with dilute acid (e.g., 1M HCl) to protonate your morpholine and pull it into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified free-base product back into an organic solvent.[15]

Q6: What are the key NMR signals I should look for to confirm the structure and stereochemistry of my substituted morpholine?

A6: Initial Diagnosis & Strategy

¹H and ¹³C NMR are indispensable tools. The morpholine ring typically adopts a chair conformation, leading to distinct axial and equatorial protons.[17]

Key Spectroscopic Features:

  • ¹H NMR:

    • Protons on C2/C6 (next to Oxygen): These are deshielded by the electronegative oxygen and typically appear in the 3.5 - 4.0 ppm range.[18]

    • Protons on C3/C5 (next to Nitrogen): These are less deshielded and usually appear further upfield, in the 2.5 - 3.0 ppm range.[18]

    • Coupling Constants (J-values): For a chair conformation, the coupling between adjacent axial-axial protons (J_ax-ax) is large (~10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are small (~2-5 Hz). Analyzing these J-values can help determine the relative stereochemistry of substituents.[19] For example, a substituent in an equatorial position will often show one large and one small coupling constant to its vicinal protons on the ring.

  • ¹³C NMR:

    • Carbons C2/C6 (next to Oxygen): Typically appear around 65-75 ppm .[20]

    • Carbons C3/C5 (next to Nitrogen): Typically appear around 45-55 ppm .[20]

  • 2D NMR: For complex substitution patterns, 2D NMR experiments are crucial.

    • COSY: Confirms ¹H-¹H coupling networks (which protons are adjacent).[21]

    • HSQC: Correlates each proton directly to the carbon it is attached to.[21]

    • HMBC: Shows longer-range (2-3 bond) correlations between protons and carbons, essential for piecing together the full structure.[21]

    • NOESY: Shows through-space correlations between protons that are close to each other, which is the definitive method for confirming relative stereochemistry (e.g., cis vs trans).[21]

By carefully analyzing these spectroscopic features, you can unambiguously confirm the successful synthesis, substitution pattern, and stereochemistry of your target C-substituted morpholine.

References

Technical Support Center: Preserving the Stereochemical Integrity of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid. This guide provides in-depth troubleshooting advice and optimized protocols to address the critical challenge of preventing racemization at the C3 stereocenter. As a chiral building block, maintaining the enantiomeric purity of this molecule is paramount for its successful application in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern for this specific molecule?

A1: Racemization is the conversion of a single, pure enantiomer (e.g., the S- or R-isomer) into an equal mixture of both enantiomers, resulting in a loss of optical activity.[1][2] For this compound, the chiral center is the carbon atom at position 3 (the α-carbon relative to the carboxylic acid). The stereochemistry at this position is critical for the molecule's intended biological activity and three-dimensional fit in target binding sites. Formation of the undesired enantiomer can lead to inactive compounds, altered pharmacological profiles, or complex purification challenges.[3]

Q2: What is the primary chemical mechanism responsible for racemization in this N-Boc protected amino acid analogue?

A2: The most common racemization pathway for N-protected amino acids during carboxyl group activation (e.g., in preparation for amide bond formation) is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[4] The process is as follows:

  • Activation: The carboxylic acid is converted into a highly reactive species by a coupling reagent.

  • Cyclization: The carbonyl oxygen of the Boc-protecting group attacks the activated carboxyl group, forming a planar, five-membered oxazolone ring.

  • Deprotonation-Reprotonation: The hydrogen atom on the C3 chiral center of this oxazolone is now highly acidic. A base present in the reaction mixture can easily remove this proton, forming a symmetric, achiral enolate intermediate.

  • Racemization: Subsequent reprotonation of the enolate can occur from either face of the planar ring, leading to a mixture of both R- and S-configurations. When the amine nucleophile attacks this racemic oxazolone, it produces a racemic product.[4][5]

Q3: Are there any structural features of this compound that influence its susceptibility to racemization?

A3: Yes. The core structure is analogous to a standard N-protected α-amino acid, making it susceptible to the oxazolone-mediated racemization described above.[6] The gem-dimethyl group at the C6 position is sterically bulky but is relatively distant from the C3 chiral center, so it is unlikely to provide significant steric hindrance to prevent the formation of the planar oxazolone intermediate. The key factors controlling racemization will therefore be the external reaction conditions rather than inherent structural protection.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses common experimental observations related to racemization and provides targeted solutions.

Problem / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Significant racemization detected after an amide coupling reaction. 1. Inappropriate Coupling Reagent: Carbodiimide reagents (DCC, DIC, EDC) used without additives can lead to high levels of racemization by promoting the formation and accumulation of the oxazolone intermediate.[7][8]Choice of Reagent: Use a coupling reagent system known for low racemization. • Option A (Additives): Combine carbodiimides (e.g., DIC or EDC) with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5][9] These additives form active esters that are more reactive towards the amine nucleophile than towards intramolecular cyclization, thus minimizing oxazolone formation.[10] • Option B (Onium Salts): Employ aminium/uronium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP. These reagents rapidly convert the carboxylic acid to a highly reactive species that couples quickly with the amine, reducing the lifetime of the activated intermediate and the opportunity for racemization.[8][11]
2. Strong or Sterically Unhindered Base: The base used to neutralize amine salts or facilitate the coupling can directly abstract the acidic α-proton from the oxazolone intermediate.[5] Strong bases like triethylamine (TEA) or less hindered bases like N,N-diisopropylethylamine (DIEA) are common culprits.[9][11]Base Selection: Use the weakest and/or most sterically hindered base necessary for the reaction. • N-methylmorpholine (NMM, pKa ≈ 7.4) is a preferred choice as it is significantly less basic than DIEA (pKa ≈ 10.1) and TEA.[5] • 2,4,6-Collidine (pKa ≈ 7.4) is also an excellent choice due to its significant steric bulk, which hinders its ability to abstract the α-proton.[5] • Use the minimum amount of base required, typically one equivalent for neutralizing an amine salt.[9]
3. High Reaction Temperature: The rate of racemization, like most chemical reactions, is accelerated by heat.[1][12]Temperature Control: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction unless absolutely necessary for unreactive coupling partners.[9][11]
4. Prolonged Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the amine is introduced provides more time for the oxazolone to form and racemize.[11]Activation Method: Employ an in situ activation protocol. Add the coupling reagent to a mixture of the carboxylic acid, amine, and any additives. This ensures the activated species is consumed by the amine as soon as it is formed. Avoid pre-activation protocols where possible.[11]
Racemization observed during storage or non-coupling workup steps. 1. Exposure to Strong Acid or Base: The Boc protecting group is stable to base but labile under strong acidic conditions.[13][14] While the chiral center itself is generally stable, harsh pH conditions during workup or storage (e.g., in an un-neutralized solution) can potentially lead to slow epimerization over time.Handling & Storage: • Ensure the compound is stored as a solid in a cool, dry, and dark place. Recommended storage is at room temperature and sealed from moisture.[15] • During aqueous workups, use mild acids (e.g., dilute citric acid, KHSO₄) and bases (e.g., NaHCO₃) and avoid prolonged contact times. Ensure the final isolated product is free of acidic or basic residues.
Inconsistent chiral analysis results (e.g., HPLC, SFC). 1. On-Column Racemization: The method used for chiral analysis could be inducing racemization. This can happen if the mobile phase is too basic or acidic, or if the column temperature is too high.Analytical Method Optimization: • Review your chiral chromatography conditions. Ensure the mobile phase pH is near neutral if possible. • Analyze samples at ambient temperature. • If derivatization is used for analysis, ensure the derivatization reaction itself does not cause racemization.[16][17]
Visualization of Key Racemization Mechanism

The primary pathway for racemization during coupling reactions is the formation of an oxazolone intermediate.

Caption: Oxazolone-mediated racemization pathway.

Recommended Experimental Protocols

Protocol 1: General Handling and Storage

To ensure the long-term stability and enantiomeric purity of this compound, follow these guidelines:

  • Storage: Store the solid material in its original container, tightly sealed, at room temperature in a dry location.[15]

  • Handling: When weighing and handling, avoid prolonged exposure to atmospheric moisture. Use an inert atmosphere (e.g., nitrogen or argon) for setting up reactions if possible, especially when using moisture-sensitive reagents.

  • pH Stability: The Boc group is stable to most bases but is cleaved by strong acids like trifluoroacetic acid (TFA) or HCl.[14][18] Avoid exposing the compound to harsh pH conditions during non-reactive manipulations.

Protocol 2: Optimized Low-Racemization Amide Coupling

This protocol is designed to minimize racemization by using a modern coupling agent, a sterically hindered base, and controlled temperature.

Materials:

  • This compound

  • Amine coupling partner (as free base or HCl/TFA salt)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: 2,4,6-Collidine or N-methylmorpholine (NMM)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Add the amine partner (1.0-1.2 eq). If the amine is a salt (e.g., HCl), add 2,4,6-collidine (2.2 eq). If the amine is a free base, add 2,4,6-collidine (1.2 eq).

  • Dissolve the components in the anhydrous solvent (e.g., DMF) to a concentration of approximately 0.1-0.2 M.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous solvent.

  • Add the HATU solution dropwise to the cooled, stirring reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). Reactions are typically complete within 2-4 hours.

  • Upon completion, proceed with standard aqueous workup and purification (e.g., silica gel chromatography).

Visualization of Recommended Workflow

This diagram outlines the key steps for a successful low-racemization coupling experiment.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_finish 3. Isolation A Combine Acid (1.0 eq), Amine (1.1 eq), & Base B Dissolve in Anhydrous Solvent A->B C Cool Mixture to 0 °C B->C D Add HATU (1.1 eq) Solution Dropwise C->D E Stir at 0 °C -> RT D->E F Monitor by LC-MS / TLC E->F G Aqueous Workup F->G H Purification (Chromatography) G->H I Chiral Analysis (QC) H->I

Caption: Recommended workflow for low-racemization amide coupling.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of Synthetic Building Blocks

In the landscape of modern drug discovery and development, the use of conformationally constrained, non-natural amino acid analogues is a cornerstone of rational drug design. 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a prime example of such a scaffold, embedding a chiral center within a sterically hindered morpholine ring.[1][2] Its utility as a synthetic building block is predicated on its precise three-dimensional structure, which dictates its interaction with biological targets. Consequently, unambiguous structural verification and conformational analysis are not merely procedural steps but critical determinants of its synthetic value.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the complete structural elucidation of such molecules in solution.[3] Unlike methods that provide data on mass (Mass Spectrometry) or purity (HPLC), NMR offers an unparalleled window into the molecule's atomic connectivity, stereochemistry, and dynamic conformational behavior. This guide provides an in-depth analysis of the expected NMR spectral features of this compound, compares the utility of NMR against alternative analytical methods, and furnishes detailed protocols for its characterization.

I. Deciphering the Structure: Predicted ¹H and ¹³C NMR Spectral Analysis

The power of NMR lies in its ability to resolve signals for magnetically distinct nuclei within a molecule, providing a fingerprint of its electronic and steric environment. Based on fundamental principles and data from analogous structures, we can predict the ¹H and ¹³C NMR spectra of the target molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, particularly in the region corresponding to the morpholine ring protons. Key features include:

  • Boc Group: The nine equivalent protons of the tert-butyl group will manifest as a sharp, intense singlet, typically in the upfield region around δ 1.4 ppm .[3] This signal is a hallmark of a successfully installed Boc protecting group.

  • Gem-dimethyl Group (C6): Due to the chiral center at C3, the two methyl groups on C6 are diastereotopic, meaning they are chemically non-equivalent. Therefore, they are expected to appear as two distinct singlets, each integrating to three protons.

  • Carboxylic Acid Proton (COOH): This acidic proton is highly deshielded and will appear as a broad singlet in the far downfield region of the spectrum, typically between δ 10-13 ppm .[4][5] Its chemical shift is highly dependent on solvent and concentration.[6] This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) due to rapid proton-deuterium exchange, a definitive test for its presence.[4]

  • Morpholine Ring Protons: The ring protons present the most complex signals due to restricted rotation and fixed chair conformation, leading to distinct axial and equatorial environments.[7]

    • H3 (methine): This proton, being alpha to both the electron-withdrawing carboxylic acid and the ring nitrogen, will be significantly deshielded. It will likely appear as a doublet of doublets, coupled to the two diastereotopic protons at the C2 position.

    • H2 and H5 (methylene): The protons on the C2 and C5 methylene groups are diastereotopic. Each pair will give rise to complex multiplet patterns, often resembling an AB quartet further split by vicinal couplings. The H2 protons, being adjacent to the ring oxygen, are expected to be further downfield than the H5 protons, which are adjacent to the nitrogen.[8]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments:

  • Boc Group: Three distinct signals are expected: the quaternary carbon of the tert-butyl group (~δ 80 ppm), the methyl carbons (~δ 28 ppm), and the carbamate carbonyl carbon (~δ 155 ppm).[3]

  • Carboxylic Acid Carbonyl: This signal will appear in the characteristic region for carboxylic acids, around δ 170-185 ppm .[9][10]

  • Morpholine Ring Carbons:

    • C3 (methine): Alpha to the nitrogen and the carboxyl group.

    • C6 (quaternary): The carbon bearing the gem-dimethyl groups.

    • C2 & C5 (methylene): The C2 carbon, adjacent to the oxygen, will be significantly deshielded compared to the C5 carbon, which is adjacent to the nitrogen.[8]

    • Gem-dimethyl Carbons: Two distinct signals for the two diastereotopic methyl groups.

Summary of Predicted NMR Data
Assignment Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
COOH10.0 - 13.0Broad Singlet1H170 - 185
H3Downfielddd1H~55 - 65
H2 (CH₂)DownfieldMultiplet / ABq2H~65 - 75
H5 (CH₂)Mid-fieldMultiplet / ABq2H~45 - 55
C6-(CH₃)₂Upfield2 x Singlet2 x 3H2 x Signals
C(CH₃)₃ (Boc)~1.4Singlet9H~28 (CH₃), ~80 (Quat. C)
C=O (Boc)---~155
C6---Quaternary Signal

Note: These are estimated chemical shifts. Actual values are dependent on the solvent and experimental conditions.

II. Beyond Connectivity: Unveiling 3D Structure with 2D NMR

While 1D NMR provides essential information, a full, unambiguous assignment and conformational analysis necessitates two-dimensional NMR experiments.[11] The morpholine ring is known to adopt a stable chair conformation.[12] 2D NMR can confirm this and determine the preferred orientation (axial vs. equatorial) of the bulky substituents.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_output Structural Elucidation n1d_h ¹H NMR (Proton Environments) n2d_cosy ¹H-¹H COSY (H-H Vicinal Coupling) n1d_h->n2d_cosy n2d_hsqc ¹H-¹³C HSQC (Direct C-H Correlation) n1d_h->n2d_hsqc n1d_c ¹³C NMR / DEPT (Carbon Environments & Types) n1d_c->n2d_hsqc out_conn Establish Connectivity (Molecular Skeleton) n2d_cosy->out_conn n2d_hmbc ¹H-¹³C HMBC (Long-Range C-H Correlation) n2d_hsqc->n2d_hmbc Assign Quaternary Carbons n2d_hmbc->out_conn n2d_noesy ¹H-¹H NOESY/ROESY (Through-Space Proximity) out_conf Determine Conformation (3D Structure) n2d_noesy->out_conf Key for Stereochemistry out_conn->n2d_noesy Requires Full Assignment

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the morpholine ring, for instance, from H3 to the H2 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the most reliable way to assign the carbon signals of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary carbons (like C6, the Boc carbonyl, and the acid carbonyl) by correlating them to nearby protons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects protons that are close to each other in space, regardless of whether they are connected through bonds.[13] For example, a NOESY cross-peak between H3 and one of the gem-dimethyl groups would provide strong evidence for a specific chair conformation and the orientation of the carboxylic acid group.

III. A Comparative Framework: NMR vs. Alternative Analytical Techniques

While NMR is indispensable for structural elucidation, a comprehensive characterization often employs a suite of analytical tools. Understanding the strengths and limitations of each is crucial for an efficient workflow.

Technique Primary Information Provided Sample Amount Destructive? Key Advantage Limitation
NMR Spectroscopy Atomic connectivity, 3D structure, stereochemistry, dynamic processes.[3]1-20 mgNoUnrivaled detail in structural information.Lower sensitivity, relatively complex data analysis.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.[3]< 1 mgYesExtremely high sensitivity, confirms molecular formula.Provides no information on connectivity or stereochemistry.
HPLC Purity assessment, separation of mixtures, quantification.[3]< 1 mgNo (analytical)Excellent for determining purity and isolating compounds.Gives no structural information about the analyte.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, O-H).[3]~1 mgNoFast, simple confirmation of key functional groups.Provides a very limited and holistic view of the structure.

This comparison highlights that these techniques are not competitors but are highly complementary. A standard characterization package for a novel compound like this would involve HPLC for purity, HRMS for molecular formula confirmation, and a full suite of NMR experiments for definitive structural proof.

G Compound Synthetic Product (this compound) Q1 Q1 Q2 Q2 Q3 Q3 T1 T1 Q1->T1 Answers T2 T2 Q2->T2 Answers T3 T3 Q3->T3 Answers

IV. Experimental Protocols

Trustworthy data begins with meticulous experimental practice. The following are step-by-step protocols for acquiring high-quality NMR data for the target molecule.

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids as it allows for clear observation of the exchangeable COOH proton.[14]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., on a 400 MHz spectrometer: 16 scans, 1-second relaxation delay, 90° pulse).

  • Processing: Apply Fourier transformation, automatic phase correction, and baseline correction to the raw data (FID).

  • Calibration: Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).[3]

  • (Optional) D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the disappearance of the COOH signal.[4]

Protocol 2: ¹³C{¹H} NMR Acquisition
  • Setup: Use the same sample and instrument setup from the ¹H NMR experiment. Tune the probe to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., on a 400 MHz instrument: 1024 scans, 2-second relaxation delay).

  • Processing & Calibration: Process the data similarly to the ¹H spectrum and calibrate using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Conclusion

For a structurally complex and stereochemically rich molecule like this compound, NMR spectroscopy is not just an analytical technique; it is the definitive arbiter of structure. While MS and HPLC provide essential data on identity and purity, only NMR can piece together the atomic puzzle, confirm connectivity, and reveal the molecule's preferred shape in solution. The strategic application of 1D and 2D NMR experiments provides a self-validating system for complete characterization, ensuring that these advanced synthetic building blocks can be used with full confidence in downstream applications within drug development and materials science.

References

A Senior Application Scientist's Guide to Unnatural Amino Acids: A Comparative Analysis of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Toolkit in Peptide Therapeutics

In the pursuit of novel therapeutics, peptides offer a compelling combination of high potency and target specificity, bridging the gap between small molecules and large biologics. However, their clinical translation is often hampered by inherent liabilities, primarily poor metabolic stability and conformational flexibility, which can lead to reduced binding affinity and off-target effects.[1] The strategic incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful tool to overcome these limitations.[2][3] By moving beyond the 20 canonical amino acids, we can introduce novel chemical functionalities and, most critically, enforce specific conformational constraints to engineer peptides with superior drug-like properties.[4][5]

This guide provides an in-depth comparison of a promising but under-explored UAA, 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid , with other widely recognized classes of unnatural amino acids. We will dissect its structural features, predict its impact on peptide performance, and benchmark it against established alternatives, providing the experimental frameworks necessary to validate these hypotheses in your own research.

The Central Hypothesis: Conformational Rigidity as a Design Principle

A primary driver for incorporating UAAs is the principle of conformational restriction.[6][7] Linear peptides in solution exist as an ensemble of rapidly interconverting conformers. This flexibility is entropically costly upon binding to a target, as the peptide must adopt a single, bioactive conformation. By introducing rigid structural elements, we pre-organize the peptide into a conformation that is closer to the required bound state, thereby reducing the entropic penalty of binding and enhancing affinity.[8] Furthermore, these rigid structures can shield susceptible peptide bonds from proteolytic enzymes, significantly enhancing metabolic stability.[9][10]

This guide will compare three distinct approaches to achieving these goals, embodied by our featured molecule and two key comparators.

Unnatural Amino Acid (UAA)Key Structural FeaturePrimary Predicted Impact
(S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid Chair-like morpholine ring with a gem-dimethyl "conformational lock"High rigidity, significant steric shielding of the C-terminal peptide bond.
N-methyl-L-alanine (Boc-MeAla-OH) Methylation of the backbone amide nitrogenModerate increase in proteolytic resistance, disruption of H-bonding, favors cis-amide bonds.[2][11]
(S)-Boc-2-azaspiro[3.3]heptane-5-carboxylic acid Fused cyclobutane ringsExtreme rigidity, induces a sharp, well-defined turn.[12][13]

Deep Dive: (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

This molecule, while not extensively documented in peer-reviewed literature, presents a fascinating combination of structural motifs that allows us to predict its behavior with a high degree of confidence based on established medicinal chemistry principles.

Structural Analysis:

  • Morpholine Core: The six-membered morpholine ring acts as a proline surrogate but with distinct stereoelectronic properties due to the ring oxygen. It enforces a rigid, chair-like pucker on the peptide backbone.

  • Gem-Dimethyl Group (C6): This is the critical feature. The two methyl groups at the 6-position act as a conformational lock , sterically hindering rotation around adjacent bonds and further rigidifying the ring structure. Crucially, this bulky group is positioned to provide a formidable steric shield for the C-terminal peptide bond—the bond formed by the morpholine's carboxylic acid—making it an exceptionally difficult substrate for proteases.

Caption: Key structural components of the target UAA.

Predicted Performance Advantages:

  • Exceptional Proteolytic Stability: The gem-dimethyl group is predicted to offer superior protection against enzymatic degradation compared to simpler modifications like N-methylation.

  • Defined Conformational Bias: The locked chair conformation will strongly influence the local peptide secondary structure, potentially inducing stable turn or helical motifs.

  • Synthetic Tractability: As a Boc-protected monomer, it is designed for straightforward incorporation using standard solid-phase peptide synthesis (SPPS) protocols.[14][15]

Comparative Analysis

To contextualize the potential of our target UAA, we compare it to two archetypal unnatural amino acids.

Comparator 1: N-methyl-L-alanine (Acyclic, Minimal Modification)

N-methylation is one of the simplest and most common modifications in peptide chemistry.[3] It involves replacing the hydrogen on a backbone amide with a methyl group.

  • Mechanism of Action: The primary effect is the removal of the amide proton, which eliminates a hydrogen bond donor site. This disrupts the formation of secondary structures like α-helices and β-sheets. It also provides a moderate degree of steric hindrance against proteases.[11]

  • Performance: N-methylation is a reliable strategy to improve metabolic stability and membrane permeability.[16] However, the conformational impact can be less predictable than with cyclic constraints, and it may not provide sufficient protection against aggressive proteases.

Comparator 2: (S)-Boc-2-azaspiro[3.3]heptane-5-carboxylic acid (Rigid, Spirocyclic)

Spirocyclic amino acids represent a more aggressive approach to conformational locking.[17] The fusion of two rings through a single carbon atom creates a highly rigid scaffold with a well-defined three-dimensional structure.[13]

  • Mechanism of Action: The spirocyclic core forces the peptide backbone into a specific, sharp turn geometry. This extreme pre-organization can lead to a significant increase in binding affinity if the induced conformation matches the bioactive one.[18]

  • Performance: Spirocycles are exceptionally effective at creating rigid structures and can lead to large gains in potency and selectivity.[13] However, their synthesis can be more complex, and their inherent rigidity means they are not suitable for all positions in a peptide, as they may force an unfavorable conformation.

Predicted Performance Summary

The following table summarizes the predicted relative performance of a model pentapeptide (e.g., Tyr-X-Phe-Gly-Met) where 'X' is the UAA of interest. These predictions are based on the structural analyses above and established principles from the literature.

Performance Metric(S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acidN-methyl-L-alanine(S)-Boc-2-azaspiro[3.3]heptane-5-carboxylic acidRationale & Causality
Conformational Rigidity HighLow-ModerateVery HighThe spirocycle offers the least flexibility. The gem-dimethyl lock makes the morpholine significantly more rigid than the relatively free rotation of an N-methylated acyclic residue.
Predicted Proteolytic Stability Very HighModerateHighThe gem-dimethyl group on the morpholine provides direct steric shielding of the C-terminal amide bond, likely offering the best protection. The spirocycle's rigidity also hinders protease binding. N-methylation is effective but offers the least steric bulk.[9][16]
Synthetic Accessibility HighHighModerateBoth the morpholine and N-methylated UAAs are designed as simple monomers for SPPS. Spirocycle synthesis can be more complex and costly.[18]
Impact on H-Bonding Preserves N-H DonorEliminates N-H DonorPreserves N-H DonorOnly N-methylation removes the amide proton, which can be a critical interaction for receptor binding. The other two UAAs retain this functionality.
Versatility HighHighModerate-LowThe extreme rigidity of the spirocycle makes it less versatile; it must be placed where a sharp turn is required. The morpholine and N-methyl UAAs offer more subtle conformational control.

Experimental Validation Framework

To empirically test the predictions laid out above, a systematic experimental workflow is required. This section details the core protocols for synthesizing the comparative peptides and evaluating their key performance characteristics.

graphdict cluster_synthesis Peptide Synthesis & Purification cluster_analysis Performance Analysis SPPS 1. Fmoc-SPPS Incorporate UAA Cleavage 2. Cleavage from Resin (e.g., 95% TFA) SPPS->Cleavage Purify 3. RP-HPLC Purification Cleavage->Purify QC 4. Mass Spectrometry Identity Confirmation Purify->QC Stability 5a. Proteolytic Stability Assay QC->Stability Evaluate Performance Structure 5b. Conformational Analysis (NMR) QC->Structure Binding 5c. Receptor Binding Assay (SPR) QC->Binding

Caption: Proposed workflow for validation of UAA performance.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a model pentapeptide on a Rink Amide resin.[15][19]

  • Resin Preparation:

    • Swell 100 mg of Rink Amide MBHA resin (loading capacity ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a second 2 mL portion of 20% piperidine in DMF for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Causality: Using an excess of activated amino acid drives the coupling reaction to completion, which is critical as intermediates cannot be purified.[20] HBTU/DIPEA is a robust and widely used activation chemistry for standard and many unnatural amino acids.

    • Drain and wash the resin as in step 2. Confirm completion with a Kaiser test.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the sequence, using the desired Boc-protected UAA at the appropriate cycle. Note that the Boc group on the UAA is stable to the piperidine used for Fmoc removal.[15]

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). (Caution: TFA is highly corrosive) .

    • Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Causality: TFA cleaves the peptide from the acid-labile Rink Amide linker and simultaneously removes the side-chain protecting groups (like tBu) and the Boc group from our target UAA. TIS and water act as scavengers to trap reactive cations generated during deprotection.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification and QC:

    • Dissolve the crude peptide in a minimal amount of Acetonitrile/Water.

    • Purify using reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Confirm the mass of the purified peptide fractions using LC-MS or MALDI-TOF mass spectrometry.[21]

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol assesses peptide half-life in the presence of human serum.[22][23]

  • Materials:

    • Purified test peptide stock solution (1 mg/mL in water or DMSO).

    • Pooled human serum (commercially available).

    • Quenching solution: Acetonitrile with 1% TFA.

    • Incubation buffer: Phosphate Buffered Saline (PBS), pH 7.4.

    • RP-HPLC system with a C18 analytical column.

  • Procedure:

    • Thaw human serum on ice and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any lipids or precipitates.

    • In a microcentrifuge tube, pre-warm 190 µL of the clarified serum to 37°C.

    • Initiate the reaction by adding 10 µL of the 1 mg/mL peptide stock to the serum (final concentration: 50 µg/mL). This is time point t=0 .

    • Immediately withdraw a 20 µL aliquot from the reaction mixture and add it to a tube containing 40 µL of the quenching solution. Vortex and place on ice. This is the t=0 sample.

    • Incubate the remaining reaction mixture at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw 20 µL aliquots and quench them as in the previous step.

    • Once all time points are collected, centrifuge the quenched samples at high speed for 10 minutes to pellet precipitated proteins.

    • Analyze 20 µL of the supernatant from each time point by RP-HPLC, monitoring the absorbance at 220 nm or 280 nm.

    • Integrate the peak area corresponding to the intact peptide for each time point.

    • Calculate the percentage of peptide remaining relative to the t=0 sample and plot against time. Determine the half-life (t₁/₂) by fitting the data to a one-phase decay curve.

Protocol 3: Conformational Analysis by 2D NMR Spectroscopy

This protocol provides a framework for determining the solution structure of the peptide.[14]

  • Sample Preparation:

    • Dissolve ~1-2 mg of the purified, lyophilized peptide in 500 µL of a 90% H₂O / 10% D₂O buffer solution (e.g., 20 mM phosphate buffer, pH 6.0). The final peptide concentration should be >0.5 mM.

    • Causality: D₂O is required for the spectrometer's field-frequency lock. A slightly acidic pH is used to slow the exchange of amide protons with water, allowing them to be observed.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz) at a constant temperature (e.g., 298 K).

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system (i.e., all protons on a single residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are on the same residue or not. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.

  • Data Analysis and Structure Calculation:

    • Assign all proton resonances using the TOCSY and NOESY spectra in a process called "sequential assignment."

    • Integrate the cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.

    • Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy these experimental distance restraints.

    • The final structure is represented by an overlay of the lowest-energy conformers, giving insight into the conformational preferences induced by the UAA.

Conclusion and Forward Outlook

While direct experimental data for this compound remains to be published, a detailed analysis of its structure allows for compelling, scientifically-grounded predictions of its utility in peptide drug design. The combination of a rigidifying morpholine ring and a sterically imposing gem-dimethyl group positions it as a potentially superior building block for enhancing proteolytic stability while maintaining key hydrogen bonding capabilities.

It is predicted to offer a valuable balance between the moderate stability enhancement of N-methylation and the extreme, and sometimes restrictive, rigidity of spirocyclic systems. The experimental protocols provided herein offer a clear roadmap for researchers to synthesize peptides containing this novel UAA and rigorously test these predictions. As the demand for stable, potent, and specific peptide therapeutics grows, the exploration of novel, rationally designed building blocks like this compound will be paramount to advancing the field.

References

Conformational Analysis of Peptides with Incorporated Dimethyl-Morpholine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, offering high specificity and potency. However, their inherent conformational flexibility often leads to reduced metabolic stability and poor bioavailability. To overcome these limitations, medicinal chemists are increasingly turning to the incorporation of non-natural amino acids and heterocyclic scaffolds to impose conformational constraints. Among these, the dimethyl-morpholine moiety presents a compelling structural element for rigidifying the peptide backbone and exploring novel chemical space.

This guide provides a comprehensive comparison of the primary analytical techniques and computational methods used to elucidate the three-dimensional structure of peptides incorporating a dimethyl-morpholine scaffold. By understanding the strengths and limitations of each approach, researchers can make informed decisions to accelerate their drug development programs.

The Influence of Dimethyl-Morpholine on Peptide Conformation

The incorporation of a dimethyl-morpholine ring into a peptide backbone introduces a significant conformational bias. Unlike the flexible glycine residue, which can adopt a wide range of dihedral angles, the cyclic nature of the morpholine ring restricts the available conformational space.[1] This is analogous to the conformational restriction observed in N-substituted glycine peptoids, where bulky side chains can enforce specific amide bond geometries.[2] The dimethyl substitution on the morpholine ring is expected to further limit conformational freedom due to steric hindrance, potentially favoring specific turn structures, such as β-turns.[1][3] The presence of the morpholine's ether oxygen can also influence local electronic effects and hydrogen bonding patterns within the peptide.

Understanding these conformational preferences is paramount, as the three-dimensional structure of a peptide dictates its biological activity and pharmacokinetic properties.[4] The following sections will compare the utility of various analytical techniques in characterizing the structural impact of dimethyl-morpholine incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Dynamics

NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution.[5] This is particularly relevant for modified peptides, as it provides insights into their behavior in a more biologically relevant environment compared to the solid state.

Key NMR Experiments for Conformational Analysis:
  • 1D ¹H NMR: Provides initial information on the overall folding of the peptide and the presence of multiple conformations.

  • 2D Correlation Spectroscopy (COSY): Establishes through-bond proton-proton connectivities, aiding in residue assignment.

  • 2D Total Correlation Spectroscopy (TOCSY): Identifies all protons within a spin system, facilitating the assignment of amino acid residues.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Detects through-space proton-proton proximities (typically < 5 Å), providing crucial distance restraints for structure calculation.

  • ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, aiding in resonance assignment and providing insights into the electronic environment.

  • ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): Identifies longer-range (2-3 bond) correlations between protons and carbons, useful for connecting different residues and confirming the structure of the modified moiety.

Application to Dimethyl-Morpholine Peptides:

For a peptide containing a dimethyl-morpholine moiety, specific NOE signals between the morpholine protons and adjacent amino acid residues would provide direct evidence of the local conformation. The chemical shifts of the morpholine protons and carbons can also be sensitive reporters of the local environment and overall peptide fold.[6] By analyzing these NMR-derived restraints, a family of structures representing the conformational ensemble of the peptide in solution can be generated.

Experimental Protocol: 2D NOESY for a Dimethyl-Morpholine Containing Peptide
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN/D₂O) to a concentration of 1-5 mM. Add a known amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 600 MHz). Typical mixing times for peptides of this size range from 100 to 300 ms.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

  • Resonance Assignment: Assign the proton resonances using a combination of COSY, TOCSY, and NOESY spectra.

  • NOE Cross-Peak Integration: Integrate the volumes of the NOE cross-peaks. The intensity of an NOE is inversely proportional to the sixth power of the distance between the two protons.

  • Distance Restraint Generation: Convert the integrated NOE volumes into distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.

  • Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations and Ramachandran plot analysis.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Calculation Sample Purified Peptide Dissolution NMR Sample (1-5 mM) Sample->Dissolution Solvent Deuterated Solvent Solvent->Dissolution Acquisition 2D NOESY Experiment Dissolution->Acquisition Processing Data Processing Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Integration NOE Integration Assignment->Integration Restraints Distance Restraints Integration->Restraints Calculation Structure Calculation Restraints->Calculation Validation Structure Validation Calculation->Validation Final_Structure Final_Structure Validation->Final_Structure Ensemble of Structures

Caption: Workflow for NMR-based conformational analysis of a peptide.

Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[7] It measures the differential absorption of left and right circularly polarized light by chiral molecules. Different secondary structures, such as α-helices, β-sheets, and random coils, give rise to characteristic CD spectra.[8]

Application to Dimethyl-Morpholine Peptides:

The incorporation of a dimethyl-morpholine moiety is expected to induce a more defined secondary structure compared to a flexible, unmodified peptide. CD spectroscopy can be used to monitor these changes. For instance, if the modification promotes the formation of a β-turn, the CD spectrum might show a characteristic negative band around 205 nm and a positive band near 225 nm, although the exact positions and intensities can vary. Comparing the CD spectrum of the modified peptide to that of an unmodified control peptide provides a clear indication of the structural impact of the dimethyl-morpholine incorporation.

Experimental Protocol: Far-UV CD Spectroscopy
  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

  • Spectral Deconvolution: Use deconvolution algorithms to estimate the percentage of different secondary structure elements (α-helix, β-sheet, β-turn, random coil).

CD_Workflow Peptide_Solution Peptide in Buffer (0.1-0.2 mg/mL) CD_Spectrometer CD Spectrometer Peptide_Solution->CD_Spectrometer Raw_Data Raw CD Spectrum CD_Spectrometer->Raw_Data Processed_Data Mean Residue Ellipticity Raw_Data->Processed_Data Deconvolution Spectral Deconvolution Processed_Data->Deconvolution Secondary_Structure Secondary Structure Content (%) Deconvolution->Secondary_Structure

Caption: Workflow for CD-based secondary structure analysis.

X-ray Crystallography: The Atomic-Resolution Snapshot

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in the solid state.[9] It is considered the gold standard for structural determination when a high-quality crystal can be obtained.

Application to Dimethyl-Morpholine Peptides:

A crystal structure of a peptide containing a dimethyl-morpholine moiety would provide unambiguous information about its conformation, including the precise bond angles and distances within the modified residue and its interactions with neighboring amino acids.[10] This high-resolution structural data can be invaluable for structure-based drug design. However, obtaining suitable crystals of peptides can be challenging, and the conformation in the crystal lattice may not always be representative of the bioactive conformation in solution.

Experimental Protocol: Peptide Crystallization and Structure Determination
  • Peptide Synthesis and Purification: Synthesize and purify the peptide to a high degree (>95%).[11]

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, buffers, pH, and temperatures) using techniques such as hanging-drop or sitting-drop vapor diffusion.

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, well-diffracting crystals.

  • X-ray Diffraction Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Data Processing and Structure Solution: Process the diffraction data and solve the crystal structure using methods such as molecular replacement or direct methods.

  • Model Building and Refinement: Build an atomic model into the electron density map and refine the structure to obtain the final atomic coordinates.

XRay_Workflow Purified_Peptide Highly Pure Peptide Crystallization Crystallization Screening & Optimization Purified_Peptide->Crystallization Crystal Single Crystal Crystallization->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Atomic_Structure Atomic-Resolution 3D Structure Refinement->Atomic_Structure

Caption: Workflow for X-ray crystallography of a peptide.

Computational Modeling: In Silico Exploration of Conformational Landscapes

Computational modeling techniques are increasingly used to complement experimental data and to provide insights into the conformational preferences of peptides.[12][13] Molecular dynamics (MD) simulations, in particular, can explore the conformational landscape of a peptide over time, providing a dynamic picture of its behavior in solution.

Application to Dimethyl-Morpholine Peptides:

For peptides incorporating a dimethyl-morpholine moiety, computational methods can be used to:

  • Predict Conformational Preferences: Identify low-energy conformations and predict the most likely secondary structures.

  • Refine Experimental Structures: Refine NMR or X-ray structures by incorporating theoretical energy calculations.

  • Understand Dynamic Behavior: Simulate the flexibility and motions of the peptide in different environments.

  • Guide Experimental Design: Predict the effects of further modifications on the peptide's conformation.

Computational Protocol: Molecular Dynamics Simulation
  • System Setup: Build an initial 3D model of the peptide. Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature conditions.

  • Production Simulation: Run a long MD simulation (typically nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, secondary structure elements, and dynamic properties.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy 3D structure in solution, dynamics, conformational ensembles.[5]Provides information in a biologically relevant environment; can study dynamics.Requires larger amounts of sample; structure calculation can be complex.
Circular Dichroism Secondary structure content (α-helix, β-sheet, etc.).[7]Rapid, requires small amounts of sample, good for screening.Provides low-resolution structural information; deconvolution can be ambiguous.
X-ray Crystallography High-resolution 3D structure in the solid state.[9]Provides atomic-level detail; considered the "gold standard" for structure.Obtaining suitable crystals can be a major bottleneck; crystal packing can influence conformation.
Computational Modeling Conformational preferences, dynamics, energetics.[12]Can explore a wide range of conformations; provides insights into dynamic behavior.Accuracy is dependent on the force field used; requires significant computational resources.

Conclusion

The conformational analysis of peptides with incorporated dimethyl-morpholine moieties requires a multi-faceted approach that leverages the strengths of different analytical techniques. NMR spectroscopy provides invaluable information about the solution structure and dynamics, while circular dichroism offers a rapid assessment of secondary structure. When obtainable, X-ray crystallography delivers an atomic-resolution view of the peptide's conformation. Complementing these experimental methods, computational modeling can provide a deeper understanding of the conformational landscape and guide further experimental design. By integrating these powerful tools, researchers can effectively characterize the structural impact of dimethyl-morpholine incorporation and accelerate the development of novel, conformationally constrained peptide therapeutics.

References

A Senior Application Scientist's Guide to the Biological Evaluation of Morpholine-Containing Peptide Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our in-depth guide on the biological evaluation of morpholine-containing peptide antagonists. In the landscape of modern drug discovery, the pursuit of candidates with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Traditional peptide therapeutics, while offering high specificity, often suffer from poor metabolic stability and low oral bioavailability.[1][2] This guide focuses on a powerful class of peptidomimetics that incorporate the morpholine scaffold—a "privileged structure" in medicinal chemistry known to impart significant advantages.[3][4]

The morpholine ring is not merely a structural component; it is a strategic tool. Its inclusion introduces conformational rigidity, which can lock the peptide into a bioactive conformation, enhancing binding affinity.[3][5] Furthermore, this heterocyclic system is recognized for improving metabolic stability and overall drug-like properties, making it a cornerstone of modern antagonist design.[4][6]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for objectively comparing morpholine-containing antagonists against alternatives and rigorously validating their performance from bench to in vivo models.

Comparative Framework: Morpholine Scaffolds vs. Alternative Strategies

The primary advantage of incorporating a morpholine scaffold is to overcome the inherent liabilities of native peptides. To appreciate its impact, we must compare it against both unmodified peptides and those stabilized by other common medicinal chemistry strategies.

FeatureUnmodified Linear Peptides Alternative Stabilization (e.g., D-Amino Acids, Cyclization, Lipidation) Morpholine-Containing Peptides
Conformational Flexibility High; often exists in numerous conformations, only one of which may be active.Reduced; cyclization and bulky groups can limit flexibility.[1][7]Significantly Reduced; the morpholine ring acts as a rigid scaffold, pre-organizing the pharmacophore for optimal receptor binding.[5][8]
Metabolic Stability Very Low; rapidly degraded by proteases and peptidases in plasma and tissues.[1][7]Moderately to Highly Improved; these strategies are designed to mask or protect cleavage sites.[9][10]High; the non-natural morpholine structure is highly resistant to enzymatic degradation.[4]
Binding Affinity (Potency) Variable; can be high but is often compromised by conformational entropy.Often Increased; constraining the peptide in an active conformation can improve binding.Often Increased; the rigid structure reduces the entropic penalty of binding, leading to higher affinity.[3]
Pharmacokinetics (PK) Poor; characterized by a short half-life and rapid clearance.[11]Improved; stability enhancements and lipidation can extend half-life.[9][11]Favorable; improved stability and physicochemical properties often lead to better PK profiles and bioavailability.[4]
Synthetic Complexity Relatively Low (standard solid-phase peptide synthesis).Moderate to High; requires specialized amino acids or complex on-resin cyclization steps.Moderate to High; requires the synthesis of specialized morpholine-based building blocks.[5][12]

The Evaluation Cascade: From Binding to In Vivo Efficacy

A robust biological evaluation follows a logical progression, starting with fundamental target engagement and culminating in complex in vivo studies. This workflow ensures that resources are focused on the most promising candidates.

Evaluation_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding Step 1: Binding Affinity & Selectivity (Competitive Binding Assay) Potency Step 2: Functional Potency (Cell-Based Functional Assay) Binding->Potency Confirms functional antagonism Stability Step 3: Metabolic Stability (Liver S9 / Plasma Assay) Potency->Stability Selects for durable candidates PKPD Step 4: Pharmacokinetics & Efficacy (Rodent Disease Model) Stability->PKPD Translates in vitro stability to in vivo exposure GPCR_Antagonism Agonist Agonist Receptor GPCR Receptor Agonist->Receptor Activates Antagonist Morpholine Antagonist Antagonist->Receptor Blocks G_Protein G-Protein Receptor->G_Protein Couples Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Peptide_Comparison Linear Flexible Linear Peptide Conformations Multiple Inactive Conformations Linear->Conformations Degradation High Susceptibility to Proteases Linear->Degradation Morpholine Constrained Morpholine Peptide Active_Conformation Defined Bioactive Conformation Morpholine->Active_Conformation Stability High Metabolic Stability Morpholine->Stability Poor_Binding Poor Receptor Fit & Short Half-Life Conformations->Poor_Binding Improved_PKPD Improved Binding & Longer Half-Life Active_Conformation->Improved_PKPD Degradation->Poor_Binding Stability->Improved_PKPD

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the analytical characterization of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid. As a chiral synthetic building block, this molecule is of significant interest in pharmaceutical development, where precise structural confirmation and purity assessment are paramount. This guide moves beyond simple protocols to provide a comparative analysis of mass spectrometry-based techniques, grounded in the principles of analytical chemistry and my experience in the field. We will explore not just how to analyze this molecule, but why specific methods are chosen over others, ensuring a robust and reliable analytical strategy.

The core structure of our analyte presents several analytical considerations: a non-volatile morpholine backbone, a thermally sensitive tert-butyloxycarbonyl (Boc) protecting group, a polar carboxylic acid, and a critical stereocenter. Our goal is to select and optimize methods that can address each of these features comprehensively.

Part 1: The Primary Workhorse: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a molecule of this polarity and complexity, LC-MS/MS is unequivocally the technique of choice for identity confirmation and quantification. Its ability to handle non-volatile compounds and provide exquisite sensitivity and selectivity makes it the ideal starting point.

Expertise & Experience: Understanding Ionization and Fragmentation

The key to a successful MS analysis is predicting and controlling the molecule's behavior in the ion source and collision cell.

Ionization: Electrospray Ionization (ESI) is the preferred method due to the analyte's polarity.

  • Positive Ion Mode (ESI+): We expect to observe the protonated molecule [M+H]+ at m/z 260.15, and potentially sodium [M+Na]+ or potassium [M+K]+ adducts. The basic nitrogen in the morpholine ring readily accepts a proton.

  • Negative Ion Mode (ESI-): The carboxylic acid group will easily deprotonate, yielding the [M-H]- ion at m/z 258.14. This mode can be highly sensitive and is often cleaner (lower background noise) for acidic compounds.

Trustworthiness: The Self-Validating Fragmentation Cascade

Tandem mass spectrometry (MS/MS) provides structural proof. The fragmentation of the Boc group is highly characteristic and serves as an internal validation of the molecule's identity. In positive ion mode, collision-induced dissociation (CID) of the [M+H]+ precursor ion will predictably yield several key product ions.[1][2] The most common losses from a Boc-protected amine are:

  • Loss of Isobutylene (-56 Da): A neutral loss of C4H8 via a McLafferty-type rearrangement, resulting in a carbamic acid intermediate.[3][4]

  • Loss of the entire Boc-group (-100 Da): A cleavage yielding the unprotected amine.

  • Loss of tert-butanol (-74 Da): A less common rearrangement pathway.[1]

This predictable fragmentation pattern provides a high degree of confidence in the structural assignment.

M_H [M+H]+ (m/z 260.15) 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid M_H_minus_56 [M+H-56]+ (m/z 204.09) Loss of Isobutylene M_H->M_H_minus_56 - C4H8 M_H_minus_100 [M+H-100]+ (m/z 160.10) Loss of Boc Group M_H->M_H_minus_100 - C4H8 - CO2 Further_Frag Further Ring Fragmentation M_H_minus_100->Further_Frag

Predicted ESI+ fragmentation pathway for the target analyte.
Authoritative Grounding: A Validated LC-MS/MS Protocol

This protocol is designed to maximize sensitivity while preventing unintended degradation of the analyte. A critical consideration is the mobile phase. While trifluoroacetic acid (TFA) is a common additive for peptide analysis, it is known to cause in-source cleavage of the Boc group and should be avoided.[5] Formic acid provides sufficient protonation for ESI+ while being gentle enough to keep the Boc group intact.[5]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile:water to a final concentration of 1 mg/mL to create a stock solution.

    • Perform serial dilutions from the stock solution down to 1-10 ng/mL using the same diluent for method development.

  • Liquid Chromatography (LC) Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Capillary Voltage: 3.5 kV (positive), 3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Mode: Full Scan (m/z 100-500) to identify precursor ions, followed by Targeted MS/MS (product ion scan) of expected precursors.

    • Collision Gas: Argon.

    • Collision Energy: Optimize by ramping from 10-40 eV to find the ideal energy for characteristic fragmentation.

Data Presentation: Expected Ions

Ion ModeAdductCalculated m/zFragment IonFragment m/zDescription
ESI+ [M+H]⁺260.15[M+H-56]⁺204.09Loss of Isobutylene
[M+H-100]⁺160.10Loss of Boc Group
ESI- [M-H]⁻258.14--Deprotonated Molecule

Part 2: A Less-Suited Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)

While a powerful technique, direct GC-MS analysis of our target analyte is not feasible. The molecule's high polarity and boiling point prevent volatilization, and the thermal lability of the Boc group would cause complete degradation in a hot GC inlet.[4] However, for the sake of a comprehensive comparison, we can consider a derivatization approach.

Expertise & Experience: The Derivatization Imperative

To make the molecule amenable to GC, we must cap the polar carboxylic acid group to increase volatility. The most common method is esterification.

  • Strategy: Convert the carboxylic acid to a methyl ester using a reagent like diazomethane or, more safely, BF3/methanol.[6]

Even after this step, the Boc group remains a significant challenge. It is likely to cleave in the GC inlet, meaning you would not be analyzing the intact, derivatized molecule, but rather its degradation products. This approach is therefore unsuitable for identity confirmation but could be used to analyze for specific impurities if properly validated. For routine analysis of morpholine-containing compounds in matrices like food, derivatization of the core amine (after deprotection) is a common and robust GC-MS method.[7][8]

Comparison: LC-MS vs. GC-MS for this compound

FeatureLC-MS/MSGC-MS (with Derivatization)
Analyte State Analyzed intact in solutionRequires chemical derivatization
Sample Prep Simple "dilute and shoot"Multi-step, requires reaction & cleanup
Risk of Degradation Low; gentle ionizationHigh; thermal degradation of Boc group in inlet
Applicability Ideal for identity, purity, and quantificationNot suitable for intact molecule; specialized impurity analysis only
Throughput HighLow due to sample preparation
Recommendation Method of Choice Not Recommended for this Analyte

Part 3: The Critical Complement: Chiral Purity Analysis

Mass spectrometry, on its own, is blind to stereochemistry.[9] Since our analyte is a single enantiomer, confirming its enantiomeric purity is a mandatory step in quality control. This is typically achieved using chiral chromatography.

Authoritative Grounding: Comparing Chiral Separation Strategies

There are two primary HPLC-based approaches to resolve enantiomers.[10]

  • Direct Method (Chiral Stationary Phases - CSPs): This is the most straightforward approach. The sample is injected directly onto a column packed with a chiral stationary phase. Enantiomers interact differently with the CSP, leading to different retention times.

  • Indirect Method (Chiral Derivatizing Agents - CDAs): In this method, the enantiomeric sample is reacted with a single enantiomer of a chiral derivatizing agent (e.g., Marfey's Reagent, FDAA) to form diastereomers.[11] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column like a C18.[10]

cluster_0 Indirect Chiral Analysis Workflow Start Enantiomeric Mixture (R-Analyte + S-Analyte) CDA Add Chiral Derivatizing Agent (e.g., L-FDAA) Start->CDA Diastereomers Diastereomeric Pair (R-Analyte-L-FDAA + S-Analyte-L-FDAA) CDA->Diastereomers HPLC Separate on Standard (Achiral) C18 Column Diastereomers->HPLC Detection Detection (UV or MS) HPLC->Detection

Decision workflow for the indirect analysis of enantiomers.

Experimental Protocol: Indirect Chiral HPLC via Derivatization

This protocol uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, or Marfey's Reagent) to derivatize the secondary amine of the morpholine ring after Boc-deprotection, as the carboxylic acid is a less favorable site for this specific reaction.

  • Boc Deprotection: Dissolve the sample in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) and stir at room temperature for 1 hour. Evaporate the solvent under reduced pressure.[12]

  • Derivatization:

    • Re-dissolve the deprotected amine salt (approx. 50 nmol) in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.

    • Incubate the mixture at 40 °C for 1 hour.[10]

    • Cool the reaction and add 100 µL of 2 M HCl to stop the reaction.

    • Dilute with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • Detection: UV detector at 340 nm.

Comparison: Direct vs. Indirect Chiral Methods

FeatureDirect Method (Chiral Column)Indirect Method (Derivatization)
Method Development Can be complex; requires screening multiple CSPsMore predictable; uses standard C18 columns
Sample Prep Minimal ("dilute and shoot")Multi-step reaction required
Risk of Racemization NonePossible during derivatization if conditions are harsh
Cost High initial cost for chiral columnsLower column cost, but reagent costs apply
Sensitivity Dependent on analyte's chromophoreCan be enhanced by using a CDA with a strong chromophore
Recommendation Preferred for routine QC due to simplicity and robustness.Excellent for method development or when high sensitivity is needed.

Final Recommendations

For a complete and robust characterization of this compound, a multi-faceted approach is essential:

  • Primary Analysis (Identity & Purity): LC-MS/MS is the definitive technique. It provides molecular weight confirmation and structural verification through predictable fragmentation patterns, all with minimal sample preparation and no risk of thermal degradation.

  • Enantiomeric Purity: Chiral HPLC is mandatory. The direct method using a Chiral Stationary Phase is recommended for its simplicity and reliability in a quality control environment.

By combining these techniques, researchers and drug development professionals can have the highest degree of confidence in the identity, purity, and stereochemical integrity of this critical synthetic intermediate.

References

A Senior Application Scientist's Guide to In Vitro Assays for Peptides Synthesized with Morpholine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of morpholine scaffolds into peptide structures represents a significant advancement in medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor stability and low membrane permeability. The morpholine ring, replacing the native amino acid's alpha-carbon and amide nitrogen, imparts a unique combination of properties, most notably profound resistance to proteolytic degradation.[1] However, this structural metamorphosis necessitates a carefully considered approach to in vitro characterization. This guide provides a comparative analysis of essential in vitro assays, explaining the causality behind experimental choices and providing the technical details required to rigorously evaluate these promising therapeutic candidates.

Our evaluation follows a logical progression, beginning with the most fundamental property imparted by the morpholine backbone—stability—and moving through permeability, target engagement, functional activity, and finally, early safety assessment.

G cluster_0 Initial Characterization cluster_1 Mechanism of Action cluster_2 Preclinical Assessment Stability Chapter 1: Stability Assays (Serum/Plasma) Permeability Chapter 2: Permeability Assays (PAMPA vs. Caco-2) Stability->Permeability Is it stable enough? Binding Chapter 3: Target Binding Assays (SPR) Permeability->Binding Can it reach the target area? Function Chapter 4: Functional Assays (e.g., Western Blot) Binding->Function Does binding elicit a response? Toxicity Chapter 5: In Vitro Toxicology (MTT Assay) Function->Toxicity Is it effective & non-toxic?

Caption: A logical workflow for the in vitro characterization of morpholino-peptides.

Chapter 1: Assessing Stability - The Foundation of In Vivo Success

Expertise & Experience: The primary rationale for utilizing morpholine building blocks is to enhance metabolic stability.[2] Standard peptides are often rapidly degraded by proteases in serum, rendering them ineffective for systemic delivery.[3][4] Therefore, the very first experimental question to answer is: "Does the morpholine modification confer the expected resistance to enzymatic degradation?" A serum stability assay is the definitive test to validate this core design principle.

Featured Assay: Serum Stability by RP-HPLC

This assay measures the disappearance of the intact peptide over time when incubated in serum or plasma.[5] It provides a quantitative measure of stability, typically expressed as a half-life (t½).

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the morpholino-peptide in a suitable solvent like sterile water or DMSO.[6]

  • Reaction Setup: Pre-warm human serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.

  • Incubation & Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots (e.g., 50 µL).

  • Quenching & Protein Precipitation: Immediately stop enzymatic activity by adding two volumes of a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid) to each aliquot.[6] This also precipitates serum proteins.

  • Centrifugation: Vortex the samples and incubate on ice for at least 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant. Analyze by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS, monitoring the peak corresponding to the intact peptide.[6]

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero. Plot the percentage remaining versus time and calculate the half-life (t½).

CompoundBackbone TypeHalf-life in Human Serum (t½, hours)
Peptide AStandard α-amino acid< 0.5
Peptide B Morpholine-modified > 48

Trustworthiness: The inclusion of a time-zero sample is critical as it represents 100% intact peptide and controls for any immediate loss due to non-specific binding to labware. Comparing the morpholino-peptide to an unmodified parent peptide provides a direct, self-validating measure of the modification's impact. Studies have consistently shown that the phosphorodiamidate morpholino oligomer (PMO) portion of conjugates is completely stable in human serum.[2]

Chapter 2: Crossing the Barrier - Measuring Membrane Permeability

Expertise & Experience: While enhancing stability, the morpholine modification also alters the peptide's physicochemical properties, such as charge and hydrogen bonding capacity, which are key determinants of membrane permeability.[7] Assessing permeability is crucial for predicting a drug's ability to be absorbed orally or to enter cells to reach intracellular targets. We compare two standard assays: the cell-free PAMPA model and the more complex, cell-based Caco-2 model.

G cluster_pampa Passive Diffusion Model cluster_caco2 Physiological Absorption Model PAMPA PAMPA Apical (Donor) Artificial Lipid Membrane Basolateral (Acceptor) Caco2 Caco-2 Assay Apical (Donor) Polarized Caco-2 Monolayer (with tight junctions & transporters) Basolateral (Acceptor)

Caption: Comparison of PAMPA and Caco-2 assay principles.

Comparison of Permeability Assays
FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Principle Measures passive diffusion across an artificial lipid membrane.[8][9]Measures transport across a monolayer of human intestinal cells.[10][11]
Transport Measured Passive, transcellular transport only.Passive, paracellular, active uptake, and active efflux.[12]
Complexity Low; cell-free and easy to set up.[13]High; requires cell culture expertise and monolayer integrity checks (TEER).[14][15]
Throughput High; suitable for early-stage screening.Low to medium; more labor-intensive.
Causality Best for a quick, initial assessment of a molecule's intrinsic ability to cross a lipid barrier.The gold standard for predicting in vivo oral absorption, as it models the complex intestinal barrier.[10][12]
Featured Protocol 1: PAMPA
  • Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[16]

  • Prepare Plates: Add buffer to the acceptor plate wells. Add the morpholino-peptide solution (e.g., 10-100 µM in buffer) to the donor plate wells.

  • Assemble and Incubate: Place the donor plate into the acceptor plate. Incubate for 4-18 hours at room temperature.[9][13]

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the concentrations and assay parameters.

Featured Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for 18-22 days until they form a differentiated, polarized monolayer.[12]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. Only use monolayers with TEER values ≥ 200 Ω·cm².[15]

  • Transport Study (A→B): To measure absorption, add the morpholino-peptide to the apical (A) side and fresh buffer to the basolateral (B) side.[10]

  • Incubation: Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

  • Sampling and Analysis: Take samples from the basolateral compartment at the end of the incubation and analyze the peptide concentration by LC-MS/MS.

  • Efflux Study (B→A): To determine if the peptide is a substrate for efflux pumps, perform a parallel experiment in the reverse direction, adding the peptide to the basolateral side and sampling from the apical side.[12]

  • Data Analysis: Calculate the Papp value for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the peptide is subject to active efflux.[12]

Chapter 3: Quantifying Engagement - Target Binding Affinity and Kinetics

Expertise & Experience: After establishing stability and permeability, the next critical step is to confirm that the morpholino-peptide binds to its intended biological target. While endpoint assays like ELISA can confirm binding, they provide limited information. Surface Plasmon Resonance (SPR) is a superior choice as it provides real-time kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), offering a much deeper understanding of the binding event.[17][18]

Featured Assay: Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[17][19] This allows for the label-free, real-time monitoring of the binding interaction.

G cluster_spr SPR Experimental Cycle Immobilize 1. Immobilize Ligand (Target Protein) Associate 2. Association (Inject Peptide) Immobilize->Associate ka Dissociate 3. Dissociation (Buffer Flow) Associate->Dissociate kd Regenerate 4. Regeneration (Strip Peptide) Dissociate->Regenerate

Caption: The four key phases of a Surface Plasmon Resonance (SPR) experiment.

  • Ligand Immobilization: Covalently immobilize the target protein (ligand) onto the surface of an appropriate SPR sensor chip (e.g., a CM5 chip via amine coupling).[20]

  • Baseline: Flow running buffer over the chip surface to establish a stable baseline signal.

  • Association: Inject the morpholino-peptide (analyte) at various concentrations over the surface. Monitor the increase in the SPR signal as the peptide binds to the immobilized target.

  • Dissociation: Switch back to flowing running buffer over the surface. Monitor the decrease in the SPR signal as the peptide dissociates from the target.[19]

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all remaining bound peptide, preparing the surface for the next injection cycle.

  • Data Analysis: Fit the resulting sensorgrams (plots of SPR response vs. time) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and the affinity constant KD (kd/ka).[17]

Compoundka (1/Ms)kd (1/s)KD (nM)
Standard Peptide1.5 x 10⁵5.0 x 10⁻³33.3
Morpholino-Peptide 1.2 x 10⁵ 4.8 x 10⁻³ 40.0

Trustworthiness: A key aspect of a valid SPR experiment is the inclusion of a reference flow cell on the sensor chip, which is activated and blocked but has no immobilized ligand. Subtracting the signal from this reference cell from the active cell signal corrects for bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific interaction of interest.

Chapter 4: From Binding to Function - Cellular Activity and Efficacy

Expertise & Experience: Demonstrating target binding is essential, but it doesn't guarantee biological activity. A functional assay is required to prove that the peptide-target interaction leads to the desired downstream cellular effect. The choice of assay is entirely dependent on the peptide's mechanism of action. For morpholino oligomers, a common application is as an antisense agent to block the translation of a target mRNA.[21][22][23]

Featured Assay: Target Protein Knockdown by Western Blot

Causality: When a morpholino is designed to block translation, it sterically hinders the ribosome from assembling on the mRNA.[24] This action does not typically lead to the degradation of the target mRNA.[21] Therefore, quantifying mRNA levels (e.g., by RT-PCR) is an inappropriate method to assess efficacy. The most direct and authoritative method is to measure the level of the target protein itself, for which Western Blotting (or immunoblotting) is the gold standard.[22]

  • Cell Treatment: Seed an appropriate cell line in multi-well plates. Treat the cells with the morpholino-peptide at various concentrations. Include a negative control (untreated cells) and a control treated with a scrambled-sequence morpholino.

  • Incubation: Incubate the cells for a period sufficient for the existing target protein to turn over. This time is dependent on the protein's half-life and must be optimized (typically 24-72 hours).[23][24]

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors to extract total cellular protein.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size by running equal amounts of total protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein.

    • Secondary Antibody: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Loading Control: Re-probe the same membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.

  • Detection: Add a chemiluminescent substrate and image the resulting signal. The intensity of the band corresponding to the target protein is proportional to its abundance.

Chapter 5: Early Safety Assessment - In Vitro Toxicology

Expertise & Experience: Before committing to expensive and time-consuming animal studies, it is vital to perform early in vitro safety screening. These assays can identify compounds with general cytotoxicity, allowing for their deprioritization. Hepatotoxicity is a major reason for drug failure, making liver-derived cell lines like HepG2 a relevant choice for initial screening.[25]

Featured Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[26] Viable cells contain mitochondrial reductases that can convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be solubilized and quantified.

  • Cell Seeding: Seed cells (e.g., HepG2 human liver cells) in a 96-well plate at a density of 5-10 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the morpholino-peptide for a specified duration (e.g., 24, 48, or 72 hours).[26]

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the peptide concentration to determine the CC50 (the concentration that causes 50% reduction in cell viability).

Cell LineAssay DurationCC50 (µM)
HepG2 (Liver)72 hours> 100
HEK293 (Kidney)72 hours> 100

Trustworthiness: This assay should always include a positive control (a known cytotoxic compound) to validate the assay's ability to detect toxicity and a vehicle control (the solvent used to dissolve the peptide) to ensure the solvent itself is not toxic at the concentrations used. A high CC50 value suggests low in vitro cytotoxicity.

References

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid. As a specialized chiral building block used in pharmaceutical development and organic synthesis, understanding its specific chemical properties is paramount to ensuring laboratory safety and environmental stewardship.[1] This document moves beyond generic advice to offer a procedural framework grounded in the compound's unique reactivity, particularly the interplay between its carboxylic acid functionality and its acid-labile tert-butoxycarbonyl (Boc) protecting group.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. This compound is a solid organic compound classified as an irritant.[2][3] The primary risks are associated with direct contact and inhalation of dust particles.

GHS Hazard Profile

Hazard Class Code Statement Causality
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3] The carboxylic acid moiety can irritate skin upon prolonged contact.
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[2][3] Direct contact of dust particles with eyes can cause significant irritation.

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2][3] | Inhalation of fine dust can irritate the respiratory tract. |

The Safety Data Sheet (SDS) precautionary statement P501 explicitly mandates that the contents and container must be disposed of at an approved waste disposal plant.[2][3] This directive forms the basis of this guide: under no circumstances should this compound or its contaminated materials be disposed of via standard trash or sanitary sewer systems. [2][4]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Proper handling is the first step in a safe disposal workflow. The hazards identified above dictate the minimum required PPE to mitigate risks of exposure.

  • Engineering Controls : Always handle the solid compound in a well-ventilated area. A chemical fume hood is required when weighing or transferring quantities that could generate dust.[2][5] Facilities should be equipped with an eyewash station and safety shower in the immediate vicinity.[2][5]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[5]

  • Skin Protection : Wear nitrile or other appropriate protective gloves and a lab coat to prevent skin contact.[2][5] Always inspect gloves before use and use a proper removal technique to avoid skin contact with the product.[4]

  • Respiratory Protection : If ventilation is inadequate or dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]

Waste Segregation & Containerization Protocol

Effective disposal hinges on correct waste characterization and segregation. Mixing incompatible chemicals is a primary cause of laboratory accidents. This compound has two key reactive sites—the carboxylic acid and the acid-labile Boc group—that demand careful segregation.

Step 1: Waste Characterization Classify all waste containing this compound as: Hazardous Chemical Waste: Non-Halogenated Organic Acid Solid.

Step 2: Container Selection

  • Use only containers compatible with the waste. The original product container is often the best choice for unused material.[6]

  • For other solid waste, use a high-density polyethylene (HDPE) or glass container with a secure, sealable lid.[7]

  • Ensure the exterior of the container is clean and free of contamination.[7]

  • Liquid waste containers should never be filled to more than 75% capacity to allow for headspace vapors.[7]

Step 3: Critical Incompatibility Segregation Store the waste container segregated from the following chemical classes to prevent dangerous reactions:

  • Strong Acids (e.g., HCl, H₂SO₄, TFA) : The Boc protecting group is designed to be cleaved by acid.[8][9] Mixing with strong acids will initiate a deprotection reaction, generating isobutylene (a flammable gas) and carbon dioxide, which can lead to dangerous pressure buildup and container rupture.[10]

  • Bases (e.g., NaOH, KOH, Amines) : As a carboxylic acid, it will undergo a vigorous, exothermic neutralization reaction with bases.[7][11]

  • Strong Oxidizing Agents (e.g., Peroxides, Nitrates) : The organic nature of the compound makes it susceptible to oxidation, which can generate heat or cause a fire.[12]

  • Reactive Metals, Cyanides, and Sulfides : Acids can react with these materials to produce flammable hydrogen gas or highly toxic hydrogen cyanide/sulfide gas.[11]

Step-by-Step Disposal Procedures

Follow the appropriate procedure based on the form of the waste.

Procedure A: Unused or Expired Pure Compound

  • Don PPE : Wear all required PPE as outlined in Section 2.

  • Label Container : If not in its original, clearly labeled container, transfer the solid to a designated hazardous waste container. Affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The full chemical name: "this compound" (no abbreviations).[6]

    • CAS Number: 1263077-92-4.[2]

    • Hazard identification: "Irritant".

  • Secure Container : Close the container lid tightly.

  • Store Safely : Place the container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials as detailed in Section 3.

  • Schedule Pickup : Contact your institution's EHS or equivalent department to schedule a hazardous waste pickup.

Procedure B: Contaminated Labware and Debris

  • Characterize : Items such as gloves, weigh boats, and paper towels contaminated with the compound are also considered hazardous waste.

  • Collect : Place these items into a designated, lined solid waste container or a heavy-duty, sealable plastic bag.

  • Label : Clearly label the container or bag as "Solid Hazardous Waste" and list the chemical contaminant ("Trace this compound").

  • Store and Dispose : Store the container closed and with other solid chemical waste, away from liquid waste streams. Arrange for EHS pickup.

Emergency Procedures: Spills and Exposure

In the event of an accident, immediate and correct action is crucial.

Personnel Exposure

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][3]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[2][3]

  • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

Minor Spill Cleanup

  • Evacuate and Ventilate : Ensure the area is well-ventilated.

  • Wear PPE : Don all appropriate PPE, including respiratory protection if necessary.

  • Contain : Prevent the spill from spreading. Avoid generating dust.[4]

  • Collect : Gently sweep up or vacuum the solid material. Absorb with an inert material like sand or vermiculite.[2]

  • Package for Disposal : Place the collected material and all cleanup supplies into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your laboratory supervisor or EHS department as per institutional policy.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams of this compound.

G cluster_0 Waste Generation Point cluster_1 Characterization & Segregation cluster_2 Waste Stream Path cluster_3 Final Disposal Protocol gen Waste Generated (this compound) char Characterize Waste: - Non-Halogenated Organic Acid - Solid Irritant gen->char container Select Compatible Container (HDPE, Glass) char->container Step 1 segregate Segregate from Incompatibles: - Strong Acids (Gas!) - Bases (Heat!) - Oxidizers container->segregate Step 2 pure Unused/Expired Pure Compound segregate->pure contaminated Contaminated Debris (Gloves, Weigh Boats) segregate->contaminated label_pure Affix Hazardous Waste Label (Full Chemical Name) pure->label_pure label_cont Label as 'Solid Chemical Waste' (List Contaminant) contaminated->label_cont store Store in Satellite Accumulation Area label_pure->store label_cont->store pickup Arrange Pickup by EHS for Approved Disposal Plant store->pickup caption Disposal Workflow Diagram

Caption: Disposal Workflow Diagram

References

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Retrosynthesis Analysis

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4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.